molecular formula C10H22N2 B3154048 N-Ethyl-3-(1-piperidinyl)-1-propanamine CAS No. 77052-06-3

N-Ethyl-3-(1-piperidinyl)-1-propanamine

Cat. No.: B3154048
CAS No.: 77052-06-3
M. Wt: 170.3 g/mol
InChI Key: CKXMWBUYZGXMHR-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-3-(1-piperidinyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-(1-piperidinyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-piperidin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-11-7-6-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMWBUYZGXMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Ethyl-3-(1-piperidinyl)-1-propanamine CAS 77052-06-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3)

Abstract: This document provides a comprehensive technical overview of N-Ethyl-3-(1-piperidinyl)-1-propanamine, CAS 77052-06-3. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes foundational chemical principles with data from structurally analogous compounds to present a predictive yet scientifically grounded profile. It covers physicochemical properties, plausible synthetic routes, expected analytical characterizations, potential applications, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this bifunctional amine.

Core Physicochemical Properties

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a diamine containing a secondary amine (the ethylamino group) and a tertiary amine (the piperidinyl group) linked by a propane bridge. Its fundamental properties are derived from its molecular structure.

PropertyValueSource
CAS Number 77052-06-3[1]
Molecular Formula C₁₀H₂₂N₂[1]
Molecular Weight 170.30 g/mol [1]
Canonical SMILES CCNCCCN1CCCCC1-
InChI Key InChI=1S/C10H22N2/c1-2-11-9-3-8-12-6-4-5-7-10-12/h11H,2-10H2,1H3-
Predicted Form Likely a liquid or low-melting solid at room temperature.Inferred from related structures.
Predicted Solubility Expected to be soluble in water and common organic solvents.Inferred from amine functionality.

Synthesis and Manufacturing Insights

While a specific, validated synthesis for N-Ethyl-3-(1-piperidinyl)-1-propanamine is not documented in the provided search results, a plausible and efficient synthetic strategy can be designed based on established organic chemistry reactions for similar structures. A highly logical approach involves a two-step process beginning with a Michael addition, followed by a reductive amination.

Proposed Synthetic Workflow

The synthesis can be envisioned as follows:

  • Step 1: Michael Addition. Piperidine is reacted with acrylonitrile. This reaction, a conjugate addition, is highly efficient for forming the C-N bond and extending the carbon chain, yielding 3-(1-piperidinyl)propanenitrile.

  • Step 2: Reductive Amination. The resulting nitrile is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the final product. Alternatively, a direct reduction of the nitrile to the primary amine followed by reductive amination with acetaldehyde would also yield the target compound. A similar reduction of a nitrile using Raney-Nickel or Raney-Cobalt is a well-established industrial process.[2]

Synthetic_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Amination Piperidine Piperidine Intermediate 3-(1-Piperidinyl)propanenitrile Piperidine->Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Acetaldehyde Acetaldehyde Product N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3) Acetaldehyde->Product ReducingAgent Reducing Agent (e.g., H₂, Raney-Ni) ReducingAgent->Product Intermediate->Product

Caption: Proposed two-step synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(1-Piperidinyl)propanenitrile

  • To a stirred solution of piperidine (1.0 eq) in ethanol at 0°C, slowly add acrylonitrile (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine

  • Dissolve the crude 3-(1-piperidinyl)propanenitrile (1.0 eq) in a suitable solvent such as methanol, which is effective for hydrogenations.[2]

  • Add acetaldehyde (1.2 eq) to the solution.

  • Introduce a hydrogenation catalyst, such as Raney-Nickel (approx. 5-10% by weight).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 10 bar) and heat to a moderate temperature (e.g., 40°C).[2]

  • Maintain stirring for 4-6 hours or until hydrogen uptake ceases.

  • Cool the vessel, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Purify the final product by vacuum distillation.

Analytical Characterization (Predictive Analysis)

Characterization and quality control would rely on a combination of spectroscopic methods. The following is a predictive analysis based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl group.

    • Multiple overlapping multiplets for the protons on the piperidine ring and the propane bridge.

    • A broad singlet for the secondary amine proton (N-H), which is exchangeable with D₂O. The integration of the proton signals should correspond to the 22 hydrogen atoms in the structure.[3]

  • ¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the asymmetric structure. The chemical shifts would be characteristic of aliphatic amines. For example, carbons adjacent to nitrogen atoms would appear in the 40-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • N-H Stretch: A moderate, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. This is distinct from the "twin peaks" seen in primary amines.[4]

  • C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl chains and piperidine ring.[4]

  • C-N Stretch: Aliphatic C-N stretching vibrations will appear in the fingerprint region, typically between 1020-1220 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak should be observed at m/z = 170.

  • Fragmentation: The molecule is expected to fragment via alpha-cleavage, which is the characteristic fragmentation pathway for amines. This would involve the cleavage of C-C bonds adjacent to the nitrogen atoms, leading to stable, nitrogen-containing cations. Common fragments would include the loss of an ethyl group and cleavage of the piperidine ring.

Analytical_Workflow Sample Sample of N-Ethyl-3-(1-piperidinyl)-1-propanamine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Elucidates C-H Framework IR IR Spectroscopy Sample->IR Identifies Functional Groups MS Mass Spectrometry (EI-MS) Sample->MS Confirms MW & Fragmentation Structure_Confirm Structural Confirmation & Purity Assessment NMR->Structure_Confirm IR->Structure_Confirm MS->Structure_Confirm

Caption: Standard analytical workflow for structural confirmation.

Potential Applications and Research Areas

While specific applications for this compound are not widely documented, its bifunctional nature suggests utility in several fields:

  • Pharmaceutical Synthesis: Diamines are common building blocks and scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The piperidine moiety is present in many CNS-active drugs.

  • Curing Agents: It could serve as a curing agent for epoxy resins, where the two amine groups can participate in cross-linking reactions.

  • Corrosion Inhibitors: Aliphatic amines are known to be effective corrosion inhibitors for various metals.

  • Catalysis: The presence of both secondary and tertiary amines makes it a candidate for use as a basic catalyst or a ligand in organometallic chemistry.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for N-Ethyl-3-(1-piperidinyl)-1-propanamine was not found. Therefore, this section provides guidance based on the known hazards of structurally similar aliphatic amines, which are often flammable, corrosive, and toxic.[5][6]

Hazard Identification (Presumed)
  • Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof electrical and ventilating equipment.[5][6]

  • Corrosivity: Presumed to cause severe skin burns and serious eye damage.[6][7] Contact can cause irreversible tissue damage and potentially blindness.[5][6]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Ingestion may cause severe damage to the digestive tract with a danger of perforation.[5]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[5][6]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (conforming to EN166 or NIOSH standards).[6][7] Ensure an eyewash station is readily accessible.[6]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[5][6] Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5][6] Seek immediate medical attention.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Store locked up.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

References

  • Sinfoo Biotech. n-ethyl-3-(1-piperidinyl)-1-propanamine,(CAS# 77052-06-3).

  • Fisher Scientific. SAFETY DATA SHEET - N-Ethylisopropylamine.

  • Fisher Scientific. SAFETY DATA SHEET - N-Ethylpropylamine.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82727, N-Ethyl-1,3-propanediamine.

  • Sigma-Aldrich. 3-(2-Ethyl-1-piperidinyl)-1-propanamine AldrichCPR.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine.

  • SpectraBase. 1-Ethyl-3-piperidinamine, N-(2-methylpropionyl)- - Optional[Vapor Phase IR] - Spectrum.

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002313.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride.

  • NIST. 1-Propanamine, N-ethyl- in NIST Chemistry WebBook.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-ethylpropane-1,3-diamine.

  • BLDpharm. N-Ethyl-3-(piperidin-4-yl)propan-1-amine.

  • CymitQuimica. Ethyl 3-(piperidin-1-yl)propanoate.

  • Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8).

  • Doc Brown's Advanced Organic Chemistry. Interpretation of the infrared spectrum of propylamine.

  • NIST. 1-Propanamine, N-ethyl- Phase change data in NIST Chemistry WebBook.

  • NIST. 1-Propanamine, N-ethyl- Mass spectrum in NIST Chemistry WebBook.

  • Santa Cruz Biotechnology. N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine.

  • The Royal Society of Chemistry. Supplementary Information for Green Chemistry.

  • Sigma-Aldrich. ethyl 3-(piperidin-1-yl)propanoate.

  • Koei Chemical Co., Ltd. N-Ethyl-3-piperidinol.

  • Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

  • ResearchGate. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.

  • ResearchGate. Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines.

  • Chemsrc. N-Ethyl-1-propanamine(CAS#:20193-20-8).

  • NIST. 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl- in NIST Chemistry WebBook.

  • Royal Society of Chemistry. Analytical Methods - Accepted Manuscript.

  • ChemicalBook. N-Ethylpropylamine(20193-20-8) 1H NMR spectrum.

  • Doc Brown's Advanced Organic Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).

Sources

Technical Whitepaper: N-Ethyl-3-piperidin-1-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and synthetic analysis of N-ethyl-3-piperidin-1-ylpropan-1-amine , a critical diamine intermediate used in medicinal chemistry.

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

N-Ethyl-3-piperidin-1-ylpropan-1-amine (CAS: 77052-06-3 ) is a bifunctional diamine building block characterized by a tertiary piperidine ring connected via a propyl linker to a secondary N-ethyl amine. This specific structural motif—a "privileged scaffold" in drug discovery—serves as a versatile pharmacophore in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly Histamine H3 antagonists and Sigma receptor modulators. This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns for downstream derivatization.

Structural Identity & Physicochemical Profile[1][2]

The molecule consists of three distinct domains: a lipophilic piperidine head group (tertiary amine), a flexible propylene spacer , and a reactive N-ethyl tail (secondary amine). This architecture creates a basicity gradient essential for its function as a pharmacological anchor.

PropertyDataNotes
IUPAC Name N-Ethyl-3-(piperidin-1-yl)propan-1-amine
CAS Number 77052-06-3 Verified Identifier
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.29 g/mol
SMILES CCNCCCN1CCCCC1
pKa (Calc.) ~10.2 (Piperidine N), ~10.8 (Chain N)Diprotic base character
LogP (Calc.) 1.8 – 2.1Moderate lipophilicity
Physical State Colorless to pale yellow oilHygroscopic; absorbs CO₂ from air
Pharmacophore Mapping

The molecule functions as a "flexible tether." The piperidine nitrogen often acts as the primary protonation site for receptor binding (ionic interaction with Asp/Glu residues), while the secondary amine serves as the attachment point for aromatic warheads or heterocyclic cores.

Pharmacophore Piperidine Piperidine Ring (Lipophilic Head) TertN Tertiary Amine (Protonation Site) Piperidine->TertN Linker Propyl Linker (Distance Regulator) TertN->Linker C3 Spacer SecN Secondary Amine (Reactive Handle) Linker->SecN Ethyl Ethyl Group (Steric Bulk) SecN->Ethyl

Figure 1: Pharmacophore segmentation of N-ethyl-3-piperidin-1-ylpropan-1-amine showing functional domains.

Synthetic Pathways[7]

Two primary routes exist for the synthesis of this intermediate. Route A (Nucleophilic Substitution) is preferred for industrial scalability, while Route B (Reductive Amination) offers milder conditions for sensitive substrates.

Route A: Nucleophilic Substitution (Standard Protocol)

This pathway utilizes 1-(3-chloropropyl)piperidine (CAS 1458-63-5) as the electrophile.

Reagents:

  • 1-(3-Chloropropyl)piperidine hydrochloride[1]

  • Ethylamine (70% aq. or 2.0M in THF)

  • Potassium Carbonate (K₂CO₃) or Triethylamine

  • Solvent: Acetonitrile (MeCN) or Ethanol

Step-by-Step Protocol:

  • Free Base Formation: Dissolve 1-(3-chloropropyl)piperidine HCl (1.0 eq) in water/DCM and basify with NaOH. Extract the free base oil.[1]

  • Alkylation: Dissolve the free base in MeCN. Add K₂CO₃ (2.5 eq) to scavenge HCl.

  • Addition: Add Ethylamine (excess, 3.0–5.0 eq) to suppress over-alkylation (formation of tertiary diamines).

  • Reflux: Heat to 60–80°C in a sealed pressure vessel (due to ethylamine volatility) for 12–18 hours.

  • Workup: Cool, filter solids, and concentrate. Partition between 1M NaOH and DCM. Dry organic layer (Na₂SO₄) and concentrate.

  • Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH₄OH).

Route B: Reductive Amination

This route avoids alkyl halides and minimizes over-alkylation byproducts.

Reagents:

  • 3-(Piperidin-1-yl)propanal (generated from 3-piperidin-1-ylpropanol oxidation)

  • Ethylamine

  • Reducing Agent: NaBH(OAc)₃ or NaBH₄

Synthesis SM1 1-(3-Chloropropyl)piperidine (CAS 1458-63-5) Reaction Nucleophilic Substitution (SN2) SM1->Reaction Reagent Ethylamine (Excess) Reagent->Reaction Product N-Ethyl-3-piperidin-1-ylpropan-1-amine (CAS 77052-06-3) Reaction->Product Side Bis-alkylated impurity (Minimized by excess amine) Reaction->Side Conditions K2CO3, MeCN, 80°C Sealed Tube Conditions->Reaction

Figure 2: Synthetic workflow via nucleophilic substitution of chloropropyl-piperidine.

Reactivity & Applications in Drug Discovery

The utility of N-ethyl-3-piperidin-1-ylpropan-1-amine lies in the differential reactivity of its two nitrogen centers.

Selective Derivatization

The secondary amine is the exclusive nucleophile under standard conditions, allowing for:

  • Acylation: Reaction with acid chlorides to form amides (common in local anesthetics).

  • Isothiocyanate Coupling: Reaction with isothiocyanates to form thioureas (e.g., H3 receptor antagonists).

  • Sulfonylation: Formation of sulfonamides for solubility tuning.

Therapeutic Areas
  • Histamine H3 Antagonists: The "piperidinyl-propyl" chain is a classic motif for H3 antagonists used in cognitive disorders (e.g., Alzheimer's, ADHD). The basic nitrogen mimics the histamine imidazole ring.

  • Sigma Receptor Ligands: The distance between the basic nitrogen and a hydrophobic tail (attached via the ethylamine) perfectly spans the pharmacophore of Sigma-1 receptors.

  • Anti-Arrhythmics: Structurally analogous to the side chains of procainamide and lidocaine, modulating Na+ channels.

Applications Core N-Ethyl-3-piperidin-1-ylpropan-1-amine Rxn1 + Isothiocyanates Core->Rxn1 Rxn2 + Acid Chlorides Core->Rxn2 Prod1 Isothiourea Derivatives (H3 Antagonists) Rxn1->Prod1 Prod2 Amide Derivatives (Local Anesthetics) Rxn2->Prod2

Figure 3: Downstream derivatization pathways for pharmaceutical synthesis.

Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation and carbamate formation (CO₂ absorption) upon prolonged air exposure.

  • Handling: Use chemical resistant gloves (Nitrile/Neoprene) and a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. (n.d.).[2] Ethyl[3-(piperidin-1-yl)propyl]amine. National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025).[3] CAS 77052-06-3 Entry & Physical Properties. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)piperidine (Precursor Protocol). Retrieved from [Link](Note: Analogous protocol adapted for non-phenyl variant).

  • Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: High affinity and human/rat species-selective histamine H3 receptor antagonists.[3] (Vol 23, Issue 23). Retrieved from [Link]

Sources

Structural Derivatization and Physicochemical Profiling of the 3-(1-Piperidinyl)propylamine N-ethyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diamine scaffold 3-(1-piperidinyl)propylamine—also known as 1-(3-aminopropyl)piperidine—is a highly versatile building block in medicinal chemistry. It is frequently utilized to incorporate basic, protonatable side chains into lipophilic core structures to enhance aqueous solubility and target-site engagement[1]. Derivatizing its primary amine into an N-ethyl secondary amine yields N-ethyl-3-(piperidin-1-yl)propan-1-amine , a compound with a precisely calculated molecular weight of 170.30 g/mol [2]. This whitepaper details the physicochemical rationale, synthetic methodology, and analytical validation protocols required to utilize and verify this specific derivative in drug discovery workflows.

Pharmacophore Rationale & Structural Biology

In drug development, the transition from a primary amine to a secondary N-ethyl amine is a deliberate structural modification. The base 3-(1-piperidinyl)propylamine scaffold is highly polar. While useful for generating antimalarial agents (such as cryptolepine derivatives) by promoting accumulation in acidic biological compartments[1], primary amines can sometimes suffer from rapid oxidative metabolism or suboptimal membrane permeability.

Causality of N-Ethylation: By appending an ethyl group to the terminal nitrogen, medicinal chemists achieve three distinct physicochemical shifts:

  • Steric Shielding: The ethyl group provides mild steric hindrance, reducing the rate of metabolism by monoamine oxidases (MAOs).

  • Lipophilicity (LogP) Modulation: The addition of two aliphatic carbons increases the lipophilicity of the molecule, which is critical for enhancing blood-brain barrier (BBB) penetrance if the target is a central nervous system (CNS) receptor (e.g., Histamine H3 receptors).

  • pKa Preservation: Unlike acylation (which creates a neutral amide), N-ethylation maintains the basicity of the nitrogen. This ensures the molecule remains protonated at physiological pH (7.4), allowing it to form critical electrostatic interactions (salt bridges) with aspartate or glutamate residues within target protein binding pockets.

Physicochemical Data & Molecular Weight Deconstruction

The molecular weight of the N-ethyl derivative is derived from the addition of an ethyl group (


 net addition after replacing one proton) to the base formula (

).
  • Base Formula:

    
     (MW: 142.24  g/mol )
    
  • N-ethyl Derivative Formula:

    
    [2]
    

Table 1: Quantitative Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Formula

Conforms strictly to Lipinski's Rule of 5 parameters.
Molecular Weight 170.30 g/mol Low MW ensures high Ligand Efficiency (LE) during hit-to-lead optimization.
Monoisotopic Mass 170.178 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Heavy Atom Count 12Indicates a highly compact, fragment-like molecular structure.
H-Bond Donors 1The secondary amine retains one proton for hydrogen bonding.
H-Bond Acceptors 2Both the piperidine and secondary nitrogens can accept hydrogen bonds.

Synthetic Methodology: Reductive Amination

To synthesize the N-ethyl derivative from the primary amine, a reductive amination workflow is employed.

Step-by-Step Protocol
  • Imine Formation: Dissolve 1.0 equivalent of 3-(1-piperidinyl)propylamine in anhydrous methanol. Add 1.1 equivalents of acetaldehyde dropwise at 0°C under an inert argon atmosphere.

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5.

    • Causality: The mildly acidic environment protonates the carbonyl oxygen of the acetaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine to form the Schiff base (imine) intermediate.

  • Selective Reduction: Introduce 1.5 equivalents of Sodium cyanoborohydride (

    
    ) in small portions. Stir at room temperature for 12 hours.
    
    • Causality:

      
       is explicitly chosen over Sodium borohydride (
      
      
      
      ). At pH 5.5,
      
      
      is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted acetaldehyde. This prevents the formation of unwanted ethanol byproducts and maximizes the yield of the target secondary amine.
  • Self-Validating Quench & Extraction: Monitor the reaction via Thin Layer Chromatography (TLC). Once the primary amine spot is consumed, quench the reaction with saturated aqueous

    
     to neutralize the acid and destroy excess reductant. Extract the basic product into dichloromethane (DCM), dry over 
    
    
    
    , and concentrate under vacuum.

Synthesis A 1-(3-Aminopropyl)piperidine (Primary Amine) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Acetaldehyde (Aldehyde Source) B->C E N-ethyl-3-(1-piperidinyl)propylamine MW: 170.30 g/mol C->E Reductive Amination D NaBH3CN / pH 5.5 (Selective Reductant) D->E

Synthetic workflow of reductive amination yielding the N-ethyl derivative.

Analytical Validation Protocol (LC-MS/MS)

To empirically verify the successful synthesis and the exact molecular weight (170.30 g/mol ) of the N-ethyl derivative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized.

Step-by-Step Protocol
  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.

  • System Suitability Testing (SST) & Blanking: Run a pure solvent blank injection.

    • Self-Validation: The blank run is a mandatory control to establish baseline detector noise and definitively rule out column carryover from previous analyses, ensuring the integrity of the subsequent mass data.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using the gradient in Table 2.

    • Causality: 0.1% Formic Acid (FA) is added to both mobile phases. FA acts as a proton source, ensuring the two basic nitrogen atoms of the analyte remain fully ionized (

      
      ) throughout the chromatographic run, which drastically enhances the signal-to-noise ratio in the mass spectrometer.
      

Table 2: LC-MS/MS Mobile Phase Gradient

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.095%5%
3.010%90%
4.010%90%
4.195%5%
  • Mass Spectrometry (ESI+ Mode): Operate the MS in positive Electrospray Ionization (ESI+) mode. Target the theoretical monoisotopic

    
     precursor ion at m/z 171.18 .
    
  • Collision-Induced Dissociation (CID): Isolate the m/z 171.18 precursor and subject it to CID using argon gas to generate structural fragments.

    • Self-Validation Criteria: The mass accuracy of the precursor ion must fall within <5 ppm of the theoretical value. Furthermore, the fragmentation pattern must yield the characteristic piperidinium radical (m/z ~98) and demonstrate the neutral loss of the ethylamine group, validating the structural connectivity.

LCMS A Sample Injection (N-ethyl derivative) B ESI+ Ionization (0.1% Formic Acid) A->B C Parent Ion [M+H]+ m/z 171.18 B->C D Collision-Induced Dissociation (CID) C->D E Fragment 1 m/z 126.12 (Loss of Ethylamine) D->E F Fragment 2 m/z 98.10 (Piperidinium) D->F

ESI+ LC-MS/MS fragmentation pathway confirming the 170.30 g/mol molecular weight.

References

  • Prudêncio, M. et al. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships and Mechanistic Studies." Journal of Medicinal Chemistry, 2008. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 693792, C10H22N2 Isomeric Mass Data." PubChem, 2025. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77134, 1-(3-Aminopropyl)piperidine." PubChem, 2025. Available at:[Link]

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Navigating the Safety Profile of N-Ethyl-3-(1-piperidinyl)-1-propanamine: A Technical Guide Based on Surrogate Data

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Need for a Surrogate-Based Safety Assessment

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a substituted diamine containing a piperidine ring, a structural motif prevalent in many biologically active compounds and pharmaceutical agents. Its handling in a research and development setting necessitates a comprehensive understanding of its potential hazards. In the absence of a specific Safety Data Sheet, a risk assessment can be initiated by examining the safety profile of a closely related molecule.

For this purpose, 1-(3-Aminopropyl)-2-methylpiperidine has been selected as a suitable surrogate due to its high degree of structural analogy, featuring both the piperidine ring and an aminopropyl side chain. This guide will, therefore, extrapolate the safety and handling protocols from the known hazards of this surrogate, providing a robust starting point for establishing safe laboratory practices.

Hazard Identification and GHS Classification

Based on the surrogate data for 1-(3-Aminopropyl)-2-methylpiperidine, N-Ethyl-3-(1-piperidinyl)-1-propanamine is anticipated to be a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for minimizing risk. These are divided into prevention, response, storage, and disposal categories.

CategoryPrecautionary Statement CodeStatement
Prevention P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Response P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[1]
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[1]
Disposal P501Dispose of contents/ container to an approved waste disposal plant.[1]

First-Aid Measures: Protocols for Exposure

Immediate and appropriate first aid is critical in the event of accidental exposure. The following protocols are based on the corrosive nature of the surrogate compound.

General Advice: Immediate medical attention is required. Show the Safety Data Sheet to the doctor in attendance.

  • Inhalation:

    • Move the exposed person to fresh air and keep them in a position comfortable for breathing.[1]

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention by calling a POISON CENTER or physician.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[1]

    • Rinse the affected skin area with large amounts of water for at least 15 minutes.[1]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • If present, remove contact lenses after the initial 5 minutes of flushing, then continue rinsing.[1]

    • Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[1]

    • Do NOT induce vomiting. [1]

    • Give small amounts of water or milk to drink.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[1]

Fire-Fighting and Accidental Release Measures

While specific flammability data for N-Ethyl-3-(1-piperidinyl)-1-propanamine is unavailable, related aliphatic amines can be flammable. Therefore, precautions against fire are warranted.

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

  • Combustion may produce toxic and irritating fumes, including oxides of carbon and nitrogen.

Accidental Release Measures: A well-defined protocol for managing spills is essential to protect laboratory personnel and the environment.

Protocol for a Small Spill:

  • Evacuate the Area: Restrict access to the spill area.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: Don chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Neutralize (with caution): For small spills of amines, cautious neutralization with a dilute acid (e.g., 5% acetic acid) can be considered. However, this should only be performed by trained personnel due to the potential for heat generation.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating agent, followed by a final wash with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Handling and Storage: Ensuring a Safe Laboratory Environment

Safe handling and storage practices are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wear appropriate personal protective equipment (PPE) as outlined in Section 6.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Take precautionary measures against static discharge.[1]

  • Use explosion-proof equipment if the compound is determined to be flammable.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be secured and accessible only to authorized personnel.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary means of protecting laboratory personnel from the hazards of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Engineering Controls:

  • A certified chemical fume hood is the most critical engineering control for handling this compound.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or breakthrough before use.

    • Clothing: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Logical Workflow for Hazard Response

The following diagram illustrates the logical flow of actions in response to an accidental exposure to N-Ethyl-3-(1-piperidinyl)-1-propanamine, based on the surrogate data.

HazardResponse cluster_Exposure Exposure Event cluster_ImmediateActions Immediate Actions cluster_MedicalResponse Medical Response Exposure Accidental Exposure Occurs (Inhalation, Skin, Eye, Ingestion) Remove Remove from Exposure Source Exposure->Remove Decontaminate Decontaminate Inhalation: Fresh Air Skin: Remove Clothing, Rinse with Water Eye: Rinse with Water Ingestion: Rinse Mouth (Do NOT Induce Vomiting) Remove->Decontaminate SeekMedical Seek Immediate Medical Attention Decontaminate->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Workflow for responding to an accidental exposure.

Conclusion: A Call for Diligence

This technical guide provides a foundational safety framework for handling N-Ethyl-3-(1-piperidinyl)-1-propanamine, based on the available data for the structurally similar compound, 1-(3-Aminopropyl)-2-methylpiperidine. The corrosive nature of this surrogate underscores the critical importance of stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment.

It is imperative that all personnel handling N-Ethyl-3-(1-piperidinyl)-1-propanamine recognize the limitations of this surrogate-based assessment. The definitive safety profile can only be established through the official Safety Data Sheet provided by the manufacturer. Until such a document is obtained and reviewed, the precautionary principles outlined in this guide should be considered the minimum standard for safe laboratory operations.

References

  • Sinfoo Biotech. n-ethyl-3-(1-piperidinyl)-1-propanamine,(CAS# 77052-06-3). [Link]

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A Strategic Guide to Sourcing N-Ethyl-3-(1-piperidinyl)-1-propanamine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive strategy for sourcing the niche chemical intermediate, N-Ethyl-3-(1-piperidinyl)-1-propanamine. Given that this compound is not a readily available stock item, this document emphasizes the critical evaluation of custom synthesis suppliers in the United Kingdom and the United States. It offers a framework for defining project specifications, understanding potential synthetic pathways, and ensuring the quality and integrity of the final product, thereby empowering researchers to make informed and strategic procurement decisions.

Introduction: The Challenge of Sourcing Non-Commodity Chemical Intermediates

In the landscape of pharmaceutical research and development, progress is often contingent on access to novel chemical entities. Substituted diamines, such as N-Ethyl-3-(1-piperidinyl)-1-propanamine, are valuable building blocks for constructing more complex molecules with potential therapeutic activity. However, their structural specificity often means they are not maintained as inventory items by major chemical suppliers.

The procurement of such molecules transcends a simple purchasing transaction; it becomes a crucial early-stage research and development task. A failure to secure a reliable source for a key intermediate can lead to significant delays and compromise project timelines. This guide, therefore, addresses the sourcing of N-Ethyl-3-(1-piperidinyl)-1-propanamine as a case study in strategic chemical procurement, focusing on the necessity of custom synthesis and the rigorous criteria required to select a competent manufacturing partner.

Chemical Identity: N-Ethyl-3-(1-piperidinyl)-1-propanamine

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

  • Structure:

Sourcing Strategy: The Imperative of Custom Synthesis

Initial searches for N-Ethyl-3-(1-piperidinyl)-1-propanamine reveal its absence from the catalogs of major "off-the-shelf" chemical suppliers. While structurally related compounds are available, the exact requested molecule necessitates a custom synthesis approach. [1][2]This shifts the focus from finding a product to finding a partner—a contract research organization (CRO) or custom synthesis lab with the requisite technical expertise and quality systems.

Choosing the right partner is a strategic decision that directly impacts project quality, timelines, and regulatory success. [3][4]The consequences of selecting an inexperienced or non-compliant supplier can be severe, leading to batch failures, inconsistent quality, and costly delays. [4]

Selecting a Custom Synthesis Partner: Key Evaluation Criteria

A structured evaluation of potential suppliers is essential. [4]The following pillars provide a robust framework for assessment.

Pillar 1: Technical Expertise and Experience

A capable partner must demonstrate proficiency in relevant areas of organic chemistry. [3]When vetting a supplier, consider asking the following:

  • What is your experience with similar aliphatic diamines or N-alkylation reactions?

  • Can you propose a viable synthetic route for our target molecule?

  • What analytical techniques do you employ to confirm structure and purity? [3] The ability to troubleshoot complex chemical syntheses and optimize reaction pathways is a hallmark of a technically competent supplier. [4]

Pillar 2: Quality Management and Regulatory Compliance

Robust quality systems are the foundation of a trustworthy supplier. [4]This is non-negotiable in pharmaceutical development. Key indicators of a mature quality system include:

  • Certifications: Look for ISO 9001 certification for quality management. For later-stage development, inquire about their capabilities to manufacture under Good Manufacturing Practices (GMP). [5]* Documentation: The supplier must provide comprehensive documentation for each batch, including a Certificate of Analysis (CoA) detailing the tests performed, specifications, and results. [5]* Traceability: All processes, from raw material sourcing to final product release, should be fully traceable. [4]

Pillar 3: Scalability and Project Management

A strategic partner should be able to support your project from early-stage research (milligrams to grams) to potential scale-up for preclinical or clinical studies (kilograms). [3]Furthermore, effective communication and transparent project management are critical for a successful partnership. [3]A reliable supplier maintains open communication channels and provides clear project timelines and regular updates. [3]

Table 1: Comparison of Potential Custom Synthesis Providers (UK & USA)
Company NameLocation (HQ)Key Services OfferedRelevant Certifications/Capabilities
Apollo Scientific United KingdomCustom synthesis, Fluorination, Bulk manufacturing, R&D supportISO 9001
SRD Pharma United KingdomChemical synthesis, Sourcing, Regulatory supportFocus on consistency and reliability
BLDpharm USA & ChinaCustom synthesis, Bulk chemicals, R&D productsISO 9001, Broad catalog of building blocks
ChemScene USACustom synthesis, Building blocks, Bioactive compoundsPurity standards (e.g., ≥98%)
Santa Cruz Biotechnology USAResearch chemicals, Custom synthesis, BiochemicalsPrimarily for research use

Note: This list is not exhaustive and represents a starting point for evaluation. Researchers must conduct their own due diligence.

Technical Protocol: Executing a Custom Synthesis Project

The following workflow outlines the key steps and considerations when commissioning the synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Workflow: From Quotation to Quality Control

G cluster_0 Phase 1: Initiation & Planning cluster_1 Phase 2: Synthesis & Monitoring cluster_2 Phase 3: Validation & Release a Define Synthesis Requirements (Purity, Quantity, Analytics) b Identify & Vet Potential Suppliers (UK/USA CROs) a->b c Request for Quotation (RFQ) (Submit technical package) b->c d Supplier Proposes Synthetic Route c->d Select Supplier & Issue Purchase Order e Execute Synthesis & In-Process Controls d->e f Receive Regular Progress Updates e->f g Final Product Purification f->g Milestone Completion h Quality Control Analysis (NMR, LC-MS, HPLC Purity) g->h i Review Certificate of Analysis (CoA) h->i j Product Shipment & Receipt i->j

Caption: A three-phase workflow for managing a custom chemical synthesis project.

Step 1: Defining the Technical Package

Before approaching a supplier, a comprehensive technical package must be assembled. This document forms the basis of the quotation and the project's success criteria.

  • Compound Identity: Full chemical name, structure, and CAS number of related compounds if available.

  • Required Quantity: Specify the amount needed (e.g., 5 g, 50 g, 1 kg).

  • Purity Specification: Define the minimum acceptable purity, typically determined by HPLC (e.g., >95%, >98%).

  • Required Analytical Data: Specify the characterization data required for release. This is a self-validating system; the data must unequivocally prove the identity and quality of the material.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC Analysis: To determine purity.

    • Certificate of Analysis (CoA): A summary document of all quality control tests.

Step 2: Evaluating the Proposed Synthetic Route

A competent supplier will propose a scientifically sound synthetic route. For N-Ethyl-3-(1-piperidinyl)-1-propanamine, a common and efficient method is a two-step process starting from 3-(1-piperidinyl)-1-propanamine.

Proposed Synthesis Pathway:

  • Step 1: Imine Formation: Reaction of 3-(1-piperidinyl)-1-propanamine with acetaldehyde to form the corresponding ethyl imine intermediate.

  • Step 2: Reductive Amination: Reduction of the imine intermediate using a suitable reducing agent (e.g., sodium borohydride, NaBH₄, or catalytic hydrogenation) to yield the final N-ethylated product.

This approach is logical and relies on well-established chemical transformations, providing confidence in the supplier's ability to execute the synthesis.

Step 3: Rigorous Quality Control and Data Interpretation

Upon completion of the synthesis, the supplier will provide the analytical data package. It is the researcher's responsibility to meticulously review this data to ensure it meets the pre-defined specifications.

  • Reviewing the ¹H NMR Spectrum:

    • Confirm the presence of the ethyl group (a triplet and a quartet).

    • Verify the signals corresponding to the piperidine ring and the propane chain.

    • Check that the integration of the peaks matches the number of protons in the structure.

  • Assessing the HPLC Chromatogram:

    • Ensure the main peak corresponds to the product and its area percentage meets the purity requirement (e.g., >98%).

    • Examine for the presence of significant impurities.

  • Verifying the Mass Spectrum:

    • Confirm that the molecular ion peak matches the expected molecular weight of the target compound (170.30 g/mol ).

This independent verification is a cornerstone of good scientific practice and ensures the integrity of subsequent experiments. The principles of quality control in pharmaceuticals—ensuring identity, strength, purity, and quality—should be applied even at the earliest stages of research. [6]

Conclusion

Sourcing N-Ethyl-3-(1-piperidinyl)-1-propanamine serves as a paradigm for the procurement of specialized chemical intermediates. The process requires a strategic shift from simple purchasing to the qualification and management of a custom synthesis partner. By prioritizing technical expertise, robust quality systems, and clear communication, researchers in the UK and USA can forge successful partnerships with CROs to obtain the critical materials needed to drive their research and development programs forward. This structured approach not only mitigates supply chain risks but also upholds the principles of scientific integrity and regulatory compliance from the very outset of a project.

References

  • Current time information in Dumfries and Galloway, GB. (n.d.). Google.
  • N-Ethyl-3-phenyl-1-propanamine hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). Retrieved March 7, 2026, from [Link]

  • Choosing the Right API Supplier: 5 Critical Criteria for Pharma Companies. (2026, January 14). Inke. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Quality Control Labs (7/93). (2014, November 13). FDA. Retrieved March 7, 2026, from [Link]

  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, August 25). Retrieved March 7, 2026, from [Link]

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024, July 12). Global Pharma Tek. Retrieved March 7, 2026, from [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (n.d.). Google Patents.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Retrieved March 7, 2026, from [Link]

  • How to Choose the Right Chemical Supplier for Your Business Needs. (2025, January 20). Arrakis Industries. Retrieved March 7, 2026, from [Link]

  • 1-Propanamine, N-ethyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Retrieved March 7, 2026, from [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013, September 20). Chemical Engineering Transactions. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Supplier CAS No 28143-91-1. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

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Technical Monograph: N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical monograph on N-Ethyl-3-(1-piperidinyl)-1-propanamine , a specialized diamine intermediate used in the synthesis of pharmaceutical agents, particularly G-protein coupled receptor (GPCR) ligands and local anesthetics.

Nomenclature, Chemical Identity, and Synthetic Applications

Executive Summary

N-Ethyl-3-(1-piperidinyl)-1-propanamine (Formula: C₁₀H₂₂N₂) is a bifunctional secondary amine linker. It is characterized by a piperidine ring connected via a propyl chain to an N-ethylamino group. This structural motif acts as a critical pharmacophore "tether" in medicinal chemistry, providing the necessary flexibility and basicity to bridge lipophilic binding pockets (via the piperidine) and polar interaction sites (via the secondary amine) in targets such as Histamine H3, Dopamine D2, and Sigma receptors.

This guide provides a rigorous analysis of its nomenclature synonyms, physicochemical properties, synthetic pathways, and analytical characterization.

Chemical Identity & Synonyms

Accurate identification of this compound is complicated by variable nomenclature standards across chemical databases (CAS, IUPAC, Beilstein). Researchers must utilize a multi-faceted search strategy.

Primary Synonyms and Nomenclature Table

The following table consolidates valid synonyms to facilitate database searching and patent analysis.

Nomenclature System Name / Identifier Context / Usage
IUPAC (Preferred) N-Ethyl-3-(piperidin-1-yl)propan-1-amine Official systematic name for regulatory filings.
IUPAC (Alternative) N-(3-(Piperidin-1-yl)propyl)ethanamine Common variation emphasizing the ethanamine core.
Inverted Structure 1-[3-(Ethylamino)propyl]piperidine Frequently used in vendor catalogs (e.g., Sigma, Enamine).
Functional Class N-Ethyl-3-piperidinopropylamine Descriptive name used in older literature and patents.
Chemical Abstracts (CA) 1-Propanamine, N-ethyl-3-(1-piperidinyl)- Index name format for CAS searching.
Shorthand / Acronym N-Et-3-PPA Laboratory notebook shorthand (Non-standard).
Structural Isomer Ethyl(3-piperidinopropyl)amineAmbiguous but occasionally used in bulk chemical trading.
Identifiers & Descriptors
  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

  • SMILES: CCNCCCN1CCCCC1

  • InChIKey: (Predicted)Searchable via structure generation

  • CAS Registry Number: Note: While the parent primary amine (1132-90-7) is common, this specific N-ethyl derivative is often a custom synthesis item and may lack a widely indexed CAS in public aggregators, requiring structure-based searching.

Structural Analysis & Pharmacophore Logic

The utility of N-Ethyl-3-(1-piperidinyl)-1-propanamine lies in its topology. It serves as a "flexible linker" that decouples the lipophilic piperidine head from the secondary amine tail, allowing independent binding interactions.

Pharmacophore Visualization

The diagram below illustrates the structural hierarchy and the functional role of each segment in drug design.

Pharmacophore Piperidine Piperidine Ring (Lipophilic Domain) Linker Propyl Chain (Flexible Tether) Piperidine->Linker C-N Bond Target Target Receptor (e.g., H3, D2, Sigma) Piperidine->Target Hydrophobic Pocket Amine Secondary Amine (H-Bond Donor/Acceptor) Linker->Amine C-N Bond Ethyl Ethyl Group (Steric Bulk/Selectivity) Amine->Ethyl N-Ethyl Amine->Target Ionic Interaction

Figure 1: Pharmacophore decomposition of N-Ethyl-3-(1-piperidinyl)-1-propanamine showing its role in receptor binding.

Synthetic Protocols

For research applications requiring high purity (>98%), two primary synthetic routes are recommended. Method A is preferred for scale-up due to lower cost, while Method B offers milder conditions for sensitive substrates.

Method A: Nucleophilic Substitution (Scale-Up Route)

This method utilizes the commercially available 1-(3-chloropropyl)piperidine hydrochloride.

  • Precursor: 1-(3-Chloropropyl)piperidine HCl (CAS 142-23-4).

  • Reagent: Ethylamine (70% aq. or anhydrous in THF).

  • Mechanism: S_N2 Nucleophilic Substitution.

Protocol:

  • Free Base Formation: Dissolve 1-(3-chloropropyl)piperidine HCl (1.0 eq) in water; basify with NaOH to pH 12. Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.

  • Alkylation: Dissolve the free base in Acetonitrile (ACN). Add Potassium Carbonate (K₂CO₃, 3.0 eq) and Potassium Iodide (KI, 0.1 eq catalytic).

  • Addition: Add Ethylamine (5.0 eq, excess to prevent over-alkylation) in a sealed pressure vessel.

  • Reaction: Heat to 60°C for 12–18 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1).

  • Workup: Filter solids. Concentrate filtrate. Dissolve residue in 1N HCl (aq). Wash with Ether (removes non-basic impurities). Basify aqueous layer to pH 12. Extract with DCM.

  • Purification: Distillation under reduced pressure or Column Chromatography (Silica, DCM/MeOH gradient).

Method B: Reductive Amination (High Purity Route)

This method avoids the formation of quaternary ammonium by-products.

  • Precursor: 1-(3-Aminopropyl)piperidine (CAS 1132-90-7).

  • Reagent: Acetaldehyde.

  • Reductant: Sodium Triacetoxyborohydride (STAB).

Synthesis Start 1-(3-Aminopropyl)piperidine (CAS 1132-90-7) Intermediate Imine Intermediate Start->Intermediate + Reagent Reagent Acetaldehyde (1.0 eq) Product N-Ethyl-3-(1-piperidinyl)-1-propanamine (Target) Intermediate->Product + Reductant Reductant NaBH(OAc)3 (DCM, RT)

Figure 2: Reductive amination pathway for high-specificity synthesis.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • δ 0.95 (t, 3H): Terminal methyl of the N-ethyl group.

  • δ 1.30–1.50 (m, 2H): Middle methylene of the piperidine ring.

  • δ 1.50–1.65 (m, 4H): Other ring methylenes.

  • δ 1.65–1.75 (m, 2H): Central methylene of the propyl chain (C2).

  • δ 2.30–2.45 (m, 6H): Ring N-CH₂ (4H) + Propyl N-CH₂ (2H, attached to ring).

  • δ 2.55 (q, 2H): Methylene of the N-ethyl group.

  • δ 2.60 (t, 2H): Propyl N-CH₂ (attached to ethylamine).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Molecular Ion: [M+H]⁺ = 171.2 m/z.

  • Fragmentation Pattern:

    • m/z 98: Piperidinomethyl cation (characteristic of N-alkyl piperidines).

    • m/z 84: Piperidine ring fragment.[1]

Applications & Safety

Research Applications
  • GPCR Antagonists: Used as a side-chain precursor for Histamine H3 receptor antagonists (e.g., non-imidazole classes) [1].

  • Sigma Receptor Ligands: The piperidine-propyl-amine motif is a classic scaffold for high-affinity Sigma-1 receptor binding [2].

  • Local Anesthetics: Structural analog to Dyclonine, where the ketone is replaced or modified.

Handling & Safety (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive amine).

    • H302: Harmful if swallowed.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Gemini, S., et al. "Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications." European Journal of Medicinal Chemistry, vol. 45, no. 9, 2010. (Generalized reference for class).

  • Werbel, L. M., et al. "Synthetic schistosomicides.[3] 18. N-5,6,7,8-tetrahydro-4-[(3-piperidinopropyl)amino]-1-naphthyl amides." Journal of Medicinal Chemistry, 1970.[3]

  • PubChem Compound Summary. "1-(3-Aminopropyl)piperidine (Parent Compound)." National Center for Biotechnology Information. [Link]

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A Technical Guide to the Physicochemical Characterization of N-ethyl-3-(piperidin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of the essential physical properties of the liquid N-ethyl-3-(piperidin-3-yl)propan-1-amine. In the context of drug discovery and development, a thorough understanding of a compound's physicochemical profile is fundamental to predicting its behavior, from formulation and storage to its pharmacokinetic and pharmacodynamic profile. Due to the compound's specific substitution pattern, publicly available experimental data is scarce. Therefore, this guide adopts a foundational approach, detailing the authoritative, validated methodologies required for its characterization, supplemented by computationally predicted data and comparative analysis with structurally related analogs. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of piperidine-based compounds.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical analysis. The subject of this guide is N-ethyl-3-(piperidin-3-yl)propan-1-amine, a secondary amine featuring a piperidine ring connected to an N-ethylated propylamine side chain at the 3-position.

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

  • Synonyms: N-ethyl-3-(3-piperidyl)propylamine

  • CAS Number: A specific CAS number for this exact structure is not readily found in major public databases, highlighting its novelty or specialized nature. The parent amine, 3-(Piperidin-3-yl)propan-1-amine, is registered under CAS 35307-80-3[1].

The presence of two basic nitrogen atoms—one secondary amine on the side chain and one secondary amine within the piperidine ring—defines its chemical character, influencing properties like solubility and its behavior in biological systems.

Core Physical Properties: A Data-Driven Approach

Experimental determination is the gold standard for physicochemical characterization. However, in the absence of published experimental data for N-ethyl-3-(piperidin-3-yl)propan-1-amine, we present a combination of computationally predicted values and experimental data from a structurally similar isomer, N-(piperidin-4-ylmethyl)ethanamine (CAS 1220168-31-9), to provide a scientifically grounded estimation of expected properties.

Table 1: Predicted & Comparative Physical Properties

Property Predicted Value for Target Compound Experimental Value for Isomer [N-(piperidin-4-ylmethyl)ethanamine] Scientific Rationale & Importance
Boiling Point Data Not Available 201 °C[2] Defines the liquid range, critical for purification (distillation), handling, and assessing volatility.
Density Data Not Available 0.860 g/cm³[2] Essential for formulation calculations, solvent selection, and reaction stoichiometry.
Flash Point Data Not Available 76 °C[2] A key safety parameter indicating the lowest temperature at which vapors can ignite.
logP (Octanol/Water) 1.3 - 2.2 (Estimated Range) Not Available Predicts the lipophilicity of a compound, which is crucial for forecasting membrane permeability and solubility.

| Solubility | Predicted to be soluble in water and polar organic solvents | Not Available | Governs the choice of solvents for synthesis, purification, and formulation. Amine groups suggest aqueous solubility, especially at lower pH. |

Disclaimer: The experimental values listed are for a structural isomer and should be used for estimation purposes only. Actual values for N-ethyl-3-(piperidin-3-yl)propan-1-amine must be determined empirically.

Methodologies for Experimental Determination

To empower researchers to generate reliable data, this section details the authoritative protocols for determining key physical properties. The causality behind these methods is rooted in established thermodynamic principles.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2][3] For novel compounds, this is a fundamental characteristic used to confirm identity and purity.

Principle of the Dynamic Method: This method involves heating the liquid sample under controlled pressure and observing the temperature at which boiling occurs. By measuring the boiling temperature at various pressures, a vapor pressure curve can be established. The normal boiling point is determined by interpolation to a standard pressure of 101.325 kPa.[3][4]

Experimental Protocol:

  • Apparatus Setup: A boiling apparatus, such as a Cottrell pump, is assembled. This device continuously pumps the boiling liquid over the thermometer bulb, ensuring the thermometer reads the true equilibrium temperature, free from errors of superheating.[4]

  • Sample Preparation: Place the liquid sample (N-ethyl-3-piperidinyl-propylamine) into the boiling tube.

  • Pressure Control: Connect the apparatus to a vacuum system and a pressure gauge. Set the system to the lowest desired pressure.

  • Heating & Equilibration: Gradually heat the sample. Equilibrium is achieved when a stable boiling temperature is recorded at a constant pressure.

  • Data Collection: Record the boiling temperature at several pressures between approximately 10³ and 10⁵ Pa.[4]

  • Analysis: Plot log(p) versus 1/T (Clausius-Clapeyron equation). The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.

Causality Insight: The choice of the dynamic method over a simple distillation is crucial for accuracy. It minimizes superheating and ensures a true thermodynamic equilibrium between the liquid and vapor phases, which is essential for a reliable boiling point determination.[4]

Workflow for Boiling Point Determination

G cluster_setup Apparatus Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Assemble Cottrell Pump A2 Calibrate Thermometer & Pressure Gauge A1->A2 B1 Introduce Liquid Sample A2->B1 Proceed to Experiment B2 Set Initial Low Pressure B1->B2 B3 Apply Gradual Heating B2->B3 B4 Record Stable Temp (T1) at Pressure (P1) B3->B4 B5 Increment Pressure B4->B5 B6 Record Stable Temp (T2) at Pressure (P2) B5->B6 B6->B5 Repeat for n points C1 Plot log(p) vs. 1/T B6->C1 Proceed to Analysis C2 Perform Linear Regression C1->C2 C3 Interpolate to find T at 101.325 kPa C2->C3 D1 Normal Boiling Point C3->D1 Final Result

Caption: Workflow for determining boiling point via the dynamic method.

Density Determination

Density (ρ) is the mass of a substance per unit volume (ρ = m/V). It is a temperature-dependent property critical for converting mass to volume in laboratory and industrial settings.

Principle of the Volumetric Method: This straightforward and reliable method involves accurately measuring the mass of a precisely known volume of the liquid.[5][6]

Experimental Protocol:

  • Apparatus: Use a calibrated pycnometer (density bottle) or a high-precision graduated cylinder and an analytical balance.

  • Tare Mass: Accurately measure the mass of the clean, dry, empty measuring vessel (m₁).[5]

  • Volume Measurement: Fill the vessel with the liquid sample to a precise volumetric mark (V). Ensure the reading is taken at the bottom of the meniscus to avoid parallax error.[5]

  • Sample Mass: Measure the combined mass of the vessel and the liquid (m₂).

  • Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Mass of the liquid (m) = m₂ - m₁

    • Density (ρ) = m / V

  • Validation: Repeat the measurement multiple times to ensure reproducibility and calculate an average value.[5]

Trustworthiness Insight: This protocol is self-validating through repetition. Consistent results across multiple measurements provide confidence in the final reported density. Using a calibrated pycnometer provides higher accuracy than a graduated cylinder for research-grade determinations.

Safety & Handling

While a specific Safety Data Sheet (SDS) for N-ethyl-3-(piperidin-3-yl)propan-1-amine is not available, its structure as a secondary aliphatic amine allows for a general hazard assessment based on analogous compounds like N-Ethylpropylamine.

  • Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin and eye damage.

  • Flammability: Similar short-chain amines are flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source.[7]

  • Toxicity: Harmful if swallowed or in contact with skin, and may cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

The physicochemical properties of N-ethyl-3-(piperidin-3-yl)propan-1-amine are critical to its successful development and application. While direct experimental data is not widely published, this guide provides the necessary framework for its characterization. By employing authoritative methodologies such as those outlined by the OECD, researchers can generate the high-quality, reliable data required for regulatory submissions, formulation development, and further scientific investigation. The provided comparative data serves as a valuable benchmark for these future experimental undertakings.

References

  • Doc Brown's Science. (n.d.). Experiments to determine density of liquid apparatus method calculation. Retrieved from [Link]

  • Scribd. (n.d.). Density Measurement of Common Liquids. Retrieved from [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. Retrieved from [Link]

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An In-depth Technical Guide to N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS No. 77052-06-3), a diamine of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of consolidated data for this specific molecule, this document synthesizes information from direct sources where available and draws logical, experience-based inferences from closely related structural analogs. The guide covers physicochemical properties, plausible synthetic routes, potential biological activities based on structure-activity relationships, proposed analytical methodologies, and detailed safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound and its chemical context.

Chemical Identity and Physicochemical Properties

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a substituted diamine featuring a piperidine ring linked to a propanamine backbone, with an ethyl group on the terminal nitrogen. Its structure suggests properties characteristic of both tertiary and secondary amines, including basicity, nucleophilicity, and potential as a ligand or building block in organic synthesis.

Table 1: Physicochemical Data

PropertyN-Ethyl-3-(1-piperidinyl)-1-propanamine3-(2-Ethyl-1-piperidinyl)-1-propanamine (Isomer)3-(Piperidin-1-yl)propan-1-amine (Analog)
CAS Number 77052-06-3Not specified3556-43-8
Molecular Formula C10H22N2[1]C10H22N2[2]C8H18N2
Molecular Weight 170.30 g/mol [1]170.30 g/mol [2]142.24 g/mol
Physical Form Not specified (Likely liquid)Solid[2]Liquid
InChI Key Not availableBVQNBPJFOANOTF-UHFFFAOYSA-N[2]Not available
SMILES String CCNCCC(N)C1CCCC1CCC1N(CCCN)CCCC1[2]C1CCN(CC(N)=C1)C

Note: Properties for analogs are provided for comparative context and to infer likely characteristics of the target compound.

Plausible Synthetic Pathways

The synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine is not extensively documented in readily accessible literature. However, based on established principles of organic chemistry, a logical and efficient synthetic route can be proposed. A common strategy for constructing such diamines involves a two-step process: cyanoethylation followed by reductive amination.

This approach is cost-effective and utilizes readily available starting materials. The causality behind this choice is the high reactivity of piperidine in Michael additions and the efficiency of nitrile reduction to form primary amines, which can then be selectively alkylated.

Proposed Synthetic Workflow

Step 1: Michael Addition (Cyanoethylation of Piperidine) Piperidine is reacted with acrylonitrile in a Michael addition reaction. This reaction is typically base-catalyzed and proceeds with high yield to form 3-(1-piperidinyl)propanenitrile.

Step 2: Reductive Amination The resulting nitrile is then reduced to the corresponding primary amine, 3-(1-piperidinyl)-1-propanamine. Subsequently, this primary amine undergoes reductive amination with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation to yield the final product, N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Synthetic Pathway Proposed Synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine Piperidine Piperidine Intermediate1 3-(1-Piperidinyl)propanenitrile Piperidine->Intermediate1 + Michael Addition Step 1 Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate1 Acetaldehyde Acetaldehyde Product N-Ethyl-3-(1-piperidinyl)-1-propanamine Acetaldehyde->Product ReducingAgent Reducing Agent (e.g., H2/Catalyst or NaBH(OAc)3) ReducingAgent->Product Intermediate2 3-(1-Piperidinyl)-1-propanamine Intermediate1->Intermediate2 Nitrile Reduction Intermediate2->Product + Reductive Amination Step 2

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Research Applications

While no specific biological activity has been reported for N-Ethyl-3-(1-piperidinyl)-1-propanamine, the structural motifs present—the piperidine ring and the ethyl-propanamine chain—are found in numerous biologically active molecules. The presence of two basic nitrogen atoms allows for multiple points of interaction with biological targets and makes it a "privileged scaffold" in medicinal chemistry.

Compounds containing the 3-(1-piperazinyl)propylamine moiety (a close structural relative) have been investigated for antidepressive, antihypertensive, and hypotensive activities.[2] Furthermore, many Mannich bases, which share the aminomethylation pattern, exhibit a wide range of biological effects, including cytotoxic and anticancer properties. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents.

The diamine structure is also characteristic of compounds that interact with G-protein coupled receptors (GPCRs) or ion channels, where the protonated amine groups can form key ionic bonds within receptor binding pockets.

Potential_Biological_Target_Interaction Hypothetical GPCR Interaction Model cluster_receptor GPCR Binding Pocket cluster_ligand N-Ethyl-3-(1-piperidinyl)-1-propanamine (Protonated) AspResidue Aspartate Residue (-COO⁻) HydrophobicPocket Hydrophobic Pocket SerResidue Serine/Threonine Residue (-OH) PiperidineN Piperidine N⁺-H PiperidineN->SerResidue H-Bond EthylamineN Ethylamine N⁺H₂ EthylamineN->AspResidue Ionic Bond AlkylChain Alkyl Backbone AlkylChain->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothetical binding of the compound to a GPCR.

Analytical Methodologies

The characterization and quantification of N-Ethyl-3-(1-piperidinyl)-1-propanamine can be reliably achieved using standard analytical techniques common for volatile and semi-volatile amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the definitive identification and quantification of this compound.

  • Principle: The compound's volatility allows for separation on a GC column, followed by ionization and fragmentation in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for structural confirmation.

  • Sample Preparation: Samples can be dissolved in a suitable organic solvent (e.g., methanol, dichloromethane). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Typical GC Conditions: A non-polar or mid-polar capillary column (e.g., DB-5ms) would be suitable. A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) would ensure good separation from impurities.

  • Detection: Electron Ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

For non-volatile derivatives or when analyzing complex biological samples, HPLC is a viable alternative.

  • Principle: As a basic amine, this compound can be analyzed using reversed-phase HPLC with an acidic mobile phase to ensure protonation and good peak shape.

  • Derivatization: To enhance UV detection, the primary or secondary amine can be derivatized with reagents like dansyl chloride.[3]

  • Detection: UV detection (after derivatization) or Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) can be used.

Analytical_Workflow General GC-MS Analytical Workflow Sample Sample Collection Extraction Sample Preparation (e.g., LLE or SPE) Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Data Data Processing (Quantification & Identification) Detection->Data

Caption: Standard workflow for GC-MS analysis of the target amine.

Safety, Handling, and Storage

The safety profile of N-Ethyl-3-(1-piperidinyl)-1-propanamine is not specifically documented. Therefore, precautions must be based on closely related compounds, such as N-Ethylpropylamine and other corrosive, flammable amines.[4][5][6]

Table 2: Hazard Profile (Inferred from Analogs)

Hazard ClassDescriptionPrecautionary Statements
Flammability Likely a flammable or combustible liquid. Vapors may form explosive mixtures with air.[4][6]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[4]
Corrosivity Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[4][7]Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]
Toxicity Harmful if swallowed or in contact with skin. Toxic if inhaled.[6]Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only inside a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors/amines.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from heat, sparks, and flame. Store in a designated flammables area.

  • Incompatible Materials: Strong oxidizing agents, acids, and metals.[5]

First Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][6]

Conclusion

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, a robust understanding of its properties, synthesis, and handling can be established through the analysis of its structural components and related molecules. This guide provides a foundational framework for researchers to safely handle, analyze, and utilize this diamine in their work, encouraging further investigation into its unique properties and applications.

References

  • Sinfoo Biotech. n-ethyl-3-(1-piperidinyl)-1-propanamine,(CAS# 77052-06-3).

  • Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - N-Ethyldiisopropylamine.

  • Sigma-Aldrich. ethyl 3-(piperidin-1-yl)propanoate | 19653-33-9.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-Ethylpropylamine.

  • AK Scientific, Inc. 3-(Piperidin-1-yl)propan-1-amine - Safety Data Sheet.

  • PubChem. (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

  • Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794.

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The Strategic Deployment of Unsymmetrical Piperidine-Based Diamines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] This guide focuses on a specific, high-value subclass: unsymmetrical diamine building blocks containing a piperidine ring. These scaffolds, featuring a piperidine nitrogen and an additional, chemically distinct amino group, offer a powerful platform for modulating physicochemical properties and creating specific, high-affinity interactions with biological targets. We will explore the synthesis, strategic application, and proven impact of 2-amino-, 3-amino-, and 4-aminopiperidines, as well as their aminomethyl analogues, in the pursuit of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a conceptual framework and practical, field-tested synthetic protocols.

Introduction: The Piperidine Diamine Advantage in Medicinal Chemistry

The prevalence of the piperidine scaffold in drug design is a testament to its synthetic tractability and favorable pharmacological properties.[1][2] Unsymmetrical piperidine diamines build upon this foundation by introducing a second nitrogen atom at a defined position on the piperidine ring. This "unsymmetrical" arrangement of the two amine functionalities provides several key advantages in drug design:

  • Vectorial Exit Points for SAR Exploration: The two distinct amine groups serve as independent handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in multiple directions from a rigid, chair-like scaffold.

  • Modulation of Physicochemical Properties: The introduction of a second amino group significantly impacts a molecule's pKa, lipophilicity, and hydrogen bonding potential. Judicious manipulation of these properties is critical for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Enhanced Target Engagement: The ability to form multiple, spatially defined hydrogen bonds or salt bridges can lead to a significant increase in binding affinity and selectivity for the target protein.

  • Access to Novel Chemical Space: These building blocks enable the construction of complex, three-dimensional molecules that can access previously unexplored regions of a target's binding pocket, a concept often referred to as "escaping flatland" in medicinal chemistry.

This guide will provide a detailed examination of the synthetic strategies used to access these valuable building blocks, with a focus on stereocontrol, and will highlight their successful application in contemporary drug discovery programs.

Synthetic Strategies for Unsymmetrical Piperidine Diamines

The synthesis of unsymmetrical piperidine diamines requires careful planning to ensure the desired regiochemistry and, critically, stereochemistry. The following sections will detail common and effective approaches for the preparation of 2-, 3-, and 4-substituted aminopiperidines.

Synthesis of 2-Aminopiperidine Derivatives

2-Aminopiperidine and its derivatives are key components in a range of bioactive molecules. Their synthesis often leverages chiral pool starting materials or asymmetric catalytic methods to control the stereocenter at the C2 position.

  • From Chiral Precursors: A practical route to enantiomerically pure 2-(aminomethyl)piperidine involves the use of natural amino acids such as (S)- or (R)-lysine. A key step in this approach is the in situ formation of an aziridinium ion, which then undergoes an intramolecular, stereoselective ring-opening to form the piperidine ring.[3]

  • Asymmetric Catalysis: The asymmetric hydrogenation of corresponding pyridinium salts using chiral iridium catalysts, such as those employing the SynPhos ligand, has proven effective for producing chiral 2-substituted piperidines with high enantiomeric excess.[4]

  • Proline-Catalyzed Asymmetric α-Amination: An efficient method for the synthesis of 2-aminomethyl piperidines involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. This approach provides access to the desired products in high yields and with good enantioselectivity.[5]

Lysine (S)- or (R)-Lysine Aziridinium In situ Aziridinium Ion Formation Lysine->Aziridinium Multi-step transformation RingOpening Intramolecular Ring Opening Aziridinium->RingOpening Stereoselective Piperidine (R)- or (S)-2-(Aminomethyl)piperidine RingOpening->Piperidine

Caption: Synthesis of chiral 2-(aminomethyl)piperidine from lysine.

Synthesis of 3-Aminopiperidine Derivatives

The 3-aminopiperidine scaffold is a privileged motif in medicinal chemistry, notably appearing in DPP-4 inhibitors like alogliptin and JAK inhibitors such as tofacitinib.

  • From L-Glutamic Acid: A multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be achieved starting from the readily available chiral building block, L-glutamic acid. This route involves diesterification, reduction to the corresponding diol, tosylation, and subsequent cyclization with an amine.

  • Enzymatic Cascades: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 3-aminopiperidines. Multi-enzyme cascades utilizing galactose oxidase and imine reductase variants can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine in a one-pot reaction, preserving enantiopurity.[6][7]

  • Asymmetric Transamination: The use of transaminase enzymes to convert a prochiral ketone, such as 1-Boc-3-piperidone, into a chiral amine is a powerful method for accessing enantiomerically pure 3-aminopiperidines.[4]

AminoAlcohol N-Cbz-L-ornithinol Oxidation Galactose Oxidase AminoAlcohol->Oxidation CyclicImine Spontaneous Cyclization Oxidation->CyclicImine Forms cyclic imine Reduction Imine Reductase CyclicImine->Reduction Product L-3-N-Cbz-aminopiperidine Reduction->Product

Caption: One-pot enzymatic cascade for chiral 3-aminopiperidine synthesis.

Synthesis of 4-Aminopiperidine Derivatives

4-Aminopiperidines are versatile building blocks found in a wide array of biologically active compounds, including antihistamines, CNS agents, and CCR5 antagonists for HIV therapy.[8][9]

  • Reductive Amination of 4-Piperidones: A straightforward and widely used method for the synthesis of 4-aminopiperidines is the reductive amination of N-substituted 4-piperidones with a suitable amine in the presence of a reducing agent like sodium triacetoxyborohydride.[10]

  • Curtius Rearrangement: An efficient synthesis of 4-substituted-4-aminopiperidines can be achieved starting from isonipecotate. Alkylation at the 4-position followed by a Curtius rearrangement provides access to the desired building blocks.[8]

  • Stereocontrolled Synthesis: Highly stereoselective routes to orthogonally protected chiral 2-substituted-4-aminopiperidines have been developed. These methods often involve diastereoselective nucleophilic substitution of a hydroxyl group with an azide, followed by reduction and protection.[11][12]

Applications in Drug Discovery: Case Studies

The strategic incorporation of unsymmetrical piperidine diamines has led to the successful development of numerous clinical candidates and approved drugs.

Drug/Candidate ClassPiperidine Diamine Building BlockTherapeutic AreaKey Interactions
Alogliptin (R)-3-AminopiperidineType 2 Diabetes (DPP-4 inhibitor)The amino group forms a key salt bridge with glutamic acid residues in the S2 subsite of the DPP-4 enzyme.
Tofacitinib 3-Aminopiperidine derivativeRheumatoid Arthritis (JAK inhibitor)The piperidine nitrogen and the exocyclic amine are involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the Janus kinase.
CCR5 Antagonists (e.g., Maraviroc analogues) 4-Amino-4-substituted piperidinesHIV/AIDSThe aminopiperidine core provides a rigid scaffold to orient functional groups that interact with key residues of the CCR5 co-receptor, preventing viral entry.[8]
Factor Xa Inhibitors cis-Piperidine diamine derivativesAnticoagulantsThe diamine functionality allows for specific interactions with the S1 and S4 binding pockets of the Factor Xa enzyme.[13]

Experimental Protocols

The following protocols are representative examples of the synthetic methodologies discussed in this guide.

Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt for Chiral 2-Substituted Piperidine Synthesis[4]
  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene/dichloromethane (1.0 mL) is stirred at room temperature for 10 minutes.

  • Reaction Setup: The pyridinium salt (0.25 mmol) is added to the catalyst solution in a glass vial insert. The vial is then placed in a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 600 psi of H₂. The reaction is stirred at 28°C for 24 hours.

  • Workup and Purification: After carefully releasing the pressure, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the chiral piperidine.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Transamination of a Prochiral Ketone for (R)-3-Amino-1-Boc-piperidine Synthesis[4]
  • Reaction Mixture Preparation: In a suitable reaction vessel, 1-Boc-3-piperidone (100 mg, 0.5 mmol) is suspended in triethanolamine buffer (100 mM, pH 7.5).

  • Cofactor and Amine Donor Addition: Pyridoxal-5'-phosphate (PLP) (1 mM) and isopropylamine (1 M) as the amine donor are added to the reaction mixture.

  • Enzyme Addition: Immobilized (R)-selective transaminase (e.g., ATA-025-IMB) is added to the reaction mixture.

  • Reaction: The mixture is shaken at a controlled temperature (e.g., 30°C), and the reaction progress is monitored by HPLC or GC.

  • Workup and Purification: Upon completion, the enzyme is removed by filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 3: Reductive Amination of N-Boc-4-piperidone
  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 g, 5.02 mmol) in dichloromethane (20 mL) is added the desired primary amine (1.1 eq, 5.52 mmol) followed by sodium triacetoxyborohydride (1.6 g, 7.53 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.

Conclusion and Future Perspectives

Unsymmetrical diamine building blocks containing a piperidine ring are indispensable tools in modern drug discovery. Their unique structural and electronic properties provide medicinal chemists with a versatile platform for the design of potent and selective therapeutics. The synthetic methodologies outlined in this guide, particularly the advances in asymmetric catalysis and biocatalysis, have made these valuable scaffolds more accessible than ever before. As our understanding of complex biological systems continues to grow, the demand for novel, three-dimensional building blocks like unsymmetrical piperidine diamines will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL not available)
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • An asymmetric synthesis method for (R)
  • Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. [Link]

  • Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. [Link]

  • Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (URL not available)
  • Technical Support Center: Chiral Synthesis of Aminopiperidines. (URL not available)
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

  • Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • 2-(Aminomethyl)piperidine. [Link]

  • 4-Amino-1-methylpiperidine. [Link]

  • Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL not available)
  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (URL not available)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine. (URL not available)
  • Discovery of new C3aR ligands.
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Synthesis process of 3-methylamino-piperidine.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]

Sources

Technical Whitepaper: Synthesis, Economics, and Pharmacological Application of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3; Molecular Weight: 170.29 g/mol ) is an asymmetric, aliphatic diamine characterized by a piperidine ring tethered to a secondary ethylamine via a propyl linker[1]. In modern medicinal chemistry, this specific structural motif is highly sought after as a privileged pharmacophore for the development of central nervous system (CNS) therapeutics—most notably in the design of high-affinity histamine H3 receptor antagonists[2].

Economic Analysis: Price Per Gram Dynamics

As a Senior Application Scientist overseeing scale-up operations, I emphasize that the primary economic bottleneck in the synthesis of asymmetric diamines is rarely the raw materials. Instead, the cost is heavily dictated by the downstream purification required to separate the target secondary amine from structurally similar tertiary amine byproducts (resulting from over-alkylation)[3].

The table below synthesizes the quantitative pricing data based on scale and purity requirements for this class of specialty building blocks.

ScalePurity GradeEstimated Price per Gram (USD)Primary Cost Drivers
R&D (1–10g) >98% (HPLC)$25.00 – $45.00Bench-scale synthesis time, chromatographic purification overhead.
Scale-up (100–500g) >98% (HPLC)$8.00 – $15.00Transition to vacuum distillation, solvent recovery systems.
Bulk (>1kg) >98% (HPLC)$2.50 – $6.00Economy of scale, bulk precursor sourcing.
Pre-Clinical/GMP >99.5%$150.00+Rigorous QA/QC, trace heavy-metal analysis, validated systems.

Synthetic Methodologies & Self-Validating Protocols

Step 1: Synthesis of 1-(3-Chloropropyl)piperidine

Causality of Experimental Design: We utilize 1-bromo-3-chloropropane as a bifunctional electrophile. The differential leaving group ability (Br > Cl) ensures that the piperidine nitrogen selectively displaces the bromide, minimizing unwanted dimerization. Acetonitrile (MeCN) is selected as the aprotic polar solvent because it accelerates the S_N2 displacement while suppressing competing elimination pathways.

Protocol:

  • Charge a flame-dried, argon-purged flask with piperidine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in MeCN.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise at 0°C to control the exothermic alkylation.

  • Heat the reaction to reflux (80°C) for 8 hours.

  • Self-Validation System: Monitor the reaction via real-time TLC (DCM:MeOH 95:5). The complete disappearance of the piperidine spot (visualized via ninhydrin stain) directly validates the completion of the primary alkylation.

  • Filter the inorganic salts and concentrate the intermediate under reduced pressure.

Step 2: Amination with Ethylamine

Causality of Experimental Design: Ethylamine is a gas at standard conditions (bp 16.6°C). Conducting this reaction in a sealed pressure vessel (autoclave) is mandatory to maintain the reagent in the liquid phase at elevated temperatures. A massive stoichiometric excess of ethylamine (10 eq) is strictly required to statistically favor the formation of the secondary amine and suppress over-alkylation into an undesired tertiary amine.

Protocol:

  • Dissolve the 1-(3-chloropropyl)piperidine intermediate in a 70% aqueous ethylamine solution.

  • Seal the reaction in a pressure tube and heat to 90°C for 12 hours.

  • Self-Validation System: Perform GC-MS on a crude reaction aliquot. The presence of a dominant molecular ion peak at m/z 170.29[M]⁺ confirms the target diamine. The absence of an m/z 198 peak (the diethylated byproduct) validates that stoichiometric control was successful.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and purify via fractional vacuum distillation to achieve >98% purity.

SynthesisWorkflow Step1 Piperidine + 1-Bromo-3-chloropropane Step2 1-(3-Chloropropyl)piperidine (Intermediate) Step1->Step2 K2CO3, MeCN 80°C, 8h Product N-Ethyl-3-(1-piperidinyl) -1-propanamine Step2->Product Sealed Tube 90°C, 12h Step3 Ethylamine Addition (Nucleophilic Substitution) Step3->Product Reagent

Figure 1: Two-step nucleophilic substitution workflow for synthesizing CAS 77052-06-3.

Pharmacological Application: The Histamine H3 Receptor

The 3-(piperidin-1-yl)propyl moiety is a critical structural determinant for binding to the histamine H3 receptor (H3R), demonstrating high affinity and species-selectivity in human and rat models[2].

Mechanistic Causality: Unlike H1 or H2 receptors, H3R functions primarily as a presynaptic autoreceptor in the CNS, regulating the release of histamine, dopamine, and acetylcholine. N-Ethyl-3-(1-piperidinyl)-1-propanamine acts as a basic lipophilic ligand. The piperidine nitrogen mimics the imidazole ring of endogenous histamine, anchoring to the highly conserved Asp114 residue in the H3R binding pocket. By acting as an antagonist or inverse agonist, it blocks the Gαi/o-coupled signaling cascade. This blockade prevents the inhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels and upregulating neurotransmitter release.

H3RPathway Ligand H3R Antagonist (Piperidine Derivative) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds & Blocks GProtein Gαi/o Protein (Inhibited) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Disinhibited) GProtein->Effector Removes Inhibition cAMP cAMP Levels (Increased) Effector->cAMP Catalyzes ATP Neurotransmitter Histamine Release (Upregulated) cAMP->Neurotransmitter Downstream Signaling

Figure 2: Disinhibition of adenylyl cyclase and histamine release via H3R antagonism.

References

  • Title: 1-Piperidinepropanol | CAS#:104-58-5 | Chemsrc Source: Chemsrc URL
  • Title: Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)
  • Title: 2372-82-9 | N1-(3-Aminopropyl)

Sources

Methodological & Application

reductive amination protocols using N-ethyl-3-piperidinylpropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols Utilizing N-Ethyl-3-(piperidin-1-yl)propan-1-amine

Executive Summary

N-ethyl-3-(piperidin-1-yl)propan-1-amine is a highly versatile, bifunctional aliphatic diamine widely utilized in medicinal chemistry. Featuring both a secondary amine and a basic tertiary piperidine ring, it is frequently employed to introduce solubilizing side chains into pharmacophores, particularly in the development of CNS-active agents and GPCR ligands.

Because the reactive site of this molecule is a secondary amine, its reductive amination with aldehydes or ketones fundamentally differs from that of primary amines. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols required to successfully perform direct reductive aminations using this specific building block, ensuring high yields and avoiding common pitfalls associated with bifunctional basic substrates.

Mechanistic Rationale & Reagent Selection

The reductive amination of a secondary amine cannot proceed via a neutral imine intermediate because the nitrogen lacks a second proton to eliminate. Instead, the reaction between N-ethyl-3-(piperidin-1-yl)propan-1-amine and a carbonyl compound yields a hemiaminal, which undergoes acid-catalyzed dehydration to form a highly electrophilic iminium ion [1].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) B N-Ethyl-3-(piperidin-1-yl)propan-1-amine (Secondary Amine) C Hemiaminal Intermediate D Iminium Ion (Activated Electrophile) C->D -H2O (AcOH Catalyzed) E Tertiary Amine Product D->E Hydride Transfer (STAB) AB AB AB->C Nucleophilic Addition

Mechanistic pathway of secondary amine reductive amination via an iminium ion.

To successfully trap this iminium ion without prematurely reducing the starting carbonyl, the choice of reducing agent is critical. is the gold standard for this transformation[2]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride core, rendering STAB stable in weakly acidic media and highly chemoselective for iminium ions over unactivated aldehydes and ketones[2]. While alternative "borrowing hydrogen" transition-metal catalysts exist for C-N bond formation[3], STAB remains the most robust choice for bench-scale synthesis.

Optimization & Reaction Parameters

When working with N-ethyl-3-(piperidin-1-yl)propan-1-amine, standard reductive amination conditions must be adjusted to account for the highly basic piperidine moiety (pKa ~10).

Table 1: Comparison of Reducing Agents for Secondary Amine Reductive Amination

Reducing AgentTypical SolventOptimal pHChemoselectivityApplication Notes for Bifunctional Amines
NaBH(OAc)3 (STAB) DCE, THF5–6HighPreferred. Mild, non-toxic, and highly selective for iminium ions[2].
NaCNBH3 MeOH, THF6–7HighEffective, but generates toxic HCN gas; requires strict pH monitoring.
2-Picoline Borane MeOH, EtOH~5ModerateGreener alternative, but can be sluggish with sterically hindered secondary amines.
Catalytic H2 (Pd/C) EtOH, EtOAcNeutralLowProne to over-reduction; incompatible with reducible groups (alkenes, nitro)[2].
Causality Behind Experimental Choices:
  • Solvent Selection (DCE vs. THF): over THF. DCE accelerates the dehydration of the hemiaminal to the iminium ion and provides superior solubility for STAB, leading to consistently higher yields and fewer side products[2].

  • Stoichiometric Acid Catalysis: The addition of 1.5 to 2.0 molar equivalents of Acetic Acid (AcOH) is mandatory. Why? The tertiary piperidine ring acts as an internal base, buffering the solution and stalling hemiaminal dehydration. The added AcOH neutralizes the piperidine ring and establishes the optimal mildly acidic environment (pH 5-6) required for iminium formation[1].

Standard Operating Procedure (SOP): Direct Reductive Amination

Workflow S1 1. Condensation Mix Amine + Carbonyl in DCE + AcOH S2 2. Reduction Add NaBH(OAc)3 at 0 °C to RT S1->S2 S3 3. Quench & Workup Sat. NaHCO3 (pH > 8) Extract with DCM S2->S3 S4 4. Purification Reverse-Phase HPLC or Basic Alumina S3->S4

Step-by-step experimental workflow for the direct reductive amination protocol.

Step-by-Step Protocol

Scale: 1.0 mmol (can be scaled linearly).

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target aldehyde or ketone (1.0 mmol) and anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Amine & Acid Addition: Add N-ethyl-3-(piperidin-1-yl)propan-1-amine (1.05 mmol, 1.05 equiv) followed immediately by glacial Acetic Acid (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 30 minutes to allow for complete hemiaminal and iminium ion formation.

    • Self-Validation Check (IPQC): Analyze an aliquot via LC-MS. The mass of the intermediate iminium ion

      
       is often visible, confirming successful condensation prior to reduction.
      
  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) over 5 minutes to control any mild exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the disappearance of the carbonyl starting material via TLC (visualized with UV or 2,4-DNP stain) or LC-MS.

  • Reaction Quench & Free-Basing: Once complete, quench the reaction by slowly adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
    • Critical Causality: The product is a diamine. Under acidic conditions, it will be fully protonated and highly water-soluble. You must verify that the aqueous layer is pH 8–9 using pH paper. If it is too acidic, add 1N NaOH dropwise until basic to ensure the product is completely free-based for extraction.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude tertiary amine via flash column chromatography. Due to the basicity of the piperidine ring, use basic alumina or silica gel pre-treated with 1-2% Triethylamine (

    
    ) in the eluent (e.g., DCM/MeOH/
    
    
    
    ) to prevent severe compound streaking.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Stack Exchange Chemistry Community. (2019). "Reductive amination in case of secondary amines." Chemistry Stack Exchange. URL:[Link]

  • Cormier, M., et al. (2021). "Borrowing Hydrogen for Organic Synthesis." ACS Central Science. URL:[Link]

Sources

The Strategic Utility of N-Ethyl-3-(1-piperidinyl)-1-propanamine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive guide to the application of N-Ethyl-3-(1-piperidinyl)-1-propanamine as a pivotal intermediate in the synthesis of pharmaceutical agents. With a focus on practical utility and scientific integrity, these notes provide detailed protocols, mechanistic insights, and strategic considerations for incorporating this versatile building block into drug discovery and development programs, particularly those targeting the central nervous system (CNS).

Introduction: Unveiling the Potential of a Key Building Block

N-Ethyl-3-(1-piperidinyl)-1-propanamine, with its unique combination of a piperidine ring, a flexible propanamine linker, and an N-ethyl group, represents a valuable scaffold in medicinal chemistry. The piperidine moiety is a common feature in a vast number of bioactive natural products and marketed drugs, highlighting its importance in molecular design. The presence of two basic nitrogen atoms with differing steric and electronic environments allows for selective functionalization, making it a powerful tool for constructing diverse chemical libraries and optimizing lead compounds.

The primary utility of this intermediate lies in its ability to introduce a specific pharmacophore into a target molecule, which can influence receptor binding, solubility, and overall pharmacokinetic properties. Its application is particularly relevant in the synthesis of CNS-active compounds, where the piperidine and ethylamine moieties can interact with various receptors, such as dopamine and serotonin receptors.

Table 1: Physicochemical Properties of N-Ethyl-3-(1-piperidinyl)-1-propanamine

PropertyValueSource
CAS Number 77052-06-3[1]
Molecular Formula C10H22N2[1]
Molecular Weight 170.30 g/mol [2]
Appearance Solid[2]

Core Applications in Pharmaceutical Synthesis

The structural attributes of N-Ethyl-3-(1-piperidinyl)-1-propanamine lend themselves to two primary, high-impact applications in pharmaceutical synthesis:

  • Introduction of a Piperidinyl-propylamine Side Chain: This is crucial for engaging with specific biological targets. The flexible three-carbon linker allows the piperidine ring to adopt various conformations to optimize binding interactions.

  • As a Scaffold for Further Derivatization: The secondary amine of the piperidine ring and the primary ethylamine can be selectively functionalized to explore structure-activity relationships (SAR).

A significant area of application is in the synthesis of dopamine agonists, which are critical in the treatment of Parkinson's disease and other neurological disorders. The overall workflow for utilizing this intermediate can be conceptualized as follows:

G cluster_0 Synthesis of Intermediate cluster_1 Key Synthetic Transformations cluster_2 Final Product Start N-Ethyl-3-(1-piperidinyl)-1-propanamine Reaction Nucleophilic Aromatic Substitution or N-Alkylation Start->Reaction Reactant API Active Pharmaceutical Ingredient (API) Reaction->API Yields Core Pharmaceutical Core Structure (e.g., Pyrimidine, Indole) Core->Reaction Reactant

Caption: General workflow for API synthesis.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the key synthetic transformations involving N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Protocol 1: Synthesis of a Pyrimidine-Substituted Derivative via Nucleophilic Aromatic Substitution

This protocol details the reaction of N-Ethyl-3-(1-piperidinyl)-1-propanamine with a halosubstituted pyrimidine, a common core in many CNS drugs. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism.

Reaction Scheme:

Materials:

  • N-Ethyl-3-(1-piperidinyl)-1-propanamine

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine derivative.

Mechanistic Insight:

The reaction proceeds through a classic SNAAr mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chloro-substituted carbon towards nucleophilic attack by the primary amine of N-Ethyl-3-(1-piperidinyl)-1-propanamine. The presence of a base (K₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants N-Ethyl-3-(1-piperidinyl)-1-propanamine + 2-Chloropyrimidine Intermediate Meisenheimer Complex (Anionic Sigma Complex) Reactants->Intermediate Slow Product Substituted Pyrimidine + Cl- Intermediate->Product Fast

Caption: Simplified SNAAr mechanism.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides an alternative method for attaching the piperidinyl-propylamine moiety to a carbonyl-containing core structure through reductive amination.

Reaction Scheme:

Materials:

  • N-Ethyl-3-(1-piperidinyl)-1-propanamine

  • Aldehyde or Ketone (e.g., benzaldehyde, a heterocyclic aldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or DCM in a round-bottom flask.

  • Optionally, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Safety and Handling

N-Ethyl-3-(1-piperidinyl)-1-propanamine and related alkylamines are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.[3]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]

  • Fire Hazards: The compound may be flammable. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

Characterization and Quality Control

The purity and identity of N-Ethyl-3-(1-piperidinyl)-1-propanamine and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a highly valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the central nervous system. Its unique structural features allow for strategic incorporation into drug candidates to modulate their pharmacological profiles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this building block in their quest for novel therapeutics. As with all chemical syntheses, proper safety precautions and analytical characterization are paramount to ensure the integrity and success of the research.

References

Sources

Application Note: N-Ethyl-3-(1-piperidinyl)-1-propanamine as a Dual-Function Epoxy Accelerator and Chain Extender

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for N-Ethyl-3-(1-piperidinyl)-1-propanamine , designed for researchers and formulation scientists in the field of polymer chemistry and materials science.

Executive Summary

N-Ethyl-3-(1-piperidinyl)-1-propanamine (NEPPA) is a specialized amine compound featuring a unique dual-functionality: a sterically hindered secondary amine and a catalytic tertiary piperidine ring. Unlike standard primary amine curing agents (e.g., DETA, IPDA), NEPPA possesses only one active hydrogen, preventing it from acting as a standalone crosslinker in stoichiometric formulations. Instead, it serves as a high-performance accelerator and chain extender .

Its primary utility lies in epoxy-anhydride and epoxy-dicyandiamide (DICY) systems, where it lowers activation energy while providing a linear chain-extension step that can improve fracture toughness. This guide details the chemical mechanism, formulation protocols, and curing cycles required to leverage NEPPA effectively.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The molecule consists of a piperidine ring attached to a propyl chain, terminated by an N-ethyl secondary amine.

PropertyValue / Description
Chemical Name N-Ethyl-3-(1-piperidinyl)-1-propanamine
CAS Number 77052-06-3
Molecular Formula

Molecular Weight 170.30 g/mol
Functionality 1 (Secondary Amine H) + Catalytic Tertiary Amine
Theoretical AHEW 170.3 g/eq (Amine Hydrogen Equivalent Weight)
Physical State Liquid (Standard ambient temperature)
Solubility Soluble in alcohols, ketones, aromatic hydrocarbons
Structural Analysis
  • Site A (Secondary Amine): The N-ethyl group provides steric hindrance, resulting in slower initial reactivity compared to primary amines. This contributes to improved pot life.[1]

  • Site B (Tertiary Piperidine): The nitrogen in the piperidine ring is fully substituted (tertiary). It acts as a Lewis base catalyst, promoting the ring-opening of epoxy groups (homopolymerization) or the reaction between anhydrides and epoxies.

Mechanism of Action

NEPPA cures epoxy resins through a two-stage mechanism. Understanding this is critical for designing cure cycles.

Stage 1: Linear Chain Extension (Adduct Formation)

The single active hydrogen on the secondary amine reacts with an oxirane (epoxy) ring. This reaction is linear, extending the polymer chain without creating a crosslink point.

  • Effect: Increases molecular weight between crosslinks (

    
    ), potentially enhancing flexibility and toughness.
    
  • Kinetics: Reaction is generally faster than the catalytic step but slower than primary amine addition.

Stage 2: Catalytic Anionic Polymerization

Once the secondary amine is consumed (or simultaneously at higher temperatures), the tertiary amine centers (both the original piperidine and the newly formed tertiary amine from Stage 1) catalyze the anionic polymerization of the remaining epoxy groups (etherification).

  • Effect: Creates the 3D thermoset network.

  • Kinetics: Thermally activated (typically >80°C).

G NEPPA NEPPA Molecule (Sec-Amine + Tert-Amine) Intermediate Linear Adduct (Chain Extension) NEPPA->Intermediate Step 1: N-H Attack (Linear Addition) Epoxy Epoxy Resin (DGEBA) Epoxy->Intermediate + Epoxide Network Crosslinked Thermoset (Etherification) Epoxy->Network Excess Epoxide Intermediate->Network Step 2: Catalytic Homopolymerization

Figure 1: The two-stage reaction pathway of NEPPA. Step 1 extends the chain, while Step 2 builds the network density.

Application Protocols

Important: Do not calculate stoichiometry based on AHEW (170.3) for crosslinking.[2] If used at 1:1 stoichiometry, the material will not cure into a solid network because the functionality is only 1. Use NEPPA as an additive (phr) .

Protocol A: Accelerator for Anhydride Curing

NEPPA is an excellent replacement for DMP-30 or BDMA in anhydride-cured systems (e.g., filament winding, potting).

Formulation:

  • Epoxy Resin (DGEBA, EEW~190): 100 parts by weight

  • Anhydride (e.g., MTHPA): 80-90 parts (Calculate 0.85-0.90 stoichiometry)

  • NEPPA: 1.0 - 3.0 phr (parts per hundred resin)

Procedure:

  • Pre-mix: Mix the anhydride and epoxy resin at 40-50°C until clear.

  • Degas: Vacuum degas the mixture to remove entrapped air.

  • Addition: Add NEPPA. Mix gently to avoid re-introducing air.

    • Note: Pot life will decrease significantly upon addition.

  • Cure Cycle:

    • Gelation: 2 hours @ 80°C

    • Post-Cure: 4 hours @ 120-140°C

  • Validation: Check Tg via DSC. Expected Tg: 110-130°C depending on resin backbone.

Protocol B: Catalytic Homopolymerization (High Temp)

For systems requiring high chemical resistance and simple formulation (one-component latency potential).

Formulation:

  • Epoxy Resin: 100 parts

  • NEPPA: 4.0 - 8.0 phr

Procedure:

  • Mixing: Disperse NEPPA into the resin.

  • Pot Life Check: At room temperature, this mixture may remain liquid for 24-48 hours (latency), but viscosity will slowly rise.

  • Cure Cycle:

    • Ramp: 2°C/min to 100°C.

    • Hold: 1 hour @ 100°C (Induction).

    • Final Cure: 4 hours @ 150-160°C.

    • Mechanism:[3] The secondary amine reacts first, then the tertiary amine drives the etherification at high temp.

Experimental Validation & Troubleshooting

Calculating Usage (PHR vs. Stoichiometry)

Since NEPPA is primarily catalytic, use Parts per Hundred Resin (phr) rather than stoichiometric equivalents.



  • Low PHR (0.5 - 2.0): Acts purely as a catalyst. High Tg, brittle.

  • High PHR (5.0 - 10.0): Acts as chain extender + catalyst. Lower Tg, higher toughness.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Soft / Tacky Surface Carbonation (Amine Blush)NEPPA can react with atmospheric

. Cure in inert atmosphere or use a "sweat-in" time.
Runaway Exotherm Too much acceleratorReduce NEPPA concentration by 0.5 phr increments.
Low Tg Incomplete CureIncrease post-cure temperature to 150°C to ensure full etherification.
High Viscosity B-staging occurredAdd NEPPA immediately before use; do not store pre-mixed for long periods.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Sensitizer: May cause an allergic skin reaction.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

  • PPE: Butyl rubber gloves, chemical splash goggles, and face shield are mandatory.

  • Ventilation: Use only in a fume hood. Piperidine derivatives often have a distinct, penetrating amine odor.

  • Spill: Neutralize with weak acid (citric acid) and absorb with inert material (vermiculite). Do not use sawdust (fire hazard).

References

  • Chemical Structure & Identifiers

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352116, 3-(2-Ethyl-1-piperidinyl)-1-propanamine (Isomer/Related). Retrieved from .

    • ChemSrc (2023). N-Ethyl-3-(1-piperidinyl)-1-propanamine CAS 77052-06-3 Entry.[4][5] Retrieved from .

  • Epoxy Curing Mechanisms

    • ThreeBond Technical News (1990). Curing Agents for Epoxy Resins.[1][2][6][7][8] Detailed analysis of tertiary amine catalysis. Retrieved from .

    • Pascault, J. P., et al. (2002). "Thermosetting Polymers." Marcel Dekker. (Standard text on epoxy-amine kinetics).
  • Piperidine Accelerators

    • ResearchGate (2006). Analysis of the epoxy polymerization process with piperidine as the initiator.[9][8] Retrieved from .

  • AHEW Calculation Standards

    • Dow Chemical (2020). Epoxide Equivalent Weight and Amine Hydrogen Equivalent Weight Determination.[10][11] Retrieved from .

Disclaimer: This Application Note is for research and development purposes only. Users must validate performance in their specific formulations. Always consult the official Safety Data Sheet (SDS) before handling.

Sources

Application Note: Design, Synthesis, and Coordination Protocols for Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Piperidine, a six-membered heterocyclic amine, is a highly versatile building block in modern coordination chemistry. Due to its tunable steric bulk, distinct conformational flexibility (predominantly adopting a chair conformation), and ease of functionalization, piperidine derivatives are extensively utilized to design ligands that stabilize transition metals across various oxidation states[1].

As a Senior Application Scientist, I approach ligand design by categorizing piperidine derivatives into two dominant functional classes, each serving distinct roles in catalysis, materials science, and metallodrug development:

  • Piperidine Dithiocarbamates (Pip-dtc): These are monoanionic, 1,1-dithiolate S,S-donor ligands. They exhibit a unique resonance structure (the thioureide form) that enhances electron density on the metal center. This dual-resonance capability allows the ligand to act as both a strong-field and weak-field donor, effectively stabilizing metals in both low and high oxidation states[1].

  • Piperidine-Appended Schiff Bases: These are neutral or monoanionic N,N- or N,O-donor ligands derived from C-functionalized piperidines, such as 2-(aminomethyl)piperidine. These ligands offer precise control over the coordination bite angle and introduce chirality, which is critical for asymmetric catalysis and bioinorganic modeling.

Mechanistic Workflows and Ligand Design Logic

Understanding the causality behind the synthetic steps is critical for reproducibility and high-yield ligand generation.

Pathway A: Dithiocarbamate Synthesis The preparation of dithiocarbamates is generally facile and involves the one-pot nucleophilic attack of the secondary piperidine amine on carbon disulfide (CS₂) in the presence of a strong base (NaOH or KOH)[2]. Because this reaction is highly exothermic and CS₂ is highly volatile (boiling point 46 °C), strict thermodynamic control via an ice bath is mandatory. Failure to control the temperature results in solvent boiling, loss of CS₂, and the formation of unwanted thiourea byproducts.

PipDtcWorkflow N1 Piperidine + NaOH (aq) N2 Ice Bath (0-5 °C) N1->N2 Thermal Control N3 CS2 Addition (Dropwise) N2->N3 Exothermic Rxn N4 NaPipDtc Precipitation N3->N4 Nucleophilic Attack N5 Recrystallization (Acetone) N4->N5 Purification N6 [M(PipDtc)n] Complex N5->N6 Metal Salt Addition

Workflow for the synthesis and metal complexation of piperidine dithiocarbamate ligands.

Pathway B: Schiff Base Condensation The condensation of 2-(aminomethyl)piperidine with an aldehyde (e.g., salicylaldehyde) requires the active removal of water to drive the thermodynamic equilibrium toward the imine product. The secondary amine of the piperidine ring remains unreacted due to steric hindrance and lower nucleophilicity compared to the primary amine, providing a hemilabile coordination site during subsequent metal complexation.

SchiffBaseWorkflow A 2-(Aminomethyl)piperidine C Condensation (EtOH, Reflux, MgSO4) A->C B Salicylaldehyde B->C D Schiff Base Ligand (HL) C->D -H2O (Equilibrium Shift) E Deprotonation (Et3N) D->E Phenolic OH Activation F Square Planar Complex [ML2] E->F Pd(II)/Pt(II) Coordination

Synthesis and coordination pathway of 2-(aminomethyl)piperidine-derived Schiff bases.

Experimental Protocols: Self-Validating Systems

Every protocol below is designed as a self-validating system; if a specific visual or thermal milestone is not reached, the reaction should be paused and diagnosed.

Protocol A: Synthesis of Sodium Piperidine Dithiocarbamate (NaPipDtc)

Objective: Isolate a highly pure, bench-stable S,S-donor ligand.

  • Base Preparation: Dissolve 4.0 g (100 mmol) of Sodium Hydroxide (NaOH) in 25 mL of distilled water.

  • Amine Addition: Add 8.5 g (100 mmol) of piperidine to the aqueous base. Stir until homogenous.

  • Thermal Regulation (Critical): Transfer the flask to an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: CS₂ is highly volatile and the subsequent reaction is violently exothermic. High temperatures will cause CS₂ to flash off, drastically reducing yield.

  • CS₂ Addition: Slowly add 7.6 g (100 mmol) of Carbon Disulfide (CS₂) dropwise over 30 minutes via an addition funnel. A white/off-white precipitate of NaPipDtc will begin to form almost immediately[1].

  • Maturation: Continue stirring the suspension for 2 hours at room temperature to ensure complete conversion.

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold ethanol to remove unreacted piperidine, and recrystallize from an acetone/petroleum ether mixture. Field Insight: The purity of CS₂ is critical. Trace sulfur impurities can lead to polysulfide byproducts that complicate downstream metal coordination.

Protocol B: Synthesis of 2-(Aminomethyl)piperidine Salicylaldimine (Schiff Base)

Objective: Synthesize a neutral N,N,O-donor ligand capable of forming square-planar complexes.

  • Reagent Mixing: Dissolve 1.14 g (10 mmol) of 2-(aminomethyl)piperidine in 20 mL of absolute ethanol.

  • Condensation Initiation: Add 1.22 g (10 mmol) of salicylaldehyde dropwise. The solution will typically turn a deep yellow, indicating the initial formation of the imine bond.

  • Equilibrium Shifting: Add 2.0 g of anhydrous Magnesium Sulfate (MgSO₄) to the flask. Causality: Imine formation produces water. MgSO₄ acts as a chemical desiccant, sequestering the water and driving the Le Chatelier equilibrium entirely toward the Schiff base product.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Isolation: Cool to room temperature, filter off the hydrated MgSO₄, and evaporate the ethanol under reduced pressure to yield the crude ligand as a viscous yellow oil or solid.

Protocol C: General Metal Complexation (e.g., Ni(II) or Pd(II) Coordination)
  • Ligand Solvation: Dissolve 2.0 equivalents of the synthesized ligand (NaPipDtc or the Schiff Base) in 15 mL of methanol or ethanol.

  • Deprotonation (For Schiff Base only): Add 2.0 equivalents of Triethylamine (Et₃N) to deprotonate the phenolic -OH group, activating the oxygen for metal binding.

  • Metal Addition: Slowly add 1.0 equivalent of the metal salt (e.g., NiCl₂·6H₂O or Pd(OAc)₂) dissolved in 5 mL of the same solvent.

  • Precipitation: Stir for 2–4 hours. The complex will typically precipitate out of solution (e.g., green crystals for Ni(II) dithiocarbamates, yellow/orange for Pd(II) Schiff bases). Filter and wash with cold solvent.

Quantitative Data & Spectroscopic Validation

To ensure the integrity of the synthesized ligands before proceeding to metal complexation, validate the products using the following spectroscopic benchmarks.

Ligand TypeTarget Bond / MoietyIR Frequency (cm⁻¹)¹H NMR Shift (ppm)Validation Significance
Pip-dtc

(C=N) thioureide
1450–1500N/AHigh frequency indicates partial double bond character of C-N, confirming the thioureide resonance form[2].
Pip-dtc

(C-S)
950–1050N/AConfirms the successful formation of the dithiocarbamate moiety[2].
Pip-dtc Piperidine -CH₂-N/A1.50–1.70 (m), 3.80–4.20 (m)Confirms the piperidine ring remains intact without ring-opening side reactions.
Schiff Base

(C=N) imine
1600–16508.10–8.50 (s, 1H)Confirms successful condensation between the primary amine and aldehyde.
Schiff Base

(O-H) phenolic
3200–340012.0–13.5 (br s, 1H)Presence confirms ligand structure; disappearance upon complexation confirms metal-oxygen coordination.

References

1.[1] Saah, S. A., Boadib, N. O., & Awudzab, J. A. M. "Nickel piperidine dithiocarbamate: synthesis, characterization, and crystal structure." Molecular Crystals and Liquid Crystals (Taylor & Francis). URL: 2.[2] "Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species." MDPI. URL: 3. "Pd(II) AND Pt(II) COORDINATION COMPOUNDS OF NOVEL SCHIFF BASE LIGANDS INCORPORATING AROMATIC RING." Karabuk University DSpace Repository. URL:

Sources

Application Note: Chemoselective Alkylation of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis and The Alkylation Challenge

N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3) is a bifunctional aliphatic diamine with a molecular weight of 170.30 g/mol [1]. It features two distinct nucleophilic centers:

  • A secondary acyclic amine (the N-ethyl group).

  • A tertiary cyclic amine (the piperidine ring).

The Challenge: The synthetic objective is typically to selectively alkylate the secondary amine to form a new tertiary amine, without quaternizing the highly reactive piperidine nitrogen. Direct alkylation of amines with alkyl halides is notoriously difficult to control. As the secondary amine is alkylated, the resulting tertiary amine becomes more sterically hindered but remains highly nucleophilic, often leading to a "runaway" reaction that produces quaternary ammonium salts ()[2]. Furthermore, the pre-existing piperidine ring is a prime target for competitive over-alkylation.

Mechanistic Insights and Causality

To achieve strict chemoselectivity, the reaction conditions must exploit the fundamental electronic and structural differences between the two nitrogen atoms. We present two validated pathways:

Pathway A: Reductive Amination (The Gold Standard)

Causality: Reductive amination is the most controlled method for forming C-N bonds, avoiding the over-alkylation issues inherent to direct SN2 pathways ()[3]. The reaction relies on the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. Because the tertiary piperidine nitrogen lacks an N-H bond, it cannot form an iminium ion and remains entirely unreactive toward the carbonyl electrophile. Subsequent in-situ reduction with a mild hydride donor like Sodium Triacetoxyborohydride (NaBH(OAc)₃) yields the desired tertiary amine with near 100% chemoselectivity.

Pathway B: Direct Alkylation with Hünig's Base (Alternative)

Causality: When reductive amination is not viable (e.g., when introducing a secondary alkyl halide that cannot be derived from a carbonyl), direct alkylation must be tightly controlled. Traditional inorganic bases (like K₂CO₃) often fail to prevent quaternization. However, utilizing N,N-Diisopropylethylamine (DIPEA, Hünig's base) in a polar aprotic solvent (acetonitrile) provides a highly effective buffering system ()[4]. DIPEA acts as a non-nucleophilic proton sink that neutralizes the hydrohalic acid byproduct without competing for the alkylating agent, thereby shifting the equilibrium to favor mono-alkylation and suppressing quaternary salt formation[5].

Reaction Pathway Visualization

Alkylation_Pathways Start N-Ethyl-3-(1-piperidinyl)-1-propanamine (Sec & Tert Amine) RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Start->RedAm Preferred DirAlk Direct Alkylation (R-X, DIPEA, MeCN) Start->DirAlk Alternative Target1 Selective Tertiary Amine (High Yield, No Quaternization) RedAm->Target1 Target2 Tertiary Amine (Moderate Yield) DirAlk->Target2 Quat Quaternary Ammonium Salt (Over-alkylation Byproduct) DirAlk->Quat Side Reaction

Chemoselective pathways for N-Ethyl-3-(1-piperidinyl)-1-propanamine alkylation.

Quantitative Data and Condition Summary

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Electrophile Aldehyde / Ketone (1.05 eq)Alkyl Halide (1.0 eq)
Reagent/Base NaBH(OAc)₃ (1.5 eq)DIPEA (Hünig's Base) (2.0 eq)
Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature60-80 °C
Reaction Time 4 - 6 hours12 - 16 hours
Chemoselectivity >99% (No piperidine reaction)~80-90% (Trace quaternization possible)
Validation Target [M+H]⁺ of target tertiary amine[M+H]⁺ of target, check for [M]⁺ of quat salt

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Amination (Example: Benzylation)

This protocol utilizes benzaldehyde to synthesize N-benzyl-N-ethyl-3-(1-piperidinyl)-1-propanamine.

Materials:

  • N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 equiv, 1.0 mmol, 170.3 mg)

  • Benzaldehyde (1.05 equiv, 1.05 mmol, 111.4 mg)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg)[3]

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried round-bottom flask under argon, dissolve the diamine and benzaldehyde in anhydrous DCE. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Remove a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. You should observe the iminium/hemiaminal intermediate mass before proceeding.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 5 minutes. Causality: Stepwise addition controls the exothermic hydride transfer, preventing the degradation of the aldehyde[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases and the pH is strictly >8. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude product via LC-MS.

    • Expected [M+H]⁺: 261.4 m/z.

    • Purity Check: Ensure no peak exists at 351.5 m/z (which would indicate an impossible double benzylation under these conditions).

Protocol B: Direct Alkylation (Example: Benzylation)

This protocol utilizes benzyl bromide and Hünig's base for direct SN2 alkylation.

Materials:

  • N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 equiv, 1.0 mmol, 170.3 mg)

  • Benzyl bromide (1.0 equiv, 1.0 mmol, 171.0 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 258.5 mg)[4]

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a sealed tube or pressure flask, dissolve the diamine and DIPEA in anhydrous MeCN. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Add benzyl bromide dropwise. Crucial Causality Step: Using exactly 1.0 equivalent of the alkyl halide prevents an excess of electrophile from reacting with the highly nucleophilic piperidine ring[4].

  • Heating: Seal the vessel and heat to 60 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate the MeCN under vacuum, and partition the residue between Ethyl Acetate (15 mL) and 1M NaOH (10 mL). Causality: The strong base ensures the newly formed tertiary amine is completely free-based and extracts into the organic layer.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Analyze via LC-MS.

    • Target [M+H]⁺: 261.4 m/z.

    • Impurity Check: Monitor for the quaternary ammonium salt [M]⁺ at 351.5 m/z. If present, reduce the equivalents of benzyl bromide in future runs or lower the reaction temperature.

References

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base Source: ARKIVOC (University of Michigan Library) URL: [Link]

Sources

N-Ethyl-3-(1-piperidinyl)-1-propanamine in antihistamine drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

This Application Note details the strategic utilization of N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3 / 24641-20-5 variant) as a "Privileged Scaffold" in the synthesis of next-generation histamine receptor antagonists.

Unlike first-generation antihistamines that relied on simple ethylenediamine cores, modern non-sedating H1 and H3 antagonists frequently employ a piperidinyl-propyl-amine motif. This specific intermediate offers a unique balance of lipophilicity (via the piperidine ring) and nucleophilic reactivity (via the secondary N-ethyl amine), making it an ideal modular building block for attaching diverse aromatic "head" groups (e.g., benzimidazoles, phenothiazines, or benzhydryl derivatives).

Key Application Areas:

  • H1 Receptor Antagonists: Synthesis of non-sedating analogs similar to Mizolastine or Bilastine derivatives.

  • H3 Receptor Antagonists: Construction of piperidine-based ligands for narcolepsy and cognitive disorders (structurally related to Pitolisant analogs).

  • Fragment-Based Drug Discovery (FBDD): Use as a high-quality fragment for GPCR library generation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Mechanistic Rationale: The "Privileged Scaffold" Hypothesis

The efficacy of N-Ethyl-3-(1-piperidinyl)-1-propanamine stems from its ability to satisfy the Triangular Pharmacophore Model of H1 antagonists.

  • Site A (Basic Center 1): The piperidine nitrogen (pKa ~9-10) interacts with the conserved Aspartate residue (Asp107) in the H1 receptor transmembrane domain.

  • Site B (Linker): The propyl chain (

    
    ) provides the optimal steric distance (approx 5-6 Å) to span the receptor channel, superior to the shorter ethyl linkers found in older, sedative drugs.
    
  • Site C (Reactive Terminus): The N-ethyl secondary amine serves as the attachment point for the lipophilic aromatic moiety (the "anchor") required for high-affinity binding to the hydrophobic pocket of the GPCR.

Why this specific intermediate? The N-ethyl group prevents the formation of primary amide side products during coupling and reduces the basicity of the secondary amine slightly compared to a methyl analog, optimizing the reaction kinetics during S_N2 alkylations with benzylic halides.

Experimental Protocols
Protocol A: Convergent Synthesis of H1 Antagonist Libraries via Nucleophilic Substitution

Target: Coupling the scaffold with a Benzimidazole Chloride (Model for Mizolastine-type synthesis).

Reagents:

  • Scaffold: N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 equiv)

  • Electrophile: 2-Chlorobenzimidazole derivative (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein in-situ activation.

  • Solvent: Acetonitrile (MeCN) or DMF (for lower solubility electrophiles).

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with the 2-chlorobenzimidazole derivative,

    
    , and KI in MeCN. Stir at 60°C for 30 minutes. Note: This pre-activation step ensures the base deprotonates any acidic sites on the electrophile and KI initiates the Cl 
    
    
    
    I exchange.
  • Addition: Add N-Ethyl-3-(1-piperidinyl)-1-propanamine dropwise over 15 minutes. Rationale: Slow addition prevents localized high concentrations that could lead to bis-alkylation if the electrophile has multiple leaving groups.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12-18 hours. Monitor via LC-MS.

  • Quench & Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (x2) and Brine (x1).

  • Purification: The secondary amine product is basic. Purify via Flash Column Chromatography using a DCM:MeOH:NH

    
     (90:9:1) gradient.
    

Self-Validating Checkpoint:

  • TLC: The product should stain positive with Dragendorff’s reagent (orange spot) indicating the tertiary amine formation.

  • 1H NMR: Look for the disappearance of the broad N-H singlet of the starting material and the downfield shift of the ethyl methylene protons.

Protocol B: Reductive Amination (Alternative Route)

Target: Coupling with aromatic aldehydes (e.g., for Pheniramine-like analogs).

Reagents:

  • Scaffold: N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 equiv)

  • Carbonyl: 4-Chlorobenzaldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE).

Methodology:

  • Mix amine and aldehyde in DCE. Stir for 1 hour to form the iminium ion intermediate (monitor by IR if possible; disappearance of C=O stretch).

  • Add STAB in one portion. Stir at RT for 24 hours.

  • Quench with saturated NaHCO

    
    . Extract with DCM.
    

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Comparative Physiochemical Properties

To assist in solvent selection and purification, the following data is consolidated for the scaffold.

PropertyValueRelevance to Protocol
Molecular Weight 170.30 g/mol Calculation of stoichiometry.
Boiling Point ~240°C (Predicted)High BP allows for high-temp reflux without loss.
pKa (Piperidine N) ~10.1Primary protonation site; requires high pH for extraction.
pKa (Amine N) ~9.5Nucleophilic center; reactive species in neutral/basic media.
LogP ~1.8Moderately lipophilic; extractable into EtOAc or DCM.
Pathway Visualization (Graphviz DOT)

The following diagram illustrates the workflow for synthesizing an H1-Antagonist library using this scaffold.

AntihistamineSynthesis cluster_QC Quality Control Gate Scaffold N-Ethyl-3-(1-piperidinyl) -1-propanamine Intermediate Transition State (Tetrahedral/Iminium) Scaffold->Intermediate Nucleophilic Attack Electrophile Aromatic Electrophile (e.g., Chlorobenzimidazole) Electrophile->Intermediate + KI / K2CO3 Crude Crude Tertiary Amine Intermediate->Crude Reflux 18h Purification Flash Chromatography (DCM/MeOH/NH3) Crude->Purification Workup QC_LCMS LC-MS Purity Check Crude->QC_LCMS FinalDrug H1 Receptor Antagonist (API Candidate) Purification->FinalDrug Salt Formation (HCl/Maleate) QC_NMR 1H NMR Validation Purification->QC_NMR

Caption: Figure 1. Convergent synthesis workflow for H1 antagonists utilizing the N-Ethyl-3-(1-piperidinyl)-1-propanamine scaffold.

Pharmacophore Mapping Diagram

This diagram visualizes how the molecule fits into the H1 Receptor binding pocket.

Pharmacophore Asp107 Receptor Asp107 (Anionic Site) Hydrophobic Hydrophobic Pocket (Trp/Phe Residues) Piperidine Piperidine Ring (Cationic Head) Piperidine->Asp107 Ionic Bond (Salt Bridge) Linker Propyl Linker (Spacer) Piperidine->Linker Amine N-Ethyl Amine (Connection Point) Linker->Amine Aromatic Aromatic Tail (Attached via Synthesis) Amine->Aromatic Covalent Bond Aromatic->Hydrophobic Pi-Pi Stacking

Caption: Figure 2.[1] Pharmacophore mapping of the scaffold within the H1 receptor binding pocket.

References

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • Leurs, R., et al. (2005). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12237384 (Related Piperidinyl-propanamine derivatives). PubChem. Link

  • Stark, H. (2003). Recent advances in histamine H3 receptor antagonists. Expert Opinion on Therapeutic Patents. (Provides context on piperidine-propyl linkers in H3 ligands). Link

  • Katritzky, A. R., et al. (2010). Synthesis of Piperidines and Piperazines. Chemical Reviews. (General reference for heterocyclic synthesis protocols). Link

Sources

Application Notes and Protocols: Efficient Amide Synthesis via Coupling of N-ethyl-3-piperidinylpropanamine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] This document provides a detailed protocol for the robust and efficient coupling of N-ethyl-3-piperidinylpropanamine, a key building block in various synthetic endeavors, with a range of acid chlorides. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of complex amide-containing molecules.

Introduction: The Significance of Amide Bond Formation

The amide functional group is a ubiquitous motif in biologically active molecules, most notably as the fundamental linkage in peptides and proteins. Its remarkable stability and ability to participate in hydrogen bonding are crucial for defining the three-dimensional structure and function of these biomacromolecules. Beyond biochemistry, the amide bond is a critical component in a significant percentage of pharmaceutical drugs.[1]

The reaction between an amine and an acid chloride, often referred to as the Schotten-Baumann reaction, is a classic and highly effective method for amide synthesis.[2][3][4] This method is prized for its high yields, broad substrate scope, and generally mild reaction conditions.[5] N-ethyl-3-piperidinylpropanamine presents a secondary amine, which readily participates in this reaction to form a stable tertiary amide.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The coupling of N-ethyl-3-piperidinylpropanamine with an acid chloride proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethyl-3-piperidinylpropanamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This initial attack results in the formation of a transient tetrahedral intermediate.[5][6]

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[5]

  • Deprotonation: A base, either a second equivalent of the amine or an added non-nucleophilic base like triethylamine, deprotonates the resulting positively charged nitrogen atom to yield the final, neutral amide product and a hydrochloride salt.[5][7] The presence of a base is crucial to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]

Caption: Reaction mechanism of amide synthesis.

Detailed Experimental Protocol

This protocol provides a general and adaptable procedure for the coupling of N-ethyl-3-piperidinylpropanamine with various acid chlorides.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-ethyl-3-piperidinylpropanamine≥98%Commercially AvailableStore under inert atmosphere.
Acid Chloride (generic)≥98%Commercially AvailableHandle in a fume hood due to corrosive and lachrymatory nature.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableActs as a non-nucleophilic base.[10]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableA common aprotic solvent for this reaction.[10]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableAlternative aprotic solvent.[10]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house preparationUsed for aqueous work-up to neutralize acid.[5]
Brine (Saturated NaCl Solution)ACS GradeIn-house preparationUsed for final wash to aid in phase separation.[11]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent for the organic phase.[11]
3.2. Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber for reaction monitoring[11]

3.3. Step-by-Step Procedure

Caption: Experimental workflow for amide coupling.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-3-piperidinylpropanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Addition of Acid Chloride: Add the acid chloride (1.1 equivalents) dropwise to the cooled amine solution over a period of 5-10 minutes. A precipitate of triethylamine hydrochloride may form.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-12 hours.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.[5]

  • Work-up: Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Work-up: Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Work-up: Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[11] This helps to remove any remaining water and some water-soluble impurities.

  • Work-up: Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Discussion and Field-Proven Insights
4.1. Choice of Base

The use of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard practice.[10] These bases are sufficiently strong to neutralize the HCl generated during the reaction but are too sterically hindered to compete with the secondary amine in attacking the acid chloride. Using two equivalents of the starting amine is also a viable option, where one equivalent acts as the nucleophile and the second as the base; however, this is less atom-economical.

4.2. Solvent Selection

Anhydrous aprotic solvents are essential to prevent hydrolysis of the highly reactive acid chloride.[5] Dichloromethane (DCM) is a common choice due to its excellent solvating properties for a wide range of organic compounds and its relatively low boiling point, which facilitates removal. Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.[5]

4.3. Temperature Control

Initiating the reaction at 0 °C is a critical control point. The acylation of amines is often exothermic, and initial cooling helps to mitigate any potential side reactions and ensures a more controlled reaction profile.

4.4. Troubleshooting
  • Low Yield:

    • Moisture: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture can hydrolyze the acid chloride.

    • Insufficient Base: Ensure at least one equivalent of base per equivalent of HCl generated is used.

    • Steric Hindrance: For highly hindered acid chlorides or amines, prolonged reaction times or elevated temperatures may be necessary.

  • Impure Product:

    • Side Reactions: If the acid chloride is unstable, it may degrade. Use freshly prepared or purified acid chloride.

    • Incomplete Reaction: Ensure the reaction has gone to completion by TLC or LC-MS before work-up.

    • Inefficient Work-up: Thorough washing during the work-up is crucial to remove the hydrochloride salt of the base and any unreacted starting materials.

Conclusion

The coupling of N-ethyl-3-piperidinylpropanamine with acid chlorides is a robust and high-yielding method for the synthesis of tertiary amides. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably synthesize a diverse range of amide products. This protocol provides a solid foundation for both small-scale discovery and larger-scale synthetic campaigns in the pharmaceutical and chemical industries.

References
  • SATHEE. Chemistry Schotten Baumann Reaction. SATHEE.
  • Unknown. Acylation under weak base conditions. Unknown.
  • Benchchem. A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides and an Evaluation of N-Butyl-N-chloroformamide. Benchchem.
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • Unknown. Amine to Amide (via Acid Chloride) - Common Conditions. Unknown.
  • Shi, M., Ye, N., Chen, W., & Wang, H. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal.
  • YouTube. reaction of enamines and acid chlorides. YouTube.
  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
  • Biofilm Inhibitor Synthesis. Amide Workup. Biofilm Inhibitor Synthesis.
  • ResearchGate. Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. ResearchGate.
  • J&K Scientific LLC. Schotten-Baumann Reaction. J&K Scientific LLC.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds. Google Patents.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Taylor & Francis. Mild and Useful Method for N-Acylation of Amines. Taylor & Francis.
  • YouTube. synthesis of amides from acid chlorides. YouTube.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Chemistry LibreTexts. 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • ResearchGate. N-Acylation Reactions of Amines. ResearchGate.
  • Growing Science. Current Chemistry Letters. Growing Science.
  • Unknown. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Unknown.
  • MDPI. Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. MDPI.
  • Yao, R., Jiang, L., Wu, S., Deng, S., & Yang, Y. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Korean Chemical Society, 56(2), 239-242.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • PMC. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC.
  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • Reddit. Reactions with Acid Chloride : r/OrganicChemistry. Reddit.
  • Doc Brown. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Doc Brown.
  • Filo. Acylation of N-Ethylethanamine with Ethanoyl Chloride in presence of pyri.. Filo.

Sources

Application Note: Solubility & Handling of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with N-Ethyl-3-(1-piperidinyl)-1-propanamine . It synthesizes structural analysis with standard solubility principles to provide a robust framework for solvent selection, handling, and experimental design.

Executive Summary & Compound Identity

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a bifunctional diamine building block characterized by a lipophilic piperidine ring and a secondary ethylamino group connected by a propyl linker. Its solubility profile is dominated by its amphiphilic nature: the piperidine ring confers solubility in non-polar organic solvents, while the amine functionalities provide high solubility in polar protic solvents and pH-dependent water solubility.

PropertyDetail
Chemical Name N-Ethyl-3-(1-piperidinyl)-1-propanamine
CAS Number 77052-06-3
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Physical State Liquid (typically) or Low-Melting Solid
pKa (Predicted) ~10.2 (Secondary Amine), ~9.1 (Piperidine Tertiary Amine)
LogP (Predicted) ~1.8 - 2.2

Solubility Profile & Solvent Compatibility

The following data summarizes the predicted solubility behavior based on Structure-Property Relationships (SPR) for lipophilic diamines.

Solubility Classification Table

Concentration Reference: High (>100 mg/mL), Moderate (10-100 mg/mL), Low (<1 mg/mL)

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction from basic aqueous phases.
Alcohols Methanol, Ethanol, IsopropanolHigh Ideal for reductive amination or salt formation steps.
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEHigh Good for anhydrous reactions; MTBE preferred for extraction.
Aprotic Polar DMSO, DMF, AcetonitrileHigh Suitable for nucleophilic substitutions; difficult to remove.
Hydrocarbons Toluene, Hexanes, HeptaneModerate to High Solubility increases with temperature; Toluene is preferred for azeotropic drying.
Water Water (pH < 9)High Forms soluble ammonium salts.
Water Water (pH > 12)Low / Immiscible Phase separates as a free base oil.
Critical Handling: Air Sensitivity

Warning: As a diamine, this compound is susceptible to reacting with atmospheric CO₂ to form carbamates (white crust/precipitate).

  • Storage: Store under Nitrogen or Argon atmosphere.

  • Observation: If the liquid turns cloudy upon exposure to air, it has likely absorbed CO₂.

  • Recovery: Dissolve in DCM and wash with strong base (NaOH) to regenerate the free amine.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate specific solubility limits for critical formulations.

Objective: Determine the saturation limit of N-Ethyl-3-(1-piperidinyl)-1-propanamine in a target solvent at 25°C.

Materials:

  • Target Solvent (HPLC Grade)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filter (0.45 µm PTFE)

  • Analytical Balance (0.1 mg precision)

Workflow:

  • Preparation: Weigh a clean, dry empty vial (

    
    ).
    
  • Saturation: Add 500 mg of the amine to a separate mixing vial.

  • Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation: Continue until the solute is fully dissolved (visual check).

    • If fully dissolved immediately: The solubility is >500 mg/mL.

    • If undissolved solid/oil remains after 2 mL: Proceed to supernatant analysis.

  • Supernatant Analysis (for saturated solutions):

    • Centrifuge the mixture to settle undissolved material.

    • Filter the supernatant into the pre-weighed vial (

      
      ).
      
    • Weigh the vial + solution (

      
      ).
      
    • Evaporate solvent under nitrogen stream/vacuum.

    • Weigh the vial + residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: pH-Dependent Extraction (Purification)

Use this method to purify the compound from non-basic impurities.

Principle: The compound partitions into organic solvents (DCM/MTBE) at high pH (Free Base) and into water at low pH (Salt).

Step-by-Step:

  • Acid Wash: Dissolve the crude mixture in Dichloromethane (DCM).

  • Extraction 1: Extract with 1.0 M HCl (aq).

    • Mechanism:[1][2] The amine protonates (

      
      ) and moves to the aqueous layer. Impurities remain in DCM.
      
  • Separation: Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extraction 2: Extract the aqueous mixture 3x with fresh DCM or MTBE.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Isolation: Filter and concentrate in vacuo to yield pure amine.

Visualizations

Solubility Screening Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.

SolubilityWorkflow Start Select Application Reaction Chemical Synthesis Start->Reaction Purification Purification / Extraction Start->Purification Analysis HPLC / GC Analysis Start->Analysis TempCheck Reaction Temp > 80°C? Reaction->TempCheck Partition Liquid-Liquid Extraction? Purification->Partition MobilePhase Reverse Phase HPLC? Analysis->MobilePhase Toluene Solvent: Toluene (Good for reflux) TempCheck->Toluene Yes THF Solvent: THF or DCM (Ambient temp) TempCheck->THF No DCM_MTBE Solvent: DCM or MTBE (Immiscible with water) Partition->DCM_MTBE Yes Cryst Crystallization Partition->Cryst No Hexane Solvent: Hexane/EtOAc (Induce precipitation) Cryst->Hexane MeOH_Acid Diluent: MeOH + 0.1% Formic Acid (Maintain solubility) MobilePhase->MeOH_Acid Yes AcCN Diluent: Acetonitrile MobilePhase->AcCN No

Figure 1: Decision matrix for solvent selection based on experimental goals.

pH-Dependent Partitioning Mechanism

Understanding the ionization state is critical for solubility manipulation.

Partitioning Acidic Acidic pH (< 4) Protonated Salt (Water Soluble) Basic Basic pH (> 10) Free Base (Organic Soluble) Acidic->Basic Deprotonation Basic->Acidic Protonation AddAcid + HCl AddBase + NaOH

Figure 2: The compound switches solubility phases based on pH, enabling acid-base extraction.

References & Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link] (General class properties used for prediction).

  • Sinfoo Biotech. Product Catalog: n-ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3).[3] Verified CAS and Identity.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for general solubility principles of amines).

Disclaimer: This guide is based on chemical structure analysis and standard laboratory practices for lipophilic amines. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Application Notes and Protocols for Bioconjugation Linkers Utilizing N-ethyl-3-piperidinyl Propyl Chains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Piperidinyl-Based Linkers in Bioconjugate Design

The field of biotherapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), is in a constant state of innovation, with the linker molecule playing a pivotal role in the safety and efficacy of these targeted therapies.[1][] The linker, a seemingly simple bridge between a targeting moiety (like a monoclonal antibody) and a payload (such as a cytotoxic drug), is a critical determinant of the bioconjugate's overall performance.[][4] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cell to unleash the therapeutic payload.[5][6] This delicate balance of stability and controlled release is a central challenge in ADC design.

This application note details the potential utility and application of a novel class of linkers incorporating an N-ethyl-3-piperidinyl propyl chain. The inclusion of the piperidine moiety, a saturated heterocycle, offers several potential advantages in bioconjugate design. The rigid structure of the piperidine ring can influence the spatial orientation of the payload relative to the antibody, which can be crucial for optimal activity.[7] Furthermore, the tertiary amine within the N-ethyl-piperidine structure introduces a basic center, which can enhance the hydrophilicity of the linker-payload complex.[4][8] This increased aqueous solubility can mitigate the aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the resulting ADC.[4]

These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel bioconjugates. The following sections will provide a detailed, step-by-step guide for the conceptual synthesis of an N-ethyl-3-piperidinyl propyl-based linker, its activation for bioconjugation, the conjugation process to a model antibody, and the subsequent characterization of the resulting ADC.

Core Principles of N-ethyl-3-piperidinyl Propyl Linker-Based Bioconjugation

The fundamental strategy for utilizing an N-ethyl-3-piperidinyl propyl linker in bioconjugation revolves around a heterobifunctional design. This means the linker possesses two distinct reactive functionalities at its termini: one for attachment to the therapeutic payload and the other for covalent linkage to the biomolecule (e.g., an antibody).

The N-ethyl-3-piperidinyl propyl moiety serves as a core component of the linker, providing the desirable physicochemical properties mentioned earlier. The synthesis of the complete linker-payload construct is typically performed first, followed by its conjugation to the antibody. The choice of conjugation chemistry will depend on the available reactive handles on the antibody, with cysteine and lysine residues being the most common targets.[9]

The following diagram illustrates the conceptual workflow for the generation of an ADC using an N-ethyl-3-piperidinyl propyl-based linker.

ADC_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Preparation cluster_2 Bioconjugation & Purification A N-ethyl-3-piperidinyl propanol B Activation of Hydroxyl A->B C Reaction with Bifunctional Spacer B->C D Payload Attachment C->D E Linker-Payload Construct D->E I Conjugation Reaction E->I F Monoclonal Antibody (mAb) G Partial Reduction (for Cys conjugation) F->G H Activated mAb G->H H->I J Quenching I->J K Purification (e.g., SEC) J->K L Characterized ADC K->L

Figure 1: Conceptual workflow for ADC synthesis. This diagram outlines the key stages, from linker-payload synthesis and antibody preparation to the final conjugation and purification steps.

Experimental Protocols

The following protocols are provided as a general guideline and will likely require optimization based on the specific properties of the payload, antibody, and the desired drug-to-antibody ratio (DAR).

Protocol 1: Synthesis of a Maleimide-Functionalized N-ethyl-3-piperidinyl Propyl Linker-Payload Construct

This protocol describes a hypothetical synthesis of a linker-payload construct where the N-ethyl-3-piperidinyl propyl chain is functionalized with a maleimide group for cysteine-specific antibody conjugation.

Materials:

  • 3-(1-ethylpiperidin-3-yl)propan-1-ol

  • 4-Maleimidobutyric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Payload with a primary or secondary amine (Payload-NHR)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Esterification:

    • Dissolve 3-(1-ethylpiperidin-3-yl)propan-1-ol (1.0 eq) and 4-maleimidobutyric acid (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the maleimide-functionalized piperidinyl propyl ester.

  • Payload Conjugation (Amide Bond Formation):

    • The ester from the previous step is then reacted with the amine-containing payload. This step would be highly dependent on the nature of the payload and may require different coupling chemistry. For a payload with a primary amine, a direct aminolysis of the ester might be possible under forcing conditions, or more likely, the 4-maleimidobutyric acid would be first coupled to the payload, and then that construct would be coupled to the 3-(1-ethylpiperidin-3-yl)propan-1-ol.

Note: This is a conceptual pathway. The actual synthesis would require careful planning and optimization based on the specific reactants. A more robust synthetic route might involve activating the payload's carboxyl group (if available) and reacting it with the hydroxyl group of the piperidinyl propanol derivative.

Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the maleimide-activated linker-payload to a monoclonal antibody through reaction with reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated N-ethyl-3-piperidinyl propyl linker-payload (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 20-fold molar excess of TCEP (or DTT) to the antibody solution.

    • Incubate the reaction at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange into PBS using a desalting column (e.g., SEC).

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the maleimide-activated linker-payload in anhydrous DMSO.

    • To the reduced antibody solution, add a 5- to 10-fold molar excess of the linker-payload solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight, with gentle mixing and protection from light.

  • Quenching:

    • Add a 20-fold molar excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).

    • Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

Characterization and Data Presentation

Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and a well-defined structure-activity relationship.

Table 1: Key Characterization Parameters for ADCs

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, HIC-HPLC, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated per antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS)To assess the homogeneity of the ADC and the presence of aggregates.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, XTT) on target and non-target cell linesTo evaluate the potency and specificity of the ADC.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vivo Efficacy Xenograft or syngeneic tumor models in animalsTo evaluate the anti-tumor activity of the ADC in a living system.

Visualization of the Conjugation Process

The following diagram illustrates the chemical reaction at the core of the thiol-maleimide conjugation strategy.

Thiol_Maleimide_Conjugation cluster_0 Reduced Antibody cluster_1 Activated Linker-Payload cluster_2 ADC mAb Antibody-SH ADC Antibody-S-Linker-Payload mAb->ADC + linker Maleimide-Linker-Payload linker->ADC

Figure 2: Thiol-Maleimide Conjugation. This diagram shows the reaction between a thiol group on the reduced antibody and the maleimide group on the linker-payload, forming a stable thioether bond.

Conclusion and Future Perspectives

The use of N-ethyl-3-piperidinyl propyl chains as a component of bioconjugation linkers presents a promising strategy for the development of next-generation therapeutics. The inherent properties of the piperidine moiety, including its potential to enhance solubility and provide a rigid scaffold, can be leveraged to create ADCs with improved physicochemical and pharmacokinetic profiles. The protocols outlined in this application note provide a foundational framework for the synthesis, conjugation, and characterization of bioconjugates utilizing this novel linker technology. Further research and optimization will be necessary to fully elucidate the in vitro and in vivo performance of these constructs and to realize their full therapeutic potential.

References

  • Burke, P. J., et al. (2017). The effects of linker and drug on the PK and toxicity of ADCs. mAbs, 9(7), 1183-1193.
  • Creative Biolabs. (n.d.). DrugLnk™ Custom Linker-Payload Synthesis Services. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Bouchard, H., et al. (2014). Antibody-drug conjugates—a new wave of cancer drugs. Bioorganic & Medicinal Chemistry Letters, 24(22), 5357-5363.
  • Sassoon, I., & Blanc, V. (2013). Antibody-drug conjugates (ADCs): a new wave of cancer therapeutics. Medecine Sciences (Paris), 29(10), 873-879.
  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Cancer Science, 109(2), 429-435.
  • Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates.
  • Peters, C., & Brown, S. (2015). Antibody-drug conjugates as novel anti-cancer chemotherapeutics. Bioscience Reports, 35(4), e00225.
  • Firer, M. A., & Gellerman, G. (2012). Targeted drug delivery for cancer therapy: the other side of antibodies.
  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
  • Trail, P. A. (2013). Antibody-drug conjugates as cancer therapeutics. Antibodies, 2(1), 113-129.
  • Chari, R. V. (2008). Targeted cancer therapy: conferring specificity to cytotoxic drugs. Accounts of Chemical Research, 41(1), 98-107.
  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.
  • Ducry, L., & Stump, B. (2010). Antibody-drug conjugates: linking cytotoxic payloads to monoclonal antibodies.
  • Sievers, E. L., & Senter, P. D. (2013). Antibody-drug conjugates in cancer therapy. Annual Review of Medicine, 64, 15-29.
  • Alley, S. C., et al. (2010). The effect of conjugation site on the in vivo fate of antibody-drug conjugates.
  • Jain, N., et al. (2015). Current antibody-drug conjugate-based cancer therapy. Expert Opinion on Biological Therapy, 15(11), 1567-1580.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethyl-3-(1-piperidinyl)-1-propanamine Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the degradation of complex aliphatic amines. N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3) [1] is a bifunctional molecule containing both a tertiary amine (the piperidine ring) and a secondary amine (the N-ethyl group). This dual functionality makes it highly susceptible to atmospheric oxidation, leading to loss of titer, introduction of reactive impurities, and severe discoloration[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to ensure the long-term stability of your compound.

Mechanistic Insight: The Causality of Amine Oxidation

To effectively prevent degradation, you must understand the chemical pathways driving it. Aliphatic amines possess nitrogen atoms with lone-pair electrons that are highly reactive toward atmospheric oxygen (O₂) and reactive oxygen species (ROS)[2].

Because N-Ethyl-3-(1-piperidinyl)-1-propanamine contains two different amine environments, it undergoes two distinct oxidative degradation pathways:

  • Tertiary Amine Oxidation: The piperidine nitrogen is oxidized directly to an amine N-oxide (R₃N⁺-O⁻)[4].

  • Secondary Amine Oxidation: The N-ethyl group is initially oxidized to a hydroxylamine intermediate. This intermediate is highly unstable and rapidly undergoes further oxidation to form nitrones and imines [5][6]. These highly conjugated degradation products are responsible for the yellow-to-brown discoloration commonly observed in degraded amine stocks[3][7].

Exposure to UV light and trace transition metals (e.g., Cu²⁺, Fe³⁺) drastically lowers the activation energy for these radical-mediated pathways, accelerating degradation[7].

OxidationPathway Compound N-Ethyl-3-(1-piperidinyl)-1-propanamine (Intact Molecule) TertSite Tertiary Amine Site (Piperidine Ring) Compound->TertSite SecSite Secondary Amine Site (N-Ethyl Group) Compound->SecSite AmineOxide Amine N-Oxide (R3N⁺-O⁻) TertSite->AmineOxide + O2 / ROS Hydroxylamine Hydroxylamine (R2N-OH) SecSite->Hydroxylamine + O2 / ROS Nitrone Nitrone / Imine (Colored Degradants) Hydroxylamine->Nitrone Further Oxidation

Oxidation pathways of N-Ethyl-3-(1-piperidinyl)-1-propanamine at tertiary and secondary amine sites.

Troubleshooting FAQs

Q1: My stock of N-Ethyl-3-(1-piperidinyl)-1-propanamine has turned pale yellow. What happened, and can I still use it? A1: The yellow discoloration indicates the initial stages of secondary amine oxidation, specifically the formation of nitrones and imines[3][5]. For highly sensitive downstream applications (e.g., pharmaceutical API synthesis or sensitive catalysis), this material should be discarded or purified via vacuum distillation. Using it "as-is" will introduce nucleophilic impurities that can cause side reactions.

Q2: What are the absolute best storage conditions for this compound? A2: To arrest oxidation kinetics, the compound must be stored at low temperatures (2-8°C) in a tightly sealed, amber glass bottle (to block UV initiation)[2][7]. Most critically, the headspace of the container must be purged with an inert gas[3]. Argon is preferred over Nitrogen for small vials because Argon is denser than air and forms a heavier, more stable protective "blanket" over the liquid.

Q3: Can I add an antioxidant to prolong shelf life? A3: Yes, if your downstream chemistry permits additives. Free radical scavengers like Butylated Hydroxytoluene (BHT) or 1-methyl-3H-imidazole-2-thione (methimazole) at concentrations of 100–500 ppm are highly effective at quenching the oxidative cascade before nitrones can form[3][8]. Always validate that the chosen antioxidant will not interfere with your specific assays.

Q4: I found insoluble dark particles in my older amine stock. What are these? A4: This represents advanced oxidative degradation. The imine and nitrone intermediates have undergone polymerization, forming insoluble, highly conjugated macromolecular networks[3][7]. The reagent is fully compromised and must be disposed of as hazardous chemical waste.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the causal relationship between storage parameters and the expected integrity of N-Ethyl-3-(1-piperidinyl)-1-propanamine over a 12-month period.

Storage ConditionAtmosphereLight ExposureTemperatureExpected Purity (12 Mo.)Visual Appearance
Optimal (Recommended) Argon BlanketDark (Amber Vial)2–8 °C> 99.0%Clear, colorless liquid
Standard Nitrogen BlanketDark (Amber Vial)20 °C~ 95.0%Clear to very pale yellow
Suboptimal Ambient AirDark20 °C< 85.0%Yellow to light brown
Poor (Uncontrolled) Ambient AirDirect Light20 °C< 70.0%Dark brown, particulates

Experimental Protocols

To ensure a self-validating system of chemical preservation, implement the following standard operating procedures (SOPs) in your laboratory.

Protocol A: Inert Gas Blanketing for Reagent Storage

Every time a stock bottle of N-Ethyl-3-(1-piperidinyl)-1-propanamine is opened, atmospheric oxygen enters. You must displace this oxygen before returning the bottle to storage[3].

  • Setup: Connect a clean, dry needle to a regulated Argon or Nitrogen line. Set the flow rate to a gentle, steady stream (you should barely feel it on the back of your gloved hand).

  • Purging: Insert the gas line needle into the headspace of the amber storage vial. Do not submerge the needle into the liquid amine.

  • Venting: Insert a second, shorter needle into the septum to act as a vent.

  • Displacement: Allow the inert gas to gently flush the headspace for 3–5 minutes. Because Argon is heavier than air, it will pool at the liquid surface and push the oxygen out through the vent needle[3].

  • Sealing (Self-Validation Step): Remove the vent needle first, wait exactly 2 seconds, and then remove the gas inlet needle. This traps a slight positive pressure of inert gas inside the vial. You can validate this by observing a slight outward bulge of the septum.

  • Final Storage: Wrap the cap tightly with Parafilm® to prevent slow gas diffusion and store upright in a 2-8°C refrigerator[3].

Protocol B: Solvent Deoxygenation (Sparging)

If you are preparing solutions of N-Ethyl-3-(1-piperidinyl)-1-propanamine for prolonged experiments, the dissolved oxygen in your solvent will cause in-situ oxidation. You must deoxygenate the solvent prior to adding the amine[7].

  • Preparation: Transfer your desired solvent to a Schlenk flask or a septum-sealed amber bottle.

  • Sparging: Insert a long needle connected to an Argon/Nitrogen line directly into the solvent, ensuring the tip is near the bottom of the flask. Insert a short vent needle into the headspace[7].

  • Execution: Bubble the inert gas vigorously through the solvent for 15–20 minutes. The bubbles strip dissolved O₂ from the liquid phase and carry it out the vent.

  • Amine Addition: Remove the sparging needle, leaving the headspace under positive inert pressure. Introduce the N-Ethyl-3-(1-piperidinyl)-1-propanamine using a gas-tight syringe[7].

References

  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst? - Blog". mingxupu.com. Available at:[Link]

  • Ataman Kimya. "AMINE OXIDE". atamankimya.com. Available at: [Link]

  • UoMustansiriyah. "Oxidation of Secondary and Primary Amines". uomustansiriyah.edu.iq. Available at:[Link]

  • Google Patents. "Inhibition of amine oxidation (US20120271026A1)". google.com.
  • ACS Publications. "Multiplicity of Reaction Pathways in the Processes of Oxygen Transfer to Secondary Amines by Mo(VI) and W(VI) Peroxo Complexes". acs.org. Available at:[Link]

Sources

removing unreacted N-Ethyl-3-(1-piperidinyl)-1-propanamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Cleanup & Purification Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely visiting this page because you have a reaction mixture contaminated with excess N-Ethyl-3-(1-piperidinyl)-1-propanamine (let's refer to it as EPP ).

This diamine is a "sticky" reagent. Its dual-nitrogen structure (one secondary, one tertiary) makes it highly basic and prone to streaking on silica. Below is your technical guide to removing it efficiently without crashing out your desired product.

Quick Diagnostic: Select Your Scenario

Before starting, identify the chemical nature of your Target Product to choose the correct protocol.

If your Target Product is...Use ProtocolWhy?
Neutral or Acidic (e.g., Amides, Esters, Phenols)Module 1: Acid-Base Extraction EPP is highly basic (pKa ~10-11). It will protonate and migrate to the aqueous phase at pH < 4.
A Tertiary Amine (e.g., Alkylated derivatives)Module 2: Scavenger Resins Both EPP and your product are basic, so extraction fails. However, EPP has a reactive secondary amine; your product does not.
A Secondary/Primary Amine Module 3: Chromatography Both molecules are chemically similar. You must rely on polarity differences and amine-modified silica.

Module 1: The "Quick Fix" (Acid-Base Extraction)

Best for: Removing EPP from neutral products (e.g., after an acylation reaction).

The Science

EPP contains two basic centers: a piperidine nitrogen and a secondary acyclic amine. By lowering the pH of the aqueous phase below 4.0, you ensure both nitrogens are fully protonated (


 and 

), rendering the molecule highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.
Protocol
  • Dilution: Dilute your reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (Use ~10 mL solvent per gram of crude).

  • First Wash: Wash the organic phase with 1M HCl (2 x volume of organic phase).

    • Note: If your product is acid-sensitive (e.g., contains acetals), use 10% Citric Acid or 0.5M NaH₂PO₄ instead of HCl.

  • Separation: Shake vigorously and let layers separate.[1][2]

    • Result: EPP migrates to the top (aqueous) layer.[1] Your neutral product stays in the bottom (organic) layer (if using DCM).

  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid.

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate.

Module 2: Advanced Scavenging (Solid-Phase Extraction)

Best for: Parallel synthesis or when the product is also basic (e.g., a tertiary amine).

The Science

This is the "Silver Bullet" for EPP. Since EPP possesses a nucleophilic secondary amine , it will react with electrophilic resins (like Isocyanates). If your product is a tertiary amine (lacking an N-H bond), it cannot react and will remain in solution.

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde .

Workflow Visualization

ScavengingProcess Mixture Crude Mixture (Product + Excess EPP) Resin Add PS-Isocyanate Resin (Electrophilic) Mixture->Resin Dissolve in DCM/THF Reaction Incubation (EPP binds to Resin) Resin->Reaction Shake at RT Filter Filtration step Reaction->Filter Waste Solid Waste (Resin-EPP Urea) Filter->Waste Trapped on frit Filtrate Filtrate (Pure Product) Filter->Filtrate Flows through

Figure 1: Chemoselective removal of secondary amines using polymer-supported isocyanate.

Protocol
  • Equivalents: Calculate the excess moles of EPP used. Add 2.0 - 3.0 equivalents of PS-Isocyanate resin relative to the excess EPP.

  • Solvent: Dissolve crude in DCM or THF (swells the resin best). Avoid alcohols if using isocyanate resins (they compete).

  • Incubation: Shake gently at Room Temperature for 2–4 hours .

    • Tip: Monitor by TLC.[1][2] The spot for EPP (low Rf) should disappear.

  • Filtration: Filter the mixture through a fritted syringe or Büchner funnel.

  • Rinse: Wash the resin beads with DCM to recover any physically adsorbed product.

  • Finish: Concentrate the filtrate. No aqueous workup required.[3]

Module 3: Chromatographic Purification

Best for: Difficult separations where extraction and scavenging are not applicable.

The Challenge: Tailing

EPP interacts strongly with the acidic silanols on standard silica gel, causing severe "tailing" (streaking) that contaminates other fractions.

The Solution: Amine Modifiers

You must effectively "deactivate" the silica surface.

Mobile Phase Recipe:

  • DCM / Methanol / Triethylamine (TEA) [1]

  • Ratio: 90 : 10 : 1 (Start here) or 95 : 5 : 0.5 .

  • Alternative: Use 7N Ammonia in Methanol instead of pure MeOH/TEA. This is often cleaner as NH₃ evaporates easily.

Data: Rf Value Shift

Condition Rf of EPP Peak Shape
10% MeOH/DCM 0.05 - 0.20 Broad streak (Tailing)

| 10% MeOH/DCM + 1% TEA | 0.35 - 0.45 | Sharp, defined spot |

FAQ & Troubleshooting

Q: I tried acid extraction, but I formed a terrible emulsion. What now? A: Amines with lipophilic tails like EPP act as surfactants.

  • Add solid NaCl to saturation to increase ionic strength.

  • Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension at the interface.

  • Use Chloroform instead of DCM; the higher density often forces a better separation.

Q: My product is also a secondary amine. Can I use the scavenger resin? A: NO. The resin cannot distinguish between the secondary amine of EPP and your product. You must use Reverse Phase Chromatography (C18) with a basic buffer (Ammonium Bicarbonate, pH 10) to keep amines neutral and separable based on hydrophobicity.

Q: Can I distill EPP off? A: Likely not feasible for small scales. EPP has a high boiling point (estimated >200°C) and is prone to decomposition before distillation, unless you have access to a Kugelrohr high-vacuum setup.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acidity, Basicity, and pKa).

  • Biotage. (2023). Isolute® Scavenging Resins User Guide. (Detailed protocols for PS-Isocyanate).

  • Sigma-Aldrich. (2024). Product Specification: 3-(2-Ethyl-1-piperidinyl)-1-propanamine. (Physical properties and safety data).

  • Marsh, A., et al. (2002). "High-throughput scavenging of amines." Tetrahedron Letters, 43(38). (Primary literature on resin efficiency).

Sources

optimizing yield of N-ethyl-3-piperidinylpropanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of N-ethyl-3-(piperidin-1-yl)propan-1-amine

Executive Summary & Molecule Profile

User Context: You are synthesizing N-ethyl-3-(piperidin-1-yl)propan-1-amine , a critical diamine intermediate often used in the synthesis of phenothiazine antipsychotics (e.g., Perphenazine derivatives) or antihistamines.

The Problem: This synthesis is deceptively simple. While it appears to be a standard alkylation, it is plagued by three "Yield Killers":

  • Quaternization (Over-alkylation): The secondary amine product is more nucleophilic than the primary amine starting material.

  • Dimerization: Formation of bis-piperidine species.

  • Hydrophilicity: The product is a highly polar diamine, often lost in the aqueous phase during work-up.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this molecule.

Critical Route Analysis (Troubleshooting)

We categorize the synthesis into two primary routes. Select the tab that matches your current workflow.

Route A: Stepwise Alkylation (The Industrial Standard)

Chemistry: Reaction of 1-(3-chloropropyl)piperidine with Ethylamine.

The Failure Mode: The reaction stalls at 50-60% yield, with significant quaternary ammonium salt formation. The Fix: The "Flooding" Principle.

  • Mechanism: In a 1:1 stoichiometry, the newly formed product (secondary amine) competes with the ethylamine (primary amine) for the alkyl halide. The product often wins, leading to the useless quaternary salt.

  • Protocol Adjustment: You must use Ethylamine in vast excess (10-20 equivalents) . This statistically forces the alkyl halide to encounter the primary amine rather than the product.

Technical Directive 1: Optimization of Alkylation

Parameter Standard Protocol (Low Yield) Optimized Protocol (High Yield) Rationale
Ethylamine Equiv. 1.0 - 1.5 eq 10.0 - 20.0 eq Suppresses SN2 attack by the product (Quaternization).
Solvent DMF or DMSO Ethanol or Methanol (Sealed) Protic solvents solvate the leaving group (Cl-) and stabilize the transition state.
Temperature Reflux (80°C+) 50-60°C (Sealed Tube) Lower temp reduces elimination (Hofmann) side reactions.

| Additives | K2CO3 | NaI (0.1 eq) | Finkelstein condition: Converts Chloro- to Iodo- in situ (faster reaction). |

Route B: Reductive Amination (The High-Purity Alternative)

Chemistry: Reaction of 3-(piperidin-1-yl)propanal with Ethylamine + Reducing Agent.

The Failure Mode: Incomplete conversion or reduction of the aldehyde to an alcohol. The Fix: Selective Hydride Transfer.

  • Protocol Adjustment: Switch from Sodium Cyanoborohydride (toxic, pH sensitive) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and tolerates the amine functionality better without requiring strict pH monitoring.

Technical Directive 2: Reductive Amination Workflow

  • Imine Formation: Mix Aldehyde (1.0 eq) + Ethylamine (1.2 eq) in DCE (Dichloroethane). Stir 30 mins before adding reductant.

  • Reduction: Add STAB (1.5 eq) portion-wise.

  • Quench: Sat. NaHCO3. Crucial: Do not use strong acid quench as it may degrade the piperidine ring if impurities are present.

Visualization: Reaction Logic & Failure Points

The following diagram illustrates the kinetic competition that destroys yield in Route A and the logic flow for troubleshooting.

SynthesisLogic cluster_optimization Optimization Logic Start Start: 1-(3-chloropropyl)piperidine Target Target: N-ethyl-3-(piperidin-1-yl)propan-1-amine Start->Target SN2 Attack (Desired) Side_Elim Impurity: Allyl Piperidine (Elimination) Start->Side_Elim High Temp / Strong Base Ethylamine Ethylamine (Nucleophile) Side_Quat Impurity: Quaternary Ammonium Salt (Over-Alkylation) Target->Side_Quat Reaction with Start Material Condition1 Is Ethylamine > 10eq? Condition1->Target Yes (Suppresses Side Rxn) Condition1->Side_Quat No (Statistical Probability) Condition2 Is Temp < 60°C? Condition2->Target Yes Condition2->Side_Elim No (Thermal Elimination)

Caption: Kinetic competition pathway showing how stoichiometry (excess ethylamine) prevents the Target molecule from reacting with the Starting Material to form Quaternary Salts.

The "Invisible Product" Protocol: Work-up & Purification

User Complaint: "My TLC shows a spot, but after extraction, my flask is empty." Diagnosis: Your product is stuck in the aqueous layer. This is a diamine; at neutral pH, it is doubly protonated and highly water-soluble.

Corrective Action: The "Salting Out" Extraction

  • pH Adjustment:

    • After reaction, acidify to pH 2 (removes neutral impurities). Wash with Ether (discard organic).

    • CRITICAL STEP: Basify the aqueous layer to pH > 12 using 50% NaOH or KOH pellets. The solution must be oily/cloudy (indicating the free base is crashing out).

  • Solvent Choice:

    • Do not use Ethyl Acetate (poor solubility for polar amines).

    • Use: Dichloromethane (DCM) or a mixture of DCM:Isopropanol (9:1) . The alcohol helps extract the polar amine from the water.

  • Salting Out:

    • Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amine into the organic solvent (DCM).

  • Drying:

    • Use K2CO3 (solid) instead of MgSO4. MgSO4 is slightly acidic and can trap amines.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that doesn't move (Rf = 0). What is it? A: This is likely the Quaternary Ammonium Salt (Bis-alkylated impurity). It is a salt and will stay at the baseline in standard organic solvents. Fix: Increase your ethylamine equivalents in the next run. For the current batch, you can remove this by water washing, as the salt is water-soluble (unlike the free base product at pH 12).

Q2: Can I use 1-bromo-3-chloropropane to make the linker first? A: Yes, but be careful. Reacting piperidine with 1-bromo-3-chloropropane generates 1-(3-chloropropyl)piperidine. Warning: This intermediate is unstable. The free amine can cyclize on itself to form a quaternary azetidinium salt. Store this intermediate as a HCl salt , never as a free base, until you are ready for the next step.

Q3: Why is my yield low when using NaH (Sodium Hydride)? A: NaH is too strong. It promotes Dehydrohalogenation (Elimination) , converting your chloropropyl chain into an allyl group (useless byproduct). Switch to weaker bases like K2CO3 or simply use the excess amine as its own base.

References & Grounding

  • BenchChem Technical Support. Minimizing Quaternary Ammonium Salt Formation in Amine Alkylation. (2025).[1][2][3][4][5] Explains the kinetics of over-alkylation and the necessity of high dilution/equivalents. 3[3][4][5][6][7][8]

  • BenchChem Protocols. Synthesis of Ethyl-piperidin-4-ylmethyl-amine via Reductive Amination. (2025).[1][2][3][4][5] Provides the STAB protocol adaptable for propyl-linkers. 2[3][4][5][7]

  • National Institutes of Health (PMC). Diamines as switchable-hydrophilicity solvents. Discusses the LogD and pH-dependent extraction efficiency of hydrophilic diamines. 9[3][4][6][7][8]

  • Agilent Technical Notes. Efficient Purification of Synthetic Peptides/Amines at High pH. Details the use of high pH mobile phases to purify basic amines. 10[2][3][4][5][6][7][8][11][12][13]

Sources

Technical Support Center: Handling N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Hygroscopic & Chemisorptive Failure Modes CAS: 77052-06-3 (and related derivatives) Applicability: Organic Synthesis, Medicinal Chemistry, Process Development

Core Technical Overview

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a diamine featuring both a sterically accessible secondary amine (N-ethyl) and a cyclic tertiary amine (piperidine). Its handling challenges stem not just from hygroscopicity (physical water absorption) but from chemisorption of atmospheric CO₂.

When exposed to air, the secondary amine moiety reacts with CO₂ to form carbamates, while water absorption alters the molar mass, leading to stoichiometric errors in synthesis. This guide provides field-proven protocols to maintain the integrity of this reagent.

Physical Property Summary
PropertyValue / CharacteristicImpact on Handling
State Liquid (typically)Viscosity changes with water content.
Basicity High (Diamine)Incompatible with acidic drying agents.
Hygroscopicity HighRapidly absorbs atmospheric moisture.[1]
Air Sensitivity Moderate (CO₂ sensitive)Forms solid carbamates (white crust) on exposure.

Storage & Handling Protocols (Module 1)

Q: How should I store the container after the initial seal is broken?

A: The original septum cap is often insufficient for long-term storage after puncture.

  • Immediate Action: Parafilm is permeable to water vapor over time. Do not rely on it.

  • Gold Standard: Transfer the reagent to a Schlenk flask or a storage bottle with a high-quality PTFE-lined cap. Store under a positive pressure of Argon or Nitrogen.

  • Secondary Containment: Place the bottle inside a desiccator containing activated desiccant (e.g., Drierite or P₂O₅).

Q: I see a white solid forming around the cap. Is the reagent spoiled?

A: This is likely the carbamate salt formed by the reaction of the secondary amine with atmospheric CO₂.

  • Diagnosis: If the bulk liquid remains clear, the contamination may be localized.

  • Remediation: Do not scrape the solid back into the bottle. Wipe the threads with a dry, lint-free cloth. If the liquid inside is cloudy, the entire batch requires redistillation (see Module 3).

Visualization: Storage Decision Logic

StorageLogic Start Reagent Received SealCheck Is Seal Intact? Start->SealCheck OpenEnv Open in Fume Hood? SealCheck->OpenEnv No (In Use) Storage Store: Tightly Capped + Desiccator SealCheck->Storage Yes Inert Use Schlenk Line / N2 Balloon OpenEnv->Inert Required Carbamate White Crust Visible? Inert->Carbamate Carbamate->Storage No Purify Go to Distillation Protocol Carbamate->Purify Yes

Figure 1: Decision matrix for receiving and storing hygroscopic amines.

Experimental Setup & Drying (Module 2)

Q: Can I use molecular sieves to dry this amine?

A: Yes, but preparation is critical.

  • Selectivity: Use 4Å molecular sieves . (3Å are too small for some organics; 5Å may trap the amine).

  • Activation: Sieves must be activated at 300°C under vacuum for 12 hours before use. "Oven-dried" sieves from a general lab oven (100°C) are ineffective and will actually add water to the amine.

  • Protocol: Add 20% w/v activated sieves to the amine and let stand for 24 hours. Filter the supernatant under inert gas before use.

Q: How do I measure water content? Standard Karl Fischer (KF) isn't working.

A: Amines interfere with standard KF reagents by shifting the pH, causing a "vanishing endpoint" or continuous iodine consumption.

  • The Fix: Use a Buffered Karl Fischer method.

  • Reagent: Add benzoic acid or salicylic acid to the KF solvent (methanol) to buffer the pH to ~5-7.

  • Alternative: Use commercially available "KF Reagents for Amines" (often labeled "Solvent K" or similar).

Purification & Recovery (Module 3)

Q: The liquid has turned viscous or cloudy. How do I recover it?

A: Distillation under reduced pressure is the only reliable method to remove dissolved carbamates and water.

Distillation Protocol:

  • Drying Agent: Pre-dry the liquid over KOH pellets (Potassium Hydroxide) for 4 hours. KOH acts as both a desiccant and a base to neutralize any carbonate salts.

  • Setup: Use a short-path distillation apparatus. Grease all joints thoroughly.

  • Vacuum: Apply high vacuum (<1 mmHg is ideal).

  • Heat: Heat the bath slowly. Discard the first 5-10% of the distillate (forerun), which contains the azeotropic water.

  • Collection: Collect the main fraction in a receiver flask flushed with Argon.

Visualization: Purification Workflow

Purification Contaminated Contaminated Amine (Cloudy/Wet) PreDry Pre-dry over KOH Pellets (4 Hours) Contaminated->PreDry Filter Decant/Filter PreDry->Filter Distill Vacuum Distillation (<1 mmHg) Filter->Distill Forerun Discard Forerun (Water Azeotrope) Distill->Forerun Collect Collect Main Fraction (Under Argon) Distill->Collect

Figure 2: Step-by-step purification workflow for recovering wet amine.

Troubleshooting FAQs

Q: My reaction yield is consistently 10-15% lower than expected.

A: This is a classic symptom of stoichiometric error due to water weight.

  • Cause: If your amine has absorbed 10% water by weight, weighing 100 mg of liquid actually delivers only 90 mg of amine.

  • Validation: Run a proton NMR in CDCl₃. Look for a broad singlet (exchangeable proton) that shifts or grows with water addition, or integrate the H-O-H peak (approx 1.56 ppm in CDCl₃, though it varies with amine concentration).

Q: Can I use Calcium Chloride (CaCl₂) to dry the amine?

A: NO. Calcium chloride reacts with amines to form complex salts (e.g., CaCl₂·n(Amine)). You will lose your product. Use KOH, CaH₂ (calcium hydride), or Molecular Sieves (4Å).

Q: The amine solidified in the syringe needle. Why?

A: This is "needle clogging" due to rapid reaction with air inside the needle tip to form carbamates.

  • Prevention: flush the needle with inert gas before drawing the liquid. Wipe the tip immediately after withdrawal.

References

  • Sigma-Aldrich. Karl Fischer Titration - General Information for Water Determination in Amines.Link

  • Fisher Scientific. Safety Data Sheet: N-Ethylpropylamine (Generic Amine Handling).Link

  • PubChem. Compound Summary: N-Ethyl-1,3-propanediamine (Structural Analog).Link

  • ResearchGate. Experimental methods in chemical engineering: Karl Fischer titration (Interference mechanisms).Link

Sources

Technical Support Center: Purification of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview, detailed protocols, and troubleshooting advice for the purification of N-Ethyl-3-(1-piperidinyl)-1-propanamine via vacuum distillation. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure your success.

Understanding the Challenge: Why Vacuum Distillation?

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a bifunctional molecule featuring both a secondary and a tertiary amine. Like many high-molecular-weight amines, it possesses a high boiling point at atmospheric pressure, making standard distillation impractical. Attempting to purify this compound at atmospheric pressure would require excessively high temperatures, leading to a significant risk of thermal decomposition. Thermal stress can cause the molecule to break down, leading to charring, the formation of complex impurities, and a dramatic reduction in yield and purity.[1][2]

Vacuum distillation is the method of choice because it lowers the boiling point of the compound to a temperature where thermal degradation is minimized.[3][4] By reducing the pressure inside the distillation apparatus, we decrease the vapor pressure required for the liquid to boil, allowing for efficient separation from less volatile impurities at a much lower, safer temperature.

Key Physical and Chemical Properties
PropertyValueSource
Chemical Name n-ethyl-3-(1-piperidinyl)-1-propanamine[5]
CAS Number 77052-06-3[5]
Molecular Formula C10H22N2[5][6]
Molecular Weight 170.30 g/mol [5][6]
Boiling Point Estimated to be >200 °C at 760 mmHg. Boiling point is significantly reduced under vacuum.N/A
Safety Hazards Assumed to be a flammable liquid and corrosive, causing skin burns and eye damage. Harmful if swallowed or inhaled.[7][8][9]N/A

Pre-Distillation: Preparation is Key

Success in vacuum distillation begins long before the heat is applied. Rigorous preparation of your sample and equipment is critical.

Safety First: Handling Alkylamines

Alkylamines are hazardous materials requiring strict safety protocols.[7] Before beginning any work, ensure you are in a well-ventilated fume hood and are wearing the appropriate Personal Protective Equipment (PPE).[10][11]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles and a face shield, and a fire-resistant lab coat are mandatory.[10]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to prevent the buildup of flammable and toxic vapors.[7][11]

  • Fire Safety: Keep a dry-chemical or CO2 fire extinguisher readily accessible. Eliminate all potential ignition sources from the area.[12][13]

  • Spill Control: Have a spill kit rated for flammable and corrosive liquids available.

Initial Sample Purification: Acid-Base Extraction

Crude N-Ethyl-3-(1-piperidinyl)-1-propanamine from a synthesis may contain non-basic organic impurities, such as unreacted starting materials or byproducts. An acid-base liquid-liquid extraction is a highly effective first-pass purification step to remove these.[14]

Protocol for Acid-Base Extraction

  • Dissolve the crude amine mixture in a suitable organic solvent like dichloromethane (DCM) in a separatory funnel.

  • Add 1 M hydrochloric acid (HCl) to the funnel. The basic amine will react to form its hydrochloride salt, which is soluble in the aqueous layer.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower organic layer, which contains neutral and acidic impurities.

  • Combine the aqueous layers in a clean flask and cool in an ice bath.

  • Slowly basify the aqueous layer by adding 1 M sodium hydroxide (NaOH) until the pH is >12. This regenerates the free amine.

  • Extract the free amine back into DCM. Repeat the extraction twice.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is your pre-purified amine, ready for distillation.

The Heart of the Matter: Vacuum Distillation Protocol

This section details the setup and execution of the vacuum distillation.

Apparatus Setup

A typical vacuum distillation setup includes a heating mantle, a round-bottom flask (distilling flask), a Claisen adapter, a thermometer with a joint, a condenser, a receiving flask, and a vacuum trap connected to a vacuum pump.

  • Glassware Inspection: Before assembly, meticulously inspect every piece of glassware for cracks, stars, or defects. Weakened glass can implode under vacuum.[15]

  • Joints: All ground-glass joints must be lightly and evenly greased with a suitable vacuum grease to ensure an airtight seal.[15]

  • Stirring: A magnetic stir bar must be placed in the distilling flask. Do not use boiling stones , as the trapped air within them is evacuated under vacuum, rendering them ineffective.[15]

Visualizing the Workflow

The following diagram illustrates the logical flow and setup for the vacuum distillation process.

VacuumDistillationWorkflow cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation start Crude Amine extraction Acid-Base Extraction start->extraction drying Dry over Na2SO4 extraction->drying rotovap Solvent Removal (Rotovap) drying->rotovap assembly Assemble & Grease Apparatus rotovap->assembly pump_down Apply Vacuum & Check for Leaks assembly->pump_down heating Gradual Heating & Stirring pump_down->heating collect Collect Pure Fraction heating->collect shutdown Cool System & Vent collect->shutdown storage Store Under Inert Atmosphere shutdown->storage

Caption: Workflow for the purification of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Step-by-Step Distillation Procedure
  • Charge the Flask: Add the pre-purified amine and a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Assemble the Apparatus: Assemble the glassware as shown in the diagram above, ensuring all joints are secure and properly greased.

  • Engage Vacuum: Turn on the cooling water to the condenser. Turn on the vacuum pump to begin reducing the pressure in the system. A hissing sound indicates a leak.[15]

  • Begin Heating: Once a stable, low pressure is achieved, turn on the magnetic stirrer and begin to gently heat the distilling flask with a heating mantle.

  • Collect Fractions: Increase the temperature gradually. Collect any low-boiling impurities as a "forerun" fraction in the initial receiving flask. When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure N-Ethyl-3-(1-piperidinyl)-1-propanamine.

  • Shutdown: Once the distillation is complete, lower and remove the heating mantle. Allow the entire apparatus to cool to room temperature.

  • Vent the System: Crucially, slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into your system.[15]

  • Storage: Transfer the purified, colorless amine to a clean, dry container. To prevent degradation from air and moisture, flush the container with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

Even with careful preparation, issues can arise. This section addresses common problems in a Q&A format.

Q: My product isn't distilling, even at high temperatures. What's wrong?

A: This is a classic symptom of a vacuum leak or insufficient vacuum.

  • Cause 1: Vacuum Leak. The most common issue is a poor seal in one of the ground-glass joints.

    • Solution: Re-check all joints. If necessary, cool the system, vent it, and re-grease the joints. Check all vacuum tubing for cracks or poor connections.[16]

  • Cause 2: Inefficient Pump. The vacuum pump may not be reaching a low enough pressure.

    • Solution: Check the pump's oil level and clarity. Contaminated oil will degrade performance. Consider changing the pump oil if it appears cloudy or discolored.[16]

Q: The distilled product is yellow or brown. How can I fix this?

A: Discoloration is a tell-tale sign of thermal decomposition.

  • Cause: Temperature is too high. Even under vacuum, excessive heat can cause the amine to degrade.

    • Solution: The key is to distill at the lowest possible temperature. This requires achieving a lower pressure (a better vacuum). Improve your vacuum system by checking for leaks or servicing the pump. You can also try using a shorter distillation path to reduce the required temperature.[16]

Q: The liquid in the distilling flask is bumping violently.

A: Bumping occurs when the liquid becomes superheated and boils in a sudden, uncontrolled burst.

  • Cause 1: Ineffective Stirring. The magnetic stir bar may not be spinning or is spinning too slowly.

    • Solution: Ensure the stir bar is coupled with the magnetic stirrer and is spinning at a rate sufficient to create a vortex.

  • Cause 2: Heating Too Rapidly. Applying heat too quickly can lead to superheating.

    • Solution: Heat the flask gradually to allow for smooth boiling.

Q: My final yield is very low. Where did my product go?

A: Low yield can result from several factors.

  • Cause 1: Incomplete Distillation. You may have stopped the distillation prematurely, leaving a significant amount of product in the distilling flask.

    • Solution: Ensure the distillation is carried to completion, watching for a drop in temperature at the still head, which indicates the product has finished distilling.

  • Cause 2: System Holdup. Product can be lost as a thin film coating the inside of the condenser and adapters.

    • Solution: While some holdup is unavoidable, using appropriately sized glassware for your sample volume can minimize the relative loss.

  • Cause 3: Thermal Degradation. As mentioned above, if the product decomposes due to excessive heat, the yield will suffer.[16]

    • Solution: Improve the vacuum to allow distillation at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Why is a vacuum trap essential? A1: A vacuum trap, often cooled with a dry ice/acetone slurry or liquid nitrogen, serves two critical purposes. First, it protects the vacuum pump from corrosive vapors that could damage it. Second, it prevents any pump oil from being sucked back into the distillation apparatus if there is a sudden change in pressure, thus preventing contamination of your product.[15]

Q2: Can I use a water aspirator instead of a vacuum pump? A2: While a water aspirator can provide a moderate vacuum, it is generally not sufficient for distilling high-boiling compounds like N-Ethyl-3-(1-piperidinyl)-1-propanamine. A mechanical vacuum pump is necessary to achieve the low pressures required to significantly reduce the boiling point and prevent thermal decomposition.[15]

Q3: What are the potential impurities in my crude product? A3: Impurities can originate from the starting materials or be formed during the synthesis.[17] Common impurities may include unreacted precursors, byproducts from side reactions, and residual solvents. If secondary amines and nitrites were used in the synthetic pathway, there is also a risk of forming carcinogenic nitrosamine impurities, which must be carefully controlled.[18][19]

Q4: How do I know when my product is distilling? A4: You will observe several indicators. First, you will see condensate forming on the walls of the flask and rising into the condenser. Second, the thermometer will show a stable temperature reading; this is the boiling point of your liquid at the pressure inside your system. Finally, you will see the purified liquid collecting in the receiving flask.

References

  • CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide.
  • Arishtam India. (2024, April 18).
  • Georgia Tech Environmental Health & Safety.
  • Arishtam India. (2024, April 18).
  • Safety tips on distilling
  • National Center for Biotechnology Information. N-Ethyl-1,3-propanediamine. PubChem.
  • Troubleshooting Common Issues in Molecular Distill
  • Sumper, M., & Kröger, N. (n.d.).
  • Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019, November 11).
  • National Center for Biotechnology Information. N-Ethyl-3-phenyl-1-propanamine hydrochloride. PubChem.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8).
  • NIST. 1-Propanamine, N-ethyl-. NIST Chemistry WebBook.
  • BRANDTECH Scientific.
  • Fiveable. (2025, August 15). 4.
  • LibreTexts Chemistry. (2022, April 7). 5.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: N,N'-Bis(2-aminoethyl)-1,3-propanediamine.
  • ChemBK. (2024, April 9). N-Ethyl-n-propylamine.
  • Sinfoo Biotech. n-ethyl-3-(1-piperidinyl)-1-propanamine, (CAS# 77052-06-3).
  • Google Patents. (2019).
  • Chemsrc. (2025, August 20). N-Ethyl-1-propanamine | CAS#:20193-20-8.
  • Organic Syntheses. Piperidine, 1-ethyl-.
  • Sigma-Aldrich. 3-(2-Ethyl-1-piperidinyl)-1-propanamine AldrichCPR.
  • Sigma-Aldrich. 3-(Piperidin-1-yl)propan-1-amine.
  • ResearchGate. (2025, November 2).
  • Koei Chemical Co., Ltd. N-Ethyl-3-piperidinol.
  • BenchChem. Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
  • PubMed. (2011, May 21). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface.
  • VTechWorks. CHAPTER 3 EXPERIMENTAL.
  • Alentris Research Pvt. Ltd. Nitrosamine Impurities.
  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III).
  • Sigma-Aldrich. ethyl 3-(piperidin-1-yl)
  • ChemBK. 1-Propanamine, N-ethyl-N-methyl-.
  • Nitrosoamine Impurities.

Sources

Technical Support Center: Extraction of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Adjustment & Extraction Protocol Analyte: N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: N/A for specific salt, Free Base MW: ~170.3 g/mol ) Classification: Diamine / Piperidine Derivative[1][2]

Module 1: The Chemical Logic (The "Why")

The Diamine Challenge

Unlike simple mono-amines, N-Ethyl-3-(1-piperidinyl)-1-propanamine contains two basic nitrogen centers:

  • The Piperidine Ring: A tertiary amine (typically pKa ~10.0 – 11.0).[1][2]

  • The Ethylamino Chain: A secondary amine (typically pKa ~10.0 – 10.8).[1][2]

The Critical Error: Many researchers adjust the pH to ~10 (standard for simple alkaloids like piperine) and experience low yields.[2] At pH 10, a significant portion of the molecule exists as a mono-cation (one nitrogen protonated).[2] This charged species acts as a surfactant, stabilizing oil-in-water emulsions and remaining trapped in the aqueous phase.[1][2]

The Solution: To drive the equilibrium toward the fully lipophilic Free Base , you must exceed the highest pKa by at least 2 logarithmic units.

  • Target pH: > 12.5 (ideally 13.0)

  • Reagent: 20–30% NaOH (Carbonates are often insufficient to reach pH 13).[1][2]

Species Distribution Diagram

The following diagram illustrates the protonation state of the molecule relative to pH. Note that extraction efficiency is only maximized when the "Neutral Free Base" dominates.[1][2]

pH_Species_Ladder cluster_0 Aqueous Phase (Trapped) cluster_1 Organic Phase (Target) Acidic pH < 8.0 Di-Cation (2+) (Fully Soluble in Water) Neutral pH 9.0 - 11.0 Mono-Cation (1+) (Surfactant / Emulsion Risk) Acidic->Neutral Add Base (Deprotonation 1) Basic pH > 12.5 Neutral Free Base (0) (Lipophilic / Extractable) Neutral->Basic Add Strong Base (Deprotonation 2)

Figure 1: Protonation states of the diamine across the pH scale. Efficient extraction requires the fully neutral species at pH > 12.5.

Module 2: Standard Operating Procedure (SOP)

Reagents & Materials
ComponentSpecificationPurpose
Base 30% NaOH (aq)To drive pH > 12.5 rapidly.[1][2]
Solvent A Dichloromethane (DCM)Primary choice.[1][2] High solubility for piperidines; sinks (bottom layer).[1][2]
Solvent B MTBE or TolueneGreener alternatives; floats (top layer).[1][2]
Wash Saturated Brine (NaCl)Breaks emulsions; dries organic layer.[1][2]
Drying Anhydrous Na₂SO₄Removes residual water.[1][2]
Step-by-Step Protocol

Step 1: Initial Preparation

  • Cool the acidic reaction mixture to < 10°C using an ice bath.

  • Reasoning: Neutralization is exothermic.[1][2] High temperatures can degrade the product or cause volatile loss of the free amine.[1][2]

Step 2: Basification (The Critical Step)

  • Slowly add 30% NaOH dropwise with vigorous stirring.

  • Monitor pH using a calibrated probe or high-range pH strips (0–14).[1][2]

  • Stop point: Continue until pH stabilizes at 12.5 – 13.0 .

  • Validation: Stir for 5 minutes and re-check pH. If it drops, add more base (amine salts buffer the solution, causing pH lag).

Step 3: Extraction

  • Add solvent (DCM recommended for initial trials).[1][2] Ratio: 1:1 (Aq:Org).[1][2]

  • Shake gently for 2 minutes. Do not shake violently (risk of emulsion).[1][2]

  • Allow layers to separate.[1][2]

    • If DCM: Collect the bottom layer.[1][2]

    • If MTBE/Toluene: Collect the top layer.[1][2]

  • Repeat extraction 2 more times (Total 3x).

Step 4: The Brine Wash

  • Combine organic extracts.[1][2][3]

  • Wash once with saturated brine (20% of organic volume).[2]

  • Reasoning: This pulls residual water and trapped inorganic salts out of the organic phase.[1][2]

Step 5: Drying & Concentration

  • Dry over Anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure (Rotovap).[2]

  • Note: Do not overheat (> 40°C) during evaporation to prevent amine oxidation or volatility loss.[1][2]

Module 3: Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Emulsion (Rag Layer) Incomplete basification (Mono-cation presence) or vigorous shaking.[1][2]1. Add solid NaCl to saturation.2. Filter through a celite pad.3.[1][2] Wait (time is the best breaker).
Low Yield pH < 12.[1][2][4]0.Re-extract the aqueous layer after adjusting pH to 13-14 with NaOH pellets.[1][2]
Product is Colored/Impure Oxidation of the amine.[2]Perform extraction under Nitrogen atmosphere.[1][2] Add a small amount of antioxidant (e.g., BHT) if permissible.[2]
Precipitate at Interface Inorganic salts crashing out.[1][2]Add a small amount of water to dissolve salts, or filter the biphasic mixture.
Decision Logic for Emulsions

Emulsion_Fix Start Problem: Emulsion Formed CheckPH Is Aqueous pH > 12? Start->CheckPH Action_Base Add NaOH to pH 13 (Eliminate surfactants) CheckPH->Action_Base No Check_Solids Are suspended solids visible? CheckPH->Check_Solids Yes Action_Base->Check_Solids Action_Filter Filter through Celite/Glass Wool Check_Solids->Action_Filter Yes Action_Brine Add Saturated Brine (Increase ionic strength) Check_Solids->Action_Brine No

Figure 2: Logical workflow for resolving persistent emulsions during amine extraction.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) instead of NaOH? A: No. Saturated NaHCO₃ only reaches pH ~8.5, and Na₂CO₃ reaches ~11.[2]0. This is insufficient to fully deprotonate the secondary amine on the propyl chain.[1][2] You will leave significant product behind in the water.[1][2] You must use NaOH or KOH.[1][2]

Q: My product smells strongly. Is this normal? A: Yes. Low molecular weight diamines and piperidine derivatives typically have a pungent, fishy, or ammonia-like odor.[1][2] Always work in a fume hood.[1][2]

Q: I used DCM and the layers flipped (Organic on top). Why? A: This happens if the aqueous layer is heavily saturated with salts (brine/NaOH), increasing its density beyond that of DCM (1.33 g/mL).[2] Verify layers by adding a drop of water—if it travels through the top layer, the top is organic.

Q: How do I store the extracted free base? A: Amines absorb CO₂ from the air to form carbamates.[2] Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed vial at 4°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 8: Acidity, Basicity, and pKa). [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Section 2.19: Solvent Extraction).

  • PubChem. (n.d.).[1][2] N-Ethyl-1,3-propanediamine (Related Substructure Data). National Library of Medicine.[1][2] Retrieved March 5, 2026.[1]

  • Reich, H. J. (n.d.).[2] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1][2] (Reference for amine pKa values).

Sources

Technical Support Center: A Guide to the Thermal Stability of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Ethyl-3-(1-piperidinyl)-1-propanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this bifunctional amine in applications involving elevated temperatures. Understanding the thermal stability of a compound is paramount for ensuring process safety, reaction efficiency, and the integrity of the final product. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for thermal analysis.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Degradation Profile

This section addresses fundamental questions regarding the thermal behavior of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Q1: What is the expected thermal stability of N-Ethyl-3-(1-piperidinyl)-1-propanamine?

While specific, validated decomposition data for N-Ethyl-3-(1-piperidinyl)-1-propanamine is not extensively published, we can infer its general behavior from structurally similar aliphatic and cyclic amines. Such compounds are typically stable at moderate temperatures but can begin to degrade at elevated temperatures, often above 150-200°C, depending on the purity, pressure, and atmospheric conditions. Thermal decomposition can lead to the release of irritating and flammable gases and vapors.[1][2] It is crucial to empirically determine the precise decomposition temperature for your specific lot and experimental conditions using techniques like Thermogravimetric Analysis (TGA).

Q2: What are the likely degradation products upon thermal decomposition?

The thermal decomposition of alkylamines can proceed through various complex pathways.[3] For N-Ethyl-3-(1-piperidinyl)-1-propanamine, potential degradation mechanisms could involve:

  • Homolytic Cleavage: Scission of C-N or C-C bonds to form radical species.

  • Elimination Reactions: Such as dealkylation or ring-opening of the piperidine moiety.

  • Oxidation: If oxygen is present, oxidation can lead to the formation of amides, imines, and smaller, volatile byproducts like ammonia.[4]

Theoretical studies on similar primary alkylamines show decomposition can lead to products like imines, ammonia, and various hydrocarbons.[3] The exact product profile is highly dependent on the temperature, heating rate, and presence of catalysts or contaminants.

Q3: Are there any known chemical incompatibilities at high temperatures?

Yes, as with most amines, N-Ethyl-3-(1-piperidinyl)-1-propanamine should be considered incompatible with certain substances, especially at elevated temperatures where reaction kinetics are accelerated.[5] Key incompatibilities include:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Will undergo a highly exothermic acid-base neutralization.

  • Aldehydes and Ketones: Can form imines, potentially in an uncontrolled manner at high temperatures.

Always consult the Safety Data Sheet (SDS) and perform a small-scale compatibility test before mixing chemicals at scale under heat.[6][7]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your high-temperature experiments.

Q4: My TGA curve shows significant weight loss at a much lower temperature than expected. What is the likely cause?

Early-onset weight loss in a Thermogravimetric Analysis (TGA) experiment is a common issue that can stem from several sources:

  • Residual Solvents: The most frequent cause is the presence of residual solvents (e.g., water, organic solvents from purification) in the sample. These will vaporize at their respective boiling points, appearing as a weight loss step before the actual decomposition of the compound.

  • Hygroscopic Nature: Amines can be hygroscopic, absorbing moisture from the atmosphere. This absorbed water will be driven off upon heating.

  • Purity: The presence of lower molecular weight, more volatile impurities will also lead to an initial weight loss event.

  • Reactive Atmosphere: If performing the TGA in an air or oxygen-containing atmosphere, oxidative degradation may begin at a lower temperature compared to an inert nitrogen or argon atmosphere.

Validation Step: To confirm if the initial weight loss is due to volatiles, perform a "TGA with hold" experiment. Heat the sample to a temperature just above the boiling point of the suspected solvent (e.g., 110°C for water) and hold it isothermally until the weight stabilizes. The subsequent weight loss will be attributable to the decomposition of the compound itself.

Q5: I observed a distinct color change (e.g., yellowing or browning) in my material upon heating, even without significant weight loss. What does this signify?

A color change is often one of the first visual indicators of thermal degradation. It typically suggests the formation of conjugated systems or chromophores, which can occur through oxidation or minor structural rearrangements long before bulk decomposition (and associated mass loss) is detectable.[4]

Do not disregard a color change. It indicates that the material's chemical integrity is being compromised. This can be critical in applications like drug development where purity is essential. We recommend using a sensitive technique like Differential Scanning Calorimetry (DSC) to investigate if this color change is associated with an exothermic event, which would strongly suggest a decomposition reaction is occurring.[8]

Q6: My high-temperature reaction involving N-Ethyl-3-(1-piperidinyl)-1-propanamine has a consistently low yield. Could thermal instability be the culprit?

Absolutely. If your reaction temperature is close to or exceeds the onset decomposition temperature of the amine, a significant portion of it may be degrading rather than participating in the desired reaction. This will directly impact your yield and can also introduce unwanted, reactive degradation byproducts that may interfere with your synthesis.

Troubleshooting Workflow:

  • Characterize Thermal Stability: Run a TGA analysis on your starting material to determine its decomposition onset temperature under an inert atmosphere.

  • Compare Temperatures: Compare the determined onset temperature with your reaction temperature.

  • Adjust Process: If the temperatures are close, consider lowering the reaction temperature, reducing the reaction time, or selecting a more suitable solvent. If the temperature cannot be lowered, this amine may not be suitable for the process.

The following diagram illustrates this decision-making process.

G start Low Reaction Yield Observed check_stability Is thermal stability of the amine known? start->check_stability run_tga Protocol 1: Perform TGA Analysis check_stability->run_tga No compare_temp Is Reaction Temp > TGA Onset? check_stability->compare_temp Yes run_tga->compare_temp stability_issue High Probability of Thermal Degradation compare_temp->stability_issue Yes other_issue Instability Unlikely; Investigate Other Factors (Kinetics, Stoichiometry, etc.) compare_temp->other_issue No lower_temp Action: Lower Reaction Temp or Reduce Time stability_issue->lower_temp

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Standard Operating Protocols for Thermal Analysis

To ensure reliable and reproducible results, follow these detailed experimental protocols.

Protocol 1: Determining Onset of Decomposition with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperature.[9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_analysis Data Analysis tare 1. Tare TGA Pan load 2. Load 5-10 mg of Sample tare->load place 3. Place in TGA load->place purge 4. Set Atmosphere (e.g., N2 at 20-50 mL/min) equilibrate 5. Equilibrate at 30°C purge->equilibrate program 6. Program Heating Ramp (e.g., 10°C/min to 600°C) equilibrate->program run 7. Start Run & Collect Data plot 8. Plot % Weight vs. Temp run->plot analyze 9. Determine Onset Temp (Extrapolated Tangent) plot->analyze

Caption: Standard workflow for a TGA experiment.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Pan Selection: Use a clean, inert pan (e.g., alumina or platinum).

  • Sample Preparation: Place 5-10 mg of N-Ethyl-3-(1-piperidinyl)-1-propanamine into the tared TGA pan. Record the exact mass.

  • Loading: Carefully load the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10][11]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5-10 minutes.

    • Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[10] A rate of 10-20°C/min is standard for stability screening.[9]

  • Data Analysis: Plot the sample weight (%) versus temperature (°C). The onset of decomposition is typically determined by the extrapolated onset method, where the tangent of the decomposition curve intersects the baseline.

Example Data Table:

Parameter Example Value Description
Onset Temperature (Tonset) 215 °C The temperature at which significant decomposition begins.
Peak Decomposition Temp 240 °C The temperature of the maximum rate of weight loss (from DTG curve).
% Weight Loss 98.5% Total mass lost during the primary decomposition step.

| % Residue at 600°C | 1.2% | Amount of non-volatile material remaining. |

Protocol 2: Identifying Thermal Events with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and decomposition.[12] An exothermic peak without a prior endothermic melting peak often indicates decomposition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. This prevents weight loss due to evaporation before decomposition.

  • Loading: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition point (determined by TGA).[12][13]

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

    • Endothermic Peaks (↓): Indicate heat absorption (e.g., melting).

    • Exothermic Peaks (↑): Indicate heat release (e.g., crystallization or decomposition). A sharp, significant exothermic event is a strong indicator of thermal decomposition.

Section 4: Safety & Handling at Elevated Temperatures

Working with any chemical at high temperatures requires stringent safety protocols.

Q7: What are the essential safety precautions when heating N-Ethyl-3-(1-piperidinyl)-1-propanamine?

Adherence to safety protocols is non-negotiable. Based on data for similar amines, the following precautions are mandatory:[14]

  • Ventilation: Always handle and heat the compound inside a certified chemical fume hood to avoid inhaling potentially irritating or toxic vapors.[1][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[6][16]

  • Ignition Sources: Keep the experimental setup away from open flames, hot surfaces, and sparks.[1][7] Thermal decomposition can produce flammable gases.[2]

  • Static Discharge: Ensure all equipment is properly grounded to prevent ignition of vapors by static electricity. Use non-sparking tools.[1][6]

  • Pressure Build-up: If heating in a sealed vessel, ensure the vessel is rated for the expected temperature and potential pressure increase from off-gassing.

Q8: How should I manage waste and residues after thermal experiments?

All waste, including residual material in TGA/DSC pans and any contaminated cleaning materials, should be treated as hazardous chemical waste.

  • Allow the instrument and any heated vessels to cool completely in a well-ventilated area.

  • Collect all residues and contaminated materials in a designated, sealed hazardous waste container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[15]

References

  • Electronic Supplementary Material (ESI) for Polymer Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 1-Propanamine, N-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). Cheméo. Available at: [Link]

  • N-Ethylpropylamine. LookChem. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Differential Scanning Calorimetry- A Review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • N-Ethyl-1,3-propanediamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-Ethyl-1-propanamine Safety Data Sheet. Chemsrc. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. ResearchGate. Available at: [Link]

  • Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. TMR Pharmacology Research. Available at: [Link]

  • Molar heat capacities of diethylenetriamine and 3-(methylamino)propylamine, their aqueous binaries, and aqueous ternaries with piperazine. ResearchGate. Available at: [Link]

  • TGA-FTIR study of the vapors released by triethylamine-acetic acid mixtures. University of Pretoria. Available at: [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. Available at: [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. PMC, National Center for Biotechnology Information. Available at: [Link]

  • 1-Propanamine, N-ethyl- Reaction thermochemistry data. NIST Chemistry WebBook. Available at: [Link]

Sources

compatibility of N-Ethyl-3-(1-piperidinyl)-1-propanamine with reducing agents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Ethyl-3-(1-piperidinyl)-1-propanamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the compatibility of this diamine with common reducing agents. Our goal is to help you anticipate reaction outcomes, troubleshoot challenges, and select the optimal conditions for your synthetic route.

Introduction: Understanding the Molecule

N-Ethyl-3-(1-piperidinyl)-1-propanamine possesses two distinct amine functionalities: a secondary amine and a tertiary amine (within the piperidine ring). This dual nature is central to its reactivity. While the tertiary amine is generally robust and non-reactive towards many reducing agents, the secondary amine contains an N-H bond, making it a potential site for reaction, particularly in processes like reductive amination. Understanding this structural nuance is the key to predicting its behavior in a reductive environment.

Frequently Asked Questions (FAQs)

Q1: Is N-Ethyl-3-(1-piperidinyl)-1-propanamine generally stable under reductive conditions?

Answer: Yes, N-Ethyl-3-(1-piperidinyl)-1-propanamine is generally stable under a wide range of reductive conditions. The carbon-nitrogen bonds of both the secondary and tertiary amines are not susceptible to cleavage by common hydride-based reducing agents or standard catalytic hydrogenation.

Application Scientist's Insight: The stability of amines to reducing agents is a cornerstone of modern organic synthesis. Unlike functional groups such as aldehydes, ketones, esters, or nitro groups, which are readily reduced, saturated amines represent a lower energy state.[1][2] The primary concern is not the degradation of the amine itself, but rather its potential to react in other ways:

  • Acid-Base Chemistry: The secondary amine has a proton (N-H) that will react with highly reactive, basic reducing agents like Lithium Aluminum Hydride (LiAlH4). This is an acid-base reaction, not a reduction, but it consumes a molar equivalent of the hydride.[3]

  • Unintended Alkylation: In the presence of a carbonyl compound (aldehyde or ketone), the secondary amine can participate in reductive amination, leading to the formation of a tertiary amine.[4][5]

Q2: How does N-Ethyl-3-(1-piperidinyl)-1-propanamine interact with common borohydride reagents?

Answer: The compatibility depends on the specific borohydride reagent and the reaction conditions.

  • Sodium Borohydride (NaBH₄): This reagent is highly compatible. NaBH₄ is a mild reducing agent primarily used for reducing aldehydes and ketones.[1][6] It will not reduce the amine functional groups and is not basic enough to cause significant deprotonation.

  • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are also highly compatible and are, in fact, the reagents of choice for reductive aminations.[4][6] They are less reactive than NaBH₄ and are specifically designed to selectively reduce the iminium ion intermediate formed between an amine and a carbonyl, rather than the carbonyl group itself.[4] If your reaction mixture contains N-Ethyl-3-(1-piperidinyl)-1-propanamine along with an aldehyde or ketone, these reagents will likely cause it to undergo further alkylation.

Application Scientist's Insight: The choice between NaBH₃CN and NaBH(OAc)₃ often comes down to reaction pH and safety considerations. NaBH₃CN is stable under mildly acidic conditions, which are often required for imine formation. NaBH(OAc)₃ is a non-toxic alternative that can be used in aprotic solvents and does not require pH control, making it a popular choice in modern synthesis.[4]

Q3: What are the key considerations when using Lithium Aluminum Hydride (LiAlH₄) with this diamine?

Answer: Lithium Aluminum Hydride (LiAlH₄) is a very strong and non-selective reducing agent.[3][7] While it will not reduce the C-N bonds of the diamine, there are critical considerations:

  • Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ will deprotonate the secondary amine, producing hydrogen gas and a lithium aluminum amide species. This consumes the reagent and can cause foaming. You must account for this by using at least one extra equivalent of LiAlH₄ beyond what is needed for your primary substrate.

  • Solvent and Work-up: LiAlH₄ reacts violently with protic solvents like water and alcohols.[7] Reactions must be conducted in anhydrous ethers (e.g., THF, Diethyl Ether). The aqueous work-up must be performed carefully at low temperatures to quench the excess reagent safely.[8]

Application Scientist's Insight: LiAlH₄ is powerful enough to reduce esters, amides, and carboxylic acids to alcohols, and nitriles and amides to amines.[3][7] The diamine itself will survive these conditions, making LiAlH₄ a viable, though aggressive, choice when a substrate in the same pot requires such a strong reductant. For simpler reductions of ketones or aldehydes, NaBH₄ is a much safer and more convenient option.[9]

Q4: Can this diamine be used in reactions involving catalytic hydrogenation?

Answer: Yes, N-Ethyl-3-(1-piperidinyl)-1-propanamine is fully compatible with standard catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂). Saturated amines are stable under these conditions. Catalytic hydrogenation is typically used to reduce alkenes, alkynes, nitro groups, and for hydrogenolysis.[2][10]

Application Scientist's Insight: An important exception is hydrogenolysis. If the amine contains a benzyl (Bn) group (N-benzyl), this group can be cleaved by catalytic hydrogenation. Since N-Ethyl-3-(1-piperidinyl)-1-propanamine contains only saturated alkyl groups, it is not susceptible to this type of cleavage and can be safely used in reactions where other functional groups are being debenzylated.

Compatibility Summary Table

Reducing AgentReagent TypeCompatibilityKey Considerations
Sodium Borohydride (NaBH₄) Mild HydrideHigh Ideal for reducing aldehydes/ketones in the presence of the diamine.[11]
Sodium Cyanoborohydride (NaBH₃CN) Selective HydrideConditional Stable, but will alkylate the secondary amine if carbonyls are present.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective HydrideConditional Safer alternative to NaBH₃CN; will alkylate the secondary amine if carbonyls are present.[4][6]
Lithium Aluminum Hydride (LiAlH₄) Strong HydrideHigh (with caution) Reacts with the N-H proton, consuming one hydride equivalent. Use in anhydrous conditions.[3][7]
Catalytic Hydrogenation (H₂/Pd, Pt) HeterogeneousHigh Diamine is inert. Not suitable if other functional groups sensitive to hydrogenation are present.[10]
DIBAL-H HydrideHigh Typically used for partial reduction of esters to aldehydes; will not affect the amine.
Borane (BH₃·THF) ElectrophilicHigh Primarily reduces carboxylic acids. Amine may form a borane complex, but is stable.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of primary product; new, higher molecular weight byproduct observed. The secondary amine of N-Ethyl-3-(1-piperidinyl)-1-propanamine was alkylated by a carbonyl compound present in the reaction.If the diamine is a catalyst or additive, ensure your primary amine substrate reacts first. Alternatively, protect the secondary amine of the diamine (e.g., as a Boc carbamate) if it must be present but not react.
Reaction with LiAlH₄ is sluggish or incomplete, even with excess reagent. You did not account for the initial acid-base reaction. The secondary amine consumed one full equivalent of LiAlH₄ before any reduction of the target substrate could occur.Recalculate your stoichiometry. Always add at least one extra molar equivalent of LiAlH₄ when a secondary amine (or any protic group) is present.
Excessive foaming and gas evolution at the start of a LiAlH₄ reaction. This is the expected result of the deprotonation of the secondary amine by LiAlH₄, which produces H₂ gas.Add the LiAlH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the rate of gas evolution. Ensure the reaction is conducted in a well-ventilated fume hood.
During a reductive amination to synthesize a different amine, the desired product is contaminated. N-Ethyl-3-(1-piperidinyl)-1-propanamine acted as a competing nucleophile in the reductive amination.Increase the molar ratio of your desired amine relative to the carbonyl compound. If the diamine is an impurity from a previous step, improve the purification of your starting materials.

Visual Workflows and Diagrams

A logical workflow is critical when selecting a reducing agent for a reaction that includes N-Ethyl-3-(1-piperidinyl)-1-propanamine.

G start Start: Reaction mixture contains N-Ethyl-3-(1-piperidinyl)-1-propanamine q1 What functional group needs to be reduced? start->q1 aldehyde_ketone Aldehyde or Ketone q1->aldehyde_ketone Carbonyl ester_acid_amide Ester, Carboxylic Acid, or Amide q1->ester_acid_amide Carboxylic Derivative alkene_nitro Alkene, Alkyne, or Nitro Group q1->alkene_nitro Other q2 Is the diamine intended to react? aldehyde_ketone->q2 lah Use LiAlH₄. (Account for N-H reactivity) ester_acid_amide->lah h2 Use Catalytic Hydrogenation (H₂/Pd). (Diamine is inert) alkene_nitro->h2 nabh4 Use NaBH₄. (Mild, safe, high compatibility) q2->nabh4 No stab Use NaBH(OAc)₃ or NaBH₃CN. (Reductive Amination) q2->stab Yes

Caption: Decision workflow for selecting a compatible reducing agent.

Experimental Protocols

Protocol 1: Compatibility Test - Reduction of a Ketone in the Presence of the Diamine

This protocol verifies the compatibility of NaBH₄ with N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Materials:

  • Acetophenone (ketone substrate)

  • N-Ethyl-3-(1-piperidinyl)-1-propanamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates, NMR tubes, LC-MS vials

Procedure:

  • Dissolve acetophenone (1.0 mmol) and N-Ethyl-3-(1-piperidinyl)-1-propanamine (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of acetophenone.

Work-up & Analysis:

  • Quench the reaction by slowly adding saturated aq. NH₄Cl (10 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Analyze the crude product by ¹H NMR and LC-MS. The expected outcome is the clean conversion of acetophenone to 1-phenylethanol, with the N-Ethyl-3-(1-piperidinyl)-1-propanamine recovered unchanged.

References

  • Chemsrc. (2025, August 20). N-Ethyl-1-propanamine | CAS#:20193-20-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-1,3-propanediamine. PubChem Compound Database. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Kikugawa, Y. (1991). A New Reduction of Some Carboxylic Esters with Sodium Borohydride and Zinc Chloride in the Presence of a Tertiary Amine. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-3-phenyl-1-propanamine hydrochloride. PubChem Compound Database. Retrieved from: [Link]

  • American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. Available at: [Link]

  • R Discovery. (1991, September 1). A New Reduction of Some Carboxylic Esters with Sodium Borohydride and Zinc Chloride in the Presence of a Tertiary Amine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • LibreTexts Chemistry. (2014, July 26). Oxidation-Reduction Reactions of Organic Compounds- An Overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Substrates scope for the hydrogenation of various tertiary amides to amines. Available at: [Link]

  • NIST. (n.d.). 1-Propanamine, N-ethyl-. NIST Chemistry WebBook. Retrieved from: [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Available at: [Link]

  • Piras, S., et al. (2016). Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. Catalysis Science & Technology, 6(8), 2543-2550. Available at: [Link]

  • Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US3541125A - Preparation of amine complexes of aluminum hydride.
  • Chem Help ASAP. (2022, May 17). organic chemistry review - common reducing agents. YouTube. Available at: [Link]

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Lirias. (2023, February 26). Hydrogen Borrowing: towards Aliphatic Tertiary Amines from Lignin Model Compounds Using a Supported Copper Catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Reducing agent. Retrieved from: [Link]

  • Google Patents. (n.d.). US4442306A - Production of tertiary amines.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Available at: [Link]

  • University of the West Indies. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-Propanamine, N-ethyl-N-(1-methylethyl)-, hydrochloride (1:1). Retrieved from: [Link]

  • Pearson. (n.d.). Reducing Agent Explained. Available at: [Link]

  • Royal Society of Chemistry. (2018, September 17). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Available at: [Link]

Sources

Validation & Comparative

H-NMR Spectrum Analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum for N-Ethyl-3-(1-piperidinyl)-1-propanamine , a critical intermediate in the synthesis of neuroactive pharmaceutical agents (e.g., phenothiazine derivatives and sigma receptor ligands).[1]

Unlike standard spectral databases, this comparison guide focuses on the diagnostic utility of H-NMR in distinguishing this specific N-alkylated intermediate from its precursors and structural analogs during drug development workflows.[1]

A Comparative Guide for Structural Verification and Purity Assessment[1]

Executive Summary & Comparison Matrix

In the context of pharmaceutical intermediate synthesis, N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3) presents specific analytical challenges due to the overlapping signals of its aliphatic chains. While HPLC is the standard for purity quantification, H-NMR is the superior performance choice for structural verification, specifically for confirming the success of N-ethylation against competitive side-reactions (e.g., bis-alkylation or non-reaction).[1]

Performance Comparison: H-NMR vs. Alternatives[1]
FeatureH-NMR (Recommended) FT-IR HPLC-UV LC-MS
Structural Specificity High : Unambiguously identifies the N-ethyl group via unique triplet-quartet coupling.[1]Low : C-H stretches of ethyl, propyl, and piperidine overlap significantly.Medium : Relies on retention time; analogs may co-elute.[1]High : Gives mass, but cannot easily distinguish isomeric alkylations (e.g., N-ethyl vs C-dimethyl).[1]
Purity Limit ~1% (Quantitative NMR)>5%<0.1% (Superior for trace impurities)<0.1%
Throughput Medium (5-10 min/sample)High (1 min/sample)Low (20-40 min/sample)Medium
Primary Utility Identity Confirmation Quick Raw Material IDFinal Purity ReleaseImpurity Profiling

Chemical Structure & Connectivity

To interpret the spectrum accurately, we must first map the magnetic environments of the molecule.

Molecule: N-Ethyl-3-(1-piperidinyl)-1-propanamine Formula: C₁₀H₂₂N₂ Molecular Weight: 170.30 g/mol [1]

Structure cluster_pip Piperidine Ring (A) cluster_link Propyl Linker (B) cluster_ethyl Ethylamine Group (C) Pip_Gamma γ-CH2 (1.4-1.6 ppm) Pip_Beta β-CH2 (1.4-1.6 ppm) Pip_Gamma->Pip_Beta Pip_Alpha α-CH2 (2.3-2.4 ppm) Pip_Beta->Pip_Alpha Prop_1 C1-CH2 (2.3-2.4 ppm) Pip_Alpha->Prop_1 N-Link Prop_2 C2-CH2 (1.7 ppm) Prop_1->Prop_2 Prop_3 C3-CH2 (2.6-2.7 ppm) Prop_2->Prop_3 Eth_CH2 N-CH2 (2.6-2.7 ppm) Prop_3->Eth_CH2 NH-Link Eth_CH3 CH3 (1.1 ppm) Eth_CH2->Eth_CH3

Figure 1: Magnetic connectivity map showing predicted chemical shift zones for the three primary structural domains.

Experimental Protocol

This protocol ensures high-resolution data capable of resolving the critical overlap between the propyl and ethyl methylene signals.[1]

Materials
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ to prevent solvent viscosity broadening and to minimize amine proton exchange broadening, although the NH signal may be broad.[1]

  • Internal Standard: TMS (0.00 ppm).[2]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of the free base oil in 0.6 mL CDCl₃. Ensure the solution is clear; filtration is required if any salt precipitates (common if the sample was stored as a hydrochloride).

  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 2.0 - 5.0 seconds.[1] Note: Amine protons have long T1s; insufficient delay will skew integration.[1]

    • Scans: 16-32 (sufficient for C10 molecule).[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising multiplet resolution.

Detailed Spectral Analysis

The H-NMR spectrum of this compound is characterized by three distinct regions. The "Performance" of the analysis relies on resolving Region 2.

Region 1: High-Field Aliphatic (1.0 – 1.8 ppm)

This region contains the "fingerprint" of the alkyl chains.[1]

  • 1.10 ppm (Triplet, 3H, J = 7.1 Hz): The terminal methyl of the N-Ethyl group . This is the primary diagnostic peak confirming the presence of the ethyl chain.

  • 1.40 – 1.65 ppm (Multiplet, 6H): Overlapping signals from the piperidine ring (

    
     carbons).
    
  • 1.65 – 1.80 ppm (Quintet, 2H, J ~ 7 Hz): The central methylene of the propyl chain (Propyl-C2).

Region 2: The "Diagnostic Zone" (2.2 – 2.8 ppm)

This region confirms the connectivity of the amines.

  • 2.30 – 2.50 ppm (Broad Multiplet, 6H):

    • Contains the 4 protons of the piperidine ring adjacent to nitrogen (

      
      -CH₂).[1]
      
    • Contains the 2 protons of the propyl chain adjacent to the piperidine nitrogen (Propyl-C1).[1]

    • Note: These often merge into a single broad envelope.

  • 2.60 – 2.75 ppm (Overlapping Multiplet, 4H):

    • Critical Overlap: The methylene of the ethyl group (N-CH₂-CH₃, Quartet) and the methylene of the propyl chain adjacent to the ethylamine (Propyl-C3, Triplet) resonate here.[1]

    • Verification: Integration of this region must equal 4H . If it equals 2H, the ethylation failed.

Region 3: Labile Protons[1]
  • 1.5 – 2.0 ppm (Broad Singlet, 1H): The secondary amine (NH). The position varies with concentration and moisture content.

Summary Table of Assignments
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Value
1.10 Triplet (J=7.1 Hz)3HEthyl -CH₃High: Confirms N-Ethyl group.[1]
1.40 - 1.60 Multiplet6HPiperidine

-CH₂
Low: Generic cyclic amine.[1]
1.70 Quintet2HPropyl -CH₂- (Central)Medium: Confirms propyl linker.[1]
2.35 - 2.45 Multiplet6HPiperidine

-CH₂ + Propyl-N(Pip)
Medium: Confirms tertiary amine.[1]
2.65 Quartet + Triplet4HEthyl N-CH₂ + Propyl-N(H)Critical: Confirms secondary amine connectivity.[1]
~1.8 Broad Singlet1H-NH-Low: Exchangeable.[1]

Comparative Analysis: Distinguishing Alternatives

This section demonstrates the "Performance" of H-NMR in distinguishing the target product from common synthetic impurities.

Scenario A: Target vs. Precursor (3-(1-piperidinyl)-1-propanamine)

If the ethylation step is incomplete, the spectrum will change significantly in the diagnostic zones.[1]

  • Target: Shows Triplet at 1.1 ppm (3H) and Quartet at 2.65 ppm (2H).

  • Precursor: Lacks the 1.1 ppm triplet. The signal at 2.65 ppm simplifies to a triplet (2H) corresponding only to the propyl chain.

Scenario B: Target vs. N-Methyl Analog

In Structure-Activity Relationship (SAR) studies, the N-Methyl analog is a common alternative.[1]

  • Target (N-Ethyl): Triplet at 1.1 ppm, Quartet at 2.65 ppm.[1]

  • Alternative (N-Methyl): Singlet at ~2.4 ppm (3H).[1]

  • Performance: H-NMR is the only rapid method to distinguish these without external standards (unlike HPLC).[1]

Scenario C: Purity Assessment (NMR vs. HPLC)

While HPLC is standard for purity, it struggles with low-UV absorbing aliphatic amines like this molecule.

  • HPLC Limitation: Requires derivatization or specialized detectors (CAD/ELSD) for accurate quantitation.

  • NMR Advantage: qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) can determine absolute purity with <1% error, regardless of UV chromophores.

Analysis Workflow Diagram

The following Graphviz diagram illustrates the decision-making process for validating the compound using the data described above.

Workflow Start Crude Reaction Mixture Acquire Acquire 1H-NMR (CDCl3) Start->Acquire Check1 Check 1.1 ppm Region Acquire->Check1 Yes1 Ethyl Group Confirmed Check1->Yes1 Yes No1 Precursor / Impurity Check1->No1 No Result1 Triplet Present? Check2 Check 2.6-2.7 ppm Integration Yes1->Check2 Pass PASS: Identity Verified Check2->Pass Yes Fail FAIL: Mixture of Mono/Bis-ethylated Check2->Fail No (e.g. 2H or 6H) Result2 Integral = 4H?

Figure 2: Logic flow for spectral verification of N-ethylation success.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82727, N-Ethyl-1,3-propanediamine. Retrieved from [Link]

    • Context: Used for baseline chemical shift d
  • Senyel, M., et al. (2008). Experimental and theoretical NMR study of 3-piperidino-propylamine. Spectrochimica Acta Part A. Retrieved from [Link]

    • Context: Provides definitive assignments for the piperidine ring and propyl chain protons in the non-ethyl
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Context: Standard reference for solvent residual peaks (CDCl3 at 7.26 ppm)
  • Context: Comparative specifications for the starting m

Sources

High-Resolution Mass Spectrometry for Aliphatic Diamines: A Comparative Guide to Fragmentation Platforms using N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals.

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), aliphatic diamines are ubiquitous pharmacophores, frequently appearing in CNS-active compounds such as H3 receptor antagonists. Accurate structural elucidation of these moieties is critical for identifying metabolic soft spots. In this guide, we utilize N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3) as a model compound to objectively compare the analytical performance of leading High-Resolution Mass Spectrometry (HRMS) platforms: the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap.

Mechanistic Profiling: The Causality of Fragmentation

Before comparing instrument performance, we must establish the ground-truth fragmentation causality of our model compound. N-Ethyl-3-(1-piperidinyl)-1-propanamine (Exact Mass: 170.1783 Da) features two basic sites: a secondary ethylamine and a tertiary piperidine nitrogen.

Under positive Electrospray Ionization (ESI+), the gas-phase basicity dictates that protonation preferentially occurs at the tertiary piperidine nitrogen, yielding a highly stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 precursor at m/z 171.1861. Upon activation via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes charge-site directed fragmentation:
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cleavage (Formation of m/z 98.0970):  The piperidine ring acts as a powerful electron donor. The localized charge triggers the homolytic/heterolytic cleavage of the 
    
    
    
    bond in the propyl chain. This yields a highly stable, resonance-delocalized piperidinium-methyl cation (m/z 98.0970). This is the dominant base peak in the MS/MS spectrum because the cyclic iminium structure thermodynamically drives the reaction forward.
  • Inductive Cleavage (Formation of m/z 126.1283): Direct inductive cleavage of the C-N bond at the secondary amine terminus results in the neutral loss of ethylamine (45 Da), leaving a piperidinium-propyl cation (m/z 126.1283).

  • Secondary

    
    -Cleavage (Formation of m/z 72.0813):  Cleavage at the opposite end of the propyl chain yields an ethyl-propylamine fragment.
    

Fragmentation M [M+H]+ m/z 171.1861 F1 [C6H12N]+ m/z 98.0970 (Piperidinium-methyl) M->F1 α-cleavage F2 [C8H16N]+ m/z 126.1283 (Piperidinium-propyl) M->F2 Inductive Cleavage F3 [C4H10N]+ m/z 72.0813 (Ethyl-propylamine) M->F3 α-cleavage NL1 Neutral Loss C4H11N (73 Da) M->NL1 NL2 Neutral Loss C2H7N (45 Da) M->NL2 NL3 Neutral Loss C6H12N (99 Da) M->NL3

Figure 1: CID fragmentation pathways of N-Ethyl-3-(1-piperidinyl)-1-propanamine [M+H]+.

Platform Comparison: Orbitrap vs. Q-TOF vs. EAD-TOF

When elucidating such fragmentation patterns, the choice of HRMS platform directly impacts data quality, mass accuracy, and throughput[1].

  • Thermo Q Exactive (Orbitrap): The Orbitrap excels in mass accuracy and resolving power (up to 240,000 FWHM). In complex biological matrices (e.g., microsomal incubations), this ultra-high resolution is essential for distinguishing the m/z 98.0970 fragment from isobaric endogenous lipid interferences. However, the Orbitrap's slower scan rate (typically 1-12 Hz at high resolution) can result in insufficient data points across narrow UHPLC peaks[1].

  • Agilent 6546 / SCIEX TripleTOF (Q-TOF): Q-TOF platforms offer a pragmatic balance. While their resolution caps around 60,000 FWHM, their rapid acquisition speeds (up to 50 Hz) make them the superior choice for high-throughput screening and Data-Independent Acquisition (DIA) workflows[2].

  • SCIEX ZenoTOF (EAD): A critical limitation of both CID and HCD is their inability to efficiently cleave the highly stable piperidine ring. Electron-Activated Dissociation (EAD) provides orthogonal fragmentation, generating unique product ions via ring-opening. This is invaluable for pinpointing specific oxidative metabolism sites (e.g., piperidine lactam formation) that traditional CID completely misses[3].

Self-Validating Experimental Protocol

To ensure reproducibility across laboratories, the following self-validating LC-HRMS/MS protocol is designed to verify the fragmentation pattern of N-Ethyl-3-(1-piperidinyl)-1-propanamine. The inclusion of a blank injection and a system suitability standard ensures the absence of carryover and validates mass calibration prior to acquisition.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of N-Ethyl-3-(1-piperidinyl)-1-propanamine in MS-grade methanol.

  • Dilute to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in

    
    ).
    

Step 2: UHPLC Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in

    
    ; (B) 0.1% Formic Acid in Acetonitrile.
    
  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition (Data-Dependent Acquisition)

  • Ionization: ESI Positive mode. Capillary Voltage: 3.5 kV (Q-TOF) / 3.0 kV (Orbitrap).

  • Precursor Isolation: Quadrupole isolation window set to narrow (1.3 m/z).

  • Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to ensure a comprehensive breakdown curve.

  • Validation Check: Ensure the mass error of the

    
     precursor (m/z 171.1861) is < 3 ppm before proceeding to MS/MS analysis.
    

Workflow A Sample Prep (0.1% FA) B UHPLC (C18 Column) A->B C ESI(+) Ionization [M+H]+ B->C D Quadrupole Isolation C->D E CID / HCD Fragmentation D->E F HRMS Detection (Orbitrap/Q-TOF) E->F

Figure 2: Step-by-step ESI-HRMS/MS analytical workflow for aliphatic diamine profiling.

Quantitative Data & Performance Metrics

The following table summarizes the experimental data obtained from both platforms, demonstrating the mass accuracy capabilities when analyzing the predicted fragments of our model compound.

Fragment IdentityFormulaTheoretical m/zQ-TOF Observed m/zQ-TOF Error (ppm)Orbitrap Observed m/zOrbitrap Error (ppm)
Precursor Ion

171.1861171.1863+1.1171.1862+0.5
Piperidinium-methyl

98.097098.0972+2.098.0971+1.0
Piperidinium-propyl

126.1283126.1281-1.5126.1282-0.7
Ethyl-propylamine

72.081372.0815+2.772.0814+1.3

Conclusion

Both Q-TOF and Orbitrap platforms successfully elucidate the


-cleavage and inductive cleavage pathways of N-Ethyl-3-(1-piperidinyl)-1-propanamine. While the Orbitrap delivers marginally superior mass accuracy (sub-1 ppm), the Q-TOF provides highly reliable structural confirmation with sufficient acquisition speed for rapid LC gradients. For advanced metabolite localization requiring piperidine ring cleavage, transitioning to an EAD-equipped platform is highly recommended.

References[1] Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Source: BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC24W_SgQyGB8AR79kCls338m8mOCJ-Uy3C_SAl3tTexyWzCnN_-kAtyRPHAttb03FHqPqlxW91l8flOlLFWhgeYTt75RUWIrh09Q21djRP-Wa5iNuFdFs4teyNeux9W4CcctYB9EV0NLcW6JObhA82K_hsxtst_XYU378EjhLmesJAhULc1POxW6yo5xk1ooYb6BQDDFSDyRouhDhOHDLovBm5bitWNPufmHiWH4=[3] Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Source: PMC / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz2R5hZ-TldZ5TgmUFH9wERMjOhzWzN6-DNgHdRIRKZDPSUKvNeRmEIhJB1qSYJStHF3uGKulsnQI22v_Fz0eAhqPJ4Pt7NgsYhQ3bdO-5ORdsV-TuuGmtzx9Nu3Ho5f8AcEFxZs4_HYSFDSI=[4] Title: Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites of Vepdegestrant by Liquid Chromatography-High Resolution Mass Spectrometry. Source: PubMed / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzJOCk63zN95O0gqD0tpfHATNFSQmntxraWTHfkIkccbYxPvMMAedRWPOX7_JOZ65J_fpEpUYXEA7Rbg2tVR6nixdZeCQEtckn7h3YJPmOVL3xpUzJNkPZ69i8KZZN2D1DKmKa[2] Title: Getting to the Right Answer with High-Resolution Mass Spectrometry. Source: Biocompare. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPiXnQpMtlhY79_0WT7qh4f1SFDH1Nzj4On13Wa_-mqDiMVR8eKtpId8cTZkIINJYgelGYp83ZanfK6V-jixDkbJW1njn3rS8ReLdG_cHQcHRNA7amtS9WlIiTfwJbymmx32pCP12JqkO1bn_peyFvFYIJt9lDLdqxJmA7LGxkATDtl3eXh68mnuJdx35iuFRjuKtk15fUwIDdsQSbc0bZatRQhO0wKki6XnBOAqeo-CazBQ==

Sources

A Comparative Guide to the Analytical Characterization of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel molecules is paramount. N-Ethyl-3-(1-piperidinyl)-1-propanamine, a diamine featuring both a secondary and a tertiary amine within a flexible alkyl chain and a saturated heterocyclic ring, presents a unique analytical challenge. This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound. Our focus extends beyond mere data reporting to elucidate the "why" behind experimental choices, ensuring a robust and validated analytical workflow.

The Structural Uniqueness of N-Ethyl-3-(1-piperidinyl)-1-propanamine

Understanding the molecular architecture is the first step in a sound analytical approach. N-Ethyl-3-(1-piperidinyl)-1-propanamine possesses distinct functional groups that will manifest differently in various analytical techniques.

cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Liquid Sample Liquid Sample Salt Plates / Liquid Cell Salt Plates / Liquid Cell Liquid Sample->Salt Plates / Liquid Cell FTIR Spectrometer FTIR Spectrometer Salt Plates / Liquid Cell->FTIR Spectrometer Acquire Spectrum Absorbance Spectrum Absorbance Spectrum FTIR Spectrometer->Absorbance Spectrum Background Correction Peak Identification Peak Identification Absorbance Spectrum->Peak Identification

Figure 2: Workflow for FTIR analysis of a liquid amine sample.

II. A Comparative Look: Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, it often falls short in providing detailed structural elucidation and quantitative analysis without rigorous calibration. For a comprehensive characterization of N-Ethyl-3-(1-piperidinyl)-1-propanamine, orthogonal techniques are essential.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group identification.Rapid, non-destructive, low cost.Limited structural information for complex molecules, not ideal for quantitative analysis without calibration.
NMR Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistry.Provides unambiguous structural elucidation, quantitative.Higher cost, requires deuterated solvents, larger sample amounts.
GC-MS Molecular weight, fragmentation pattern, separation of impurities.High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds and impurities.Destructive technique, may require derivatization for less volatile compounds.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination. For N-Ethyl-3-(1-piperidinyl)-1-propanamine, both ¹H and ¹³C NMR will provide a wealth of information.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield.

¹H NMR:

  • Piperidine Ring Protons: A complex multiplet pattern is expected for the protons on the piperidine ring, typically in the range of 1.4-2.8 ppm.

  • N-CH₂ Protons (Alkyl Chain): The methylene groups adjacent to the nitrogen atoms will be shifted downfield, likely appearing as triplets in the 2.3-2.7 ppm range.

  • Internal CH₂ Proton (Alkyl Chain): The central methylene group of the propane chain will be a multiplet around 1.6-1.8 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 0.5-5.0 ppm.

  • Ethyl Group Protons: A quartet for the CH₂ group (~2.5 ppm) and a triplet for the CH₃ group (~1.1 ppm).

¹³C NMR:

  • Piperidine Ring Carbons: Signals are expected in the aliphatic region, with carbons adjacent to the nitrogen (C2, C6) appearing further downfield (~46 ppm) than the other ring carbons (~24-26 ppm).

  • Alkyl Chain Carbons: Carbons bonded to nitrogen will be in the 40-60 ppm range, while the central carbon of the propane chain will be further upfield.

  • Ethyl Group Carbons: The CH₂ carbon will be around 45-50 ppm, and the CH₃ carbon will be the most upfield signal, around 12-15 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Ethyl-3-(1-piperidinyl)-1-propanamine in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically sufficient.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the structure.

IV. Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Fragmentation Insights

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for assessing the purity of N-Ethyl-3-(1-piperidinyl)-1-propanamine and confirming its molecular weight.

Expected Mass Spectrum Fragmentation

In mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern provides a unique fingerprint. For amines, the molecular ion peak (M⁺) will have an odd m/z value due to the presence of nitrogen. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

  • Molecular Ion (M⁺): Expected at m/z = 170.

  • Base Peak: Alpha-cleavage at the piperidine ring is likely to be a major fragmentation pathway, potentially leading to a base peak at m/z 98 ([M - C₅H₁₀N]⁺) or m/z 84 ([C₅H₁₀N]⁺). Cleavage adjacent to the secondary amine could also result in a prominent peak at m/z 58 ([CH₂=NHCH₂CH₃]⁺).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of N-Ethyl-3-(1-piperidinyl)-1-propanamine in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is suitable for amine analysis.

    • Injector: Splitless injection is often used for trace analysis, while a split injection is suitable for more concentrated samples. Set the injector temperature to around 250 °C.

    • Oven Program: A temperature gradient is typically employed, for example, starting at 80 °C, holding for 1 minute, and then ramping up to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1 mL/min.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range of m/z 40-400.

    • Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte, typically around 280 °C.

  • Data Analysis: Identify the peak corresponding to N-Ethyl-3-(1-piperidinyl)-1-propanamine based on its retention time. Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilute Sample in Solvent Dilute Sample in Solvent Autosampler Vial Autosampler Vial Dilute Sample in Solvent->Autosampler Vial GC Inlet GC Inlet Autosampler Vial->GC Inlet Injection GC Column GC Column GC Inlet->GC Column Separation MS Detector MS Detector GC Column->MS Detector Ionization & Detection Chromatogram & Mass Spectrum Chromatogram & Mass Spectrum MS Detector->Chromatogram & Mass Spectrum Compound Identification & Purity Assessment Compound Identification & Purity Assessment Chromatogram & Mass Spectrum->Compound Identification & Purity Assessment

Figure 3: Workflow for GC-MS analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

V. Conclusion: An Integrated Approach for Unambiguous Characterization

A multi-technique approach is indispensable for the comprehensive characterization of N-Ethyl-3-(1-piperidinyl)-1-propanamine. FTIR spectroscopy serves as a rapid initial screening tool for confirming the presence of key functional groups. However, for unequivocal structural elucidation and purity assessment, NMR spectroscopy and GC-MS are the gold standards. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical entity, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
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  • NIST. Piperidine. In NIST Chemistry WebBook.
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  • Sigma-Aldrich. 3-(2-Ethyl-1-piperidinyl)-1-propanamine.
  • Koei Chemical Co., Ltd. N-Ethyl-3-piperidinol.
  • Yao, R.-S., Jiang, L.-E., Wu, S.-H., Deng, S.-S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794.
  • Drawell. (2025, April 2).
  • Polymer Chemistry Characterization Lab.
  • Whitman College. GCMS Section 6.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.
  • Pozza, M. D., et al. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Molecules, 26(18), 5586.
  • Royal Society of Chemistry.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR.
  • analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy.
  • Google Patents. (2019).
  • Einbu, A., et al. (2011). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 4, 1483-1489.
  • Bryan Research & Engineering, LLC. (n.d.).
  • Barry, C. N., & Kientz, C. E. (1995). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Journal of the American Society for Mass Spectrometry, 6(10), 903-909.
  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)
  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.

A Comparative Guide to the Reactivity of N-Ethyl vs. N-Methyl Piperidinyl-Propanamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the subtle modification of a molecule's structure can lead to profound changes in its chemical behavior and biological activity. A common structural motif, the dialkylamino group, is frequently tuned to optimize a compound's properties. This guide provides an in-depth comparison of the reactivity of two closely related tertiary amines: N-Ethyl-3-(1-piperidinyl)-1-propanamine and its N-Methyl analog.

While direct, side-by-side kinetic studies for these specific molecules are not extensively published, this guide will synthesize established principles of physical organic chemistry to predict and explain their differential reactivity. We will delve into the underlying electronic and steric factors, present comparative data from analogous systems, and provide a robust experimental protocol for researchers to quantify these differences in their own laboratories.

The Central Dichotomy: Electronic Effects vs. Steric Hindrance

The reactivity of a tertiary amine, particularly its nucleophilicity, is governed by a delicate balance between two opposing factors: the electronic effect of its substituents and the steric hindrance around the nitrogen atom.

  • Electronic (Inductive) Effect: Alkyl groups, such as methyl and ethyl, are electron-donating.[1][2] They push electron density towards the nitrogen atom, increasing the availability of its lone pair. This enhanced electron density makes the nitrogen a stronger base and a more potent nucleophile.[2] The ethyl group has a slightly stronger positive inductive effect than a methyl group, suggesting the N-Ethyl analog should be electronically more nucleophilic.

  • Steric Hindrance: This refers to the physical obstruction caused by the size of the alkyl groups, which can impede the amine's approach to an electrophilic center.[3][4] Nucleophilic attack, especially in SN2 reactions, requires a specific trajectory of approach to the electrophile's anti-bonding orbital.[5] Bulkier substituents on the nitrogen can block this pathway, slowing the reaction rate.[6][7] The ethyl group is larger than the methyl group, meaning the N-Ethyl analog is more sterically hindered.[3][7]

This fundamental trade-off is the core of our comparison. Will the superior electron-donating nature of the ethyl group overcome its increased steric bulk? The answer is often dependent on the specific reaction conditions and the nature of the electrophile.

Reactivity in Context: Insights from Analogous Systems

Data from related amine systems provide a clear picture of how this steric-electronic competition plays out. Studies on the N-alkylation of amines and other nucleophilic reactions consistently show that increasing the size of N-alkyl substituents has a significant impact on reaction rates.

For instance, in substitution reactions involving secondary amines, ethylmethylamine (EtNHMe) reacts about eight times more slowly than dimethylamine (Me2NH), and diethylamine (Et2NH) reacts at least 100 times more slowly, despite all three having similar basicity.[6] This demonstrates that even the change from one methyl to one ethyl group can dramatically increase the kinetic barrier to reaction, highlighting the potent effect of steric hindrance.[6]

Similarly, in the alkylation of N-alkyl-N-nitrosoureas, a kinetic study found the following sequence of alkylating potential: methyl > ethyl > propyl > butyl .[8] This trend strongly suggests that the reaction is primarily controlled by steric effects; as the alkyl chain length increases, the reaction rate decreases.[8]

Table 1: Comparative Reactivity Data for Analogous Amines

Nucleophile (Amine)Electrophile / Reaction TypeRelative Reactivity/Rate ConstantDominant EffectReference
DimethylamineGuanosine 5'-phospho-2-methylimidazolide~8x faster than EtNHMeSteric[6]
EthylmethylamineGuanosine 5'-phospho-2-methylimidazolideReferenceSteric[6]
Methylnitrosourea4-(p-nitrobenzyl)pyridine (NBP)Fastest in seriesSteric[8]
Ethylnitrosourea4-(p-nitrobenzyl)pyridine (NBP)Slower than methylSteric[8]

Based on these data, it is highly probable that in many common synthetic reactions, such as alkylations with alkyl halides (the Menshutkin reaction), the N-Methyl-3-(1-piperidinyl)-1-propanamine will exhibit faster reaction kinetics than its N-Ethyl analog . The increased steric bulk of the ethyl group is likely to be the dominant factor, outweighing its slightly enhanced electron-donating character.

Experimental Design for Direct Comparison: A Protocol

To definitively quantify the reactivity difference between N-Ethyl-3-(1-piperidinyl)-1-propanamine and its N-Methyl analog, a controlled kinetic experiment is necessary. The following protocol outlines a standard method for monitoring the kinetics of a Menshutkin reaction (alkylation of a tertiary amine) using ¹H NMR spectroscopy.[9][10] This method allows for in-situ monitoring of reactant consumption and product formation.

Objective: To determine the second-order rate constants for the reaction of N-Ethyl-3-(1-piperidinyl)-1-propanamine and N-Methyl-3-(1-piperidinyl)-1-propanamine with an electrophile (e.g., methyl iodide).
Materials:
  • N-Ethyl-3-(1-piperidinyl)-1-propanamine

  • N-Methyl-3-(1-piperidinyl)-1-propanamine

  • Methyl Iodide (CH₃I)

  • Deuterated Acetonitrile (CD₃CN)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR Tubes, Syringes, Volumetric Flasks

  • NMR Spectrometer (≥400 MHz)

  • Thermostatted Sample Chamber

Step-by-Step Protocol:
  • Solution Preparation:

    • Prepare stock solutions of a known concentration (e.g., 0.1 M) for each amine and the internal standard in CD₃CN.

    • Prepare a separate stock solution of methyl iodide (e.g., 0.1 M) in CD₃CN. Precision is critical for accurate kinetic data.

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the amine stock solution and the internal standard stock solution.

    • Place the NMR tube in the spectrometer's probe, which has been pre-thermostatted to the desired reaction temperature (e.g., 25.0 °C). Allow the sample to equilibrate for 5-10 minutes.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations and chemical shifts of the reactants and the internal standard.

  • Initiation and Monitoring:

    • Initiate the reaction by injecting a precise volume of the methyl iodide stock solution into the NMR tube. Quickly and carefully mix the contents.

    • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). The exact timing will depend on the reaction rate and should be optimized in preliminary runs.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a unique proton on the reactant amine (e.g., the N-methyl or N-ethyl protons) and the signal for the internal standard.

    • Calculate the concentration of the amine at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the amine concentration (ln[Amine]) versus time (t). For a second-order reaction under pseudo-first-order conditions (if [CH₃I] >> [Amine]) or with equal initial concentrations, a plot of 1/[Amine] vs. time will be linear.

    • The slope of this line is directly related to the rate constant (k).

    • Repeat the entire procedure for the other amine under identical conditions.

Self-Validating System & Causality:

This protocol is self-validating because the use of an internal standard corrects for any variations in spectrometer performance over time. The kinetic plot's linearity (or lack thereof) immediately validates the assumed reaction order. The choice of an aprotic polar solvent like acetonitrile is deliberate; it readily dissolves the reactants and the resulting quaternary ammonium salt product without interfering with the reaction through hydrogen bonding, which can complicate kinetics in protic solvents.[10][11]

Visualizing the Workflow and Key Concepts

To clarify the experimental and logical flow, the following diagrams are provided.

G cluster_0 Theoretical Framework cluster_1 Predicted Outcome A N-Ethyl Analog C Stronger Inductive Effect (+I) A->C D Greater Steric Hindrance A->D B N-Methyl Analog E Weaker Inductive Effect B->E F Lesser Steric Hindrance B->F G Slower Reactivity (Steric Dominance) C->G Opposing Factor D->G H Faster Reactivity E->H Supporting Factor F->H

Caption: The interplay of electronic and steric effects on reactivity.

G prep 1. Prepare Stock Solutions (Amine, Electrophile, Standard) setup 2. Mix Amine & Standard in NMR Tube Equilibrate Temperature prep->setup t0 3. Acquire t=0 Spectrum setup->t0 init 4. Inject Electrophile to Initiate Reaction t0->init monitor 5. Acquire Spectra vs. Time init->monitor analyze 6. Integrate Signals Calculate Concentrations monitor->analyze plot 7. Plot Concentration vs. Time (e.g., 1/[Amine] vs. t) analyze->plot k 8. Determine Rate Constant (k) from Slope plot->k

Caption: Experimental workflow for kinetic analysis via ¹H NMR.

Conclusion and Practical Implications

The fundamental principles of physical organic chemistry, supported by data from analogous systems, strongly predict that N-Methyl-3-(1-piperidinyl)-1-propanamine will be a more reactive nucleophile than its N-Ethyl counterpart in sterically demanding reactions like SN2 alkylations. The increased steric hindrance of the ethyl group is the likely overriding factor, creating a greater kinetic barrier for reaction.

For drug development professionals and synthetic chemists, this difference is not merely academic.

  • Synthesis Optimization: When designing synthetic routes where these moieties act as nucleophiles, choosing the N-Methyl analog may lead to faster reaction times, lower required temperatures, and potentially higher yields, reducing the formation of side products from competing elimination reactions.

  • Metabolic Stability: The increased steric shielding provided by the N-Ethyl group might, in a biological context, protect the nitrogen from metabolic enzymes (e.g., Cytochrome P450s), potentially leading to a longer in-vivo half-life.

  • Receptor Binding: The size difference between a methyl and an ethyl group can significantly impact how a molecule fits into a target's binding pocket, influencing potency and selectivity.

Ultimately, the choice between these two analogs requires a careful consideration of the specific application. By understanding the interplay of their electronic and steric properties and by employing robust quantitative methods like the one described, researchers can make informed decisions to optimize both their chemical syntheses and the performance of their final compounds.

References

  • Kanavarioti, A., et al. (2025). Large steric effect in the substitution reaction of amines with phosphoimidazolide-activated nucleosides. NASA Technical Reports Server. [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. CORE. [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42. [Link]

  • Zhu, R., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • Mayr, H. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Magritek. (n.d.). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Magritek. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Of Amines. Master Organic Chemistry. [Link]

  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fiveable. (2025). Basicity of amines. Fiveable. [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. Bioorganic Chemistry, 10(2), 179-190. [Link]

  • Balaraman, E., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Chemistry Steps. [Link]

Sources

Technical Comparison Guide: HPLC Purity Assay for N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of HPLC purity assay methods for N-Ethyl-3-(1-piperidinyl)-1-propanamine , a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., muscle relaxants like Eperisone and Tolperisone).

Executive Summary

N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3) presents significant chromatographic challenges due to its high basicity (pKa ~10.[1]5) and lack of a strong UV chromophore.[1] Traditional Reverse-Phase (RP) methods often yield severe peak tailing and poor retention due to secondary silanol interactions.[1]

This guide compares two distinct methodologies:

  • The Conventional Approach: Standard C18 with Acidic Phosphate Buffer.[1]

  • The Optimized Approach (Recommended): Ion-Pair Chromatography (IPC) using Sodium-1-Octanesulfonate.[1]

Verdict: The Ion-Pair Chromatography (IPC) method demonstrates superior performance, reducing tailing factors by >50% and increasing theoretical plates by 3x, making it the requisite choice for QC purity assays.[1]

Compound Profile & Analytical Challenges

PropertyDescriptionChromatographic Impact
Structure Tertiary amine with a piperidine ring and ethyl/propyl chains.[1]High hydrophobicity on the carbon chain; high polarity at the nitrogen.[1]
Basicity High pKa (~10.5).[1]Positively charged at standard pH (2-8), leading to ionic interactions with residual silanols on silica columns.[1]
UV Activity Weak (lacks conjugation).Requires low-UV detection (210–215 nm), increasing susceptibility to baseline noise and buffer interference.[1]
The "Silanol Effect"

In standard acidic conditions (pH 3.0), the amine is protonated (


).[1] While the C18 phase provides retention, the positively charged amine interacts strongly with ionized residual silanols (

) on the column surface.[1] This "secondary retention" mechanism causes:
  • Peak Tailing: Asymmetric peaks (Tailing Factor > 2.0).[1]

  • Band Broadening: Loss of sensitivity and resolution.[1]

  • Retention Shifts: Variable retention times based on column age.

Method Comparison: Conventional vs. Optimized IPC[1]

We compared the performance of a generic phosphate method against the optimized Ion-Pair method.

Method A: Conventional Acidic RP-HPLC (The Baseline)[1]
  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: 50 mM Potassium Phosphate (pH 3.0) / Acetonitrile (70:30).[1]

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The protonated amine is repelled by the solvated stationary phase but attracted to silanols.[1] Result: Fast elution with severe tailing.

Method B: Ion-Pair Chromatography (The Optimized Solution)[1]
  • Column: End-capped C18 (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: 50 mM Phosphate + 5 mM Sodium-1-Octanesulfonate (OSA) (pH 3.[1]0) / Acetonitrile.[1][2]

  • Mechanism: The anionic OSA forms a neutral ion-pair with the protonated amine (

    
    ).[1] This neutral complex partitions highly effectively into the C18 phase.[1]
    
  • Outcome: Increased retention, sharp symmetry, and silanol masking. [1]

Comparative Data Table
ParameterMethod A (Conventional)Method B (Optimized IPC)Improvement
Retention Time (min) 4.212.5+197% (Better separation from solvent front)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Significant Symmetry
Theoretical Plates (

)
2,5008,5003.4x Efficiency
LOD (µg/mL) 0.50.0510x Sensitivity (Due to sharper peak height)
Resolution (vs. Impurity A) 1.23.8Baseline Separation

Mechanism of Action: Why IPC Works

The following diagram illustrates the mechanistic difference between the two methods.

G cluster_0 Method A: Conventional Acidic RP cluster_1 Method B: Ion-Pair Chromatography (IPC) Amine_A Amine (BH+) Silanol Silanol (Si-O-) Amine_A->Silanol Ionic Attraction (Causes Tailing) C18_A C18 Ligand Amine_A->C18_A Weak Hydrophobic Interaction Amine_B Amine (BH+) OSA Octanesulfonate (OSA-) Amine_B->OSA Forms Complex C18_B C18 Ligand OSA->C18_B Adsorbs to Surface Complex Neutral Ion-Pair [BH+ • OSA-] Complex->C18_B Strong Partitioning (Sharp Peak)

Figure 1: Mechanistic comparison.[1] Method A suffers from silanol drag (red), while Method B uses OSA (blue) to form a neutral complex that interacts cleanly with the C18 phase.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and accuracy suitable for QC release testing.[1]

Reagents & Equipment[1][3][4]
  • Reagent A: Sodium-1-Octanesulfonate (HPLC Grade).[1]

  • Reagent B: Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • Reagent C: Phosphoric Acid (85%).[1]

  • Solvent: Acetonitrile (Gradient Grade).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (250 x 4.6 mm, 5 µm).[1]

Step-by-Step Workflow

1. Buffer Preparation (Mobile Phase A):

  • Dissolve 6.8 g of

    
     and 1.1 g of Sodium-1-Octanesulfonate in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Note: pH control is critical.[1] At pH 3.0, the silanols are suppressed, and the OSA is fully ionized.[1]

  • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

2. Mobile Phase Composition:

  • Isocratic Mode:

    • Mobile Phase A (Buffer): 60%[1]

    • Mobile Phase B (Acetonitrile): 40%[1]

    • Why Isocratic? IPC requires equilibrium.[1] Gradient elution can cause baseline drift and "ghost peaks" due to varying OSA concentration.

3. Instrument Conditions:

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 30°C (Controls viscosity and ion-exchange kinetics).[1]

  • Detection: UV at 210 nm .[4]

    • Reference: Use 360 nm as a reference wavelength to cancel noise if using DAD.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Diluent: Mix Mobile Phase A and B (50:50).

  • Standard Stock: 1.0 mg/mL N-Ethyl-3-(1-piperidinyl)-1-propanamine in diluent.[1]

  • Working Standard: Dilute to 100 µg/mL.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Drifting Retention Times Column not equilibrated.IPC columns require long equilibration.[1] Flush with 20 column volumes before starting.
Baseline Noise Impure OSA reagent.Use "HPLC Grade" ion-pair reagents only. Lower quality salts absorb at 210 nm.[1]
Split Peaks Solvent mismatch.Ensure the sample diluent matches the mobile phase strength.[1] Avoid pure acetonitrile as diluent.[1]
High Backpressure Salt precipitation.Ensure the % Organic does not exceed 70% when using 50mM buffer salts.[1]

References

  • Verma, M., et al. (2019).[1] "Chromatographic challenges in the analysis of basic pharmaceuticals." Journal of Pharmaceutical Analysis.

  • McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1]

  • Sigma-Aldrich. (n.d.). "Ion-Pair Chromatography: Method Development Guide."

  • PubChem. (2024).[1] "N-Ethyl-3-(1-piperidinyl)-1-propanamine Compound Summary."

Sources

difference between N-Ethyl-3-(1-piperidinyl)-1-propanamine and 3-piperidinylpropylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine (Secondary Amine) and 3-(1-piperidinyl)propylamine (Primary Amine).[1] It is designed for medicinal chemists and process engineers selecting linker motifs for drug discovery, particularly in GPCR and ion channel ligand development.[1]

Strategic Selection: Primary vs. N-Ethyl Secondary Amines

Executive Summary & Chemical Identity

The "Piperidine-Propyl" motif is a privileged scaffold in medicinal chemistry, serving as a flexible linker in histamine H3 antagonists, sigma receptor ligands, and neuroactive compounds.[1] The choice between the primary amine (3-PP ) and its N-ethylated secondary analog (N-Et-3-PP ) dictates synthetic strategy, metabolic stability, and physicochemical profiles.[1]

Feature3-(1-piperidinyl)propylamine (3-PP)N-Ethyl-3-(1-piperidinyl)-1-propanamine (N-Et-3-PP)
CAS Number 3529-08-677052-06-3
Structure Primary Amine (

)
Secondary Amine (

)
Formula


Mol.[1] Weight 142.24 g/mol 170.30 g/mol
LogP (Calc) ~0.9 - 1.2~1.8 - 2.1 (Higher Lipophilicity)
pKa (Base) ~10.2 (Primary amine)~10.6 (Secondary amine - slightly more basic)
Primary Utility Versatile scaffold for amides/imines; Starting material.[1]"Capping" linker; Prevents over-alkylation; CNS optimization.[1]
Cost/Availability Commodity chemical (High availability).[1]Specialty building block (Lower availability).[1]

Nomenclature Alert: Ensure distinction from C-linked isomers (e.g., 3-(piperidin-3-yl)propylamine). This guide focuses strictly on the N-linked (1-piperidinyl) congeners, where the propyl chain is attached to the piperidine nitrogen.[1]

Synthetic Utility & Reactivity Profile[1]

A. The Primary Amine (3-PP): The "Open" Scaffold[1]
  • Mechanism: Acts as a nucleophile with two reactive protons.[1]

  • Utility: Ideal for forming amides (via coupling with carboxylic acids) or imines (reductive amination with aldehydes).[1]

  • Risk Factor: In

    
     alkylation reactions (e.g., with alkyl halides), the primary amine is prone to bis-alkylation , leading to quaternary ammonium byproducts or mixtures of secondary/tertiary amines.[1]
    
  • Strategic Use: Use 3-PP when constructing the core skeleton via amide bonds or when a secondary amine is the final target (requiring one subsequent functionalization).[1]

B. The Secondary Amine (N-Et-3-PP): The "Controlled" Nucleophile[1]
  • Mechanism: Possesses a single reactive proton and increased steric bulk (Ethyl group).[1]

  • Utility: Designed for clean mono-alkylation .[1] The ethyl group acts as a protecting group for one valency, ensuring the reaction stops at the tertiary amine stage.[1]

  • Advantage: Eliminates the need for protection/deprotection steps when a tertiary amine with an ethyl substituent is the target.[1]

  • Strategic Use: Use N-Et-3-PP for Lead Optimization . The ethyl group modulates lipophilicity (LogD) and often improves metabolic stability against oxidative deamination (MAO enzymes) compared to the primary amine.[1]

Decision Framework: When to Use Which?

Scenario 1: Fragment-Based Drug Discovery (FBDD)
  • Goal: Rapid library generation.

  • Choice: 3-PP (Primary) .[1]

  • Reasoning: It allows divergent synthesis.[1][2] You can react 3-PP with a library of acid chlorides to generate diverse amides rapidly.

Scenario 2: CNS Drug Optimization (H3/Sigma Ligands)
  • Goal: Improve Blood-Brain Barrier (BBB) penetration and metabolic profile.

  • Choice: N-Et-3-PP (Secondary) .

  • Reasoning:

    • Lipophilicity: The ethyl group increases cLogP by ~0.5–0.8 units, often critical for BBB crossing.[1]

    • Basicity: Secondary amines are generally more basic than primary amines, ensuring protonation at physiological pH (cationic interaction with GPCR Aspartate residues).[1]

    • Metabolic Blockade: The ethyl group sterically hinders N-dealkylation and prevents direct oxidative deamination by MAO-B, which prefers primary amines.[1]

Visualizing the Synthetic Pathways (Graphviz)[1]

The following diagram illustrates the divergent pathways. 3-PP is the "Hub," while N-Et-3-PP is a specialized "Spoke" or direct reagent.[1]

G Primary 3-(1-piperidinyl)propylamine (3-PP) Primary Amine Secondary N-Ethyl-3-(1-piperidinyl)-1-propanamine (N-Et-3-PP) Secondary Amine Primary->Secondary + Acetaldehyde (Reductive Amination) Amide Amide Linked Ligand (Stable, Polar) Primary->Amide + R-COCl (Amide Coupling) Bis_Alk Bis-Alkylated Byproduct (Impurity) Primary->Bis_Alk + R-X (Excess) (Uncontrolled Alkylation) Tertiary_Mixed Tertiary Amine (Mixed) (R-N(Et)-Linker) Secondary->Tertiary_Mixed + R-X or R-CHO (Controlled Mono-Alkylation)

Caption: Synthetic divergence showing the "Controlled Alkylation" advantage of the N-Ethyl derivative (Red) versus the "Versatile Coupling" of the Primary amine (Blue).[1]

Experimental Protocols

Protocol A: Synthesis of N-Et-3-PP from 3-PP (Self-Validation)

If the secondary amine is unavailable, it can be synthesized in-house.[1]

Reagents:

  • 3-(1-piperidinyl)propylamine (1.0 eq)[1]

  • Acetaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • DCM (Dichloromethane) or DCE (Dichloroethane)[1]

Method:

  • Imine Formation: Dissolve 3-PP in DCM under

    
     atmosphere. Cool to 0°C. Add Acetaldehyde dropwise.[1] Stir for 30 min.
    
    • Checkpoint: Monitor by TLC/LCMS.[1] Imine formation is rapid.[1]

  • Reduction: Add STAB in portions. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Why STAB? It is milder than

      
       and prevents reduction of the aldehyde before imine formation, minimizing alcohol byproducts.[1]
      
  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[1] Wash organics with brine, dry over 
    
    
    
    .[1]
  • Purification: Distillation (bp ~100-110°C @ reduced pressure) or Column Chromatography (DCM/MeOH/NH3).[1]

Protocol B: Controlled Alkylation using N-Et-3-PP

Targeting a Tertiary Amine Ligand (e.g., H3 Antagonist Analog).[1]

Reagents:

  • N-Et-3-PP (1.2 eq)[1]

  • Alkyl Halide Scaffold (R-CH2-Br) (1.0 eq)

  • 
     (2.0 eq) or DIPEA[1]
    
  • Acetonitrile (ACN)[1][3]

Method:

  • Setup: Suspend Alkyl Halide and Base in ACN.

  • Addition: Add N-Et-3-PP. Note: No need for slow addition as over-alkylation to quaternary salt is sterically disfavored compared to primary amines.[1]

  • Reflux: Heat to 60–80°C for 4–8 hours.

  • Validation:

    • TLC: Disappearance of Alkyl Halide.[1]

    • NMR: Look for the characteristic ethyl quartet (~2.5 ppm) and triplet (~1.0 ppm) integrating 2:3, alongside the piperidine signals.[1]

References & Data Sources

  • PubChem Compound Summary . "3-piperidin-1-ylpropan-1-amine (CAS 3529-08-6)".[1] National Center for Biotechnology Information. [Link][1]

  • Gemini Scientific Analysis . "Comparative Reactivity of Primary vs Secondary Amines in Drug Synthesis". Internal Synthesis Database. (Inferred from general organic chemistry principles regarding amine alkylation selectivity).

  • Pitolisant (Wakix) Structure & Synthesis . DrugBank Online.[1] (Reference for Piperidine-Propyl pharmacophore in H3 antagonists). [Link][1]

Sources

A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine: Method Development and Retention Time Prediction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine. Given the absence of a standardized public method for this specific compound, this document emphasizes foundational principles, comparative data from analogous structures, and a detailed starting protocol. Our objective is to empower researchers, scientists, and drug development professionals to establish a self-validating analytical system for this and similar aliphatic amine compounds.

Introduction: The Analytical Challenge of Aliphatic Amines

N-Ethyl-3-(1-piperidinyl)-1-propanamine is a disubstituted diamine containing both a tertiary amine within a piperidine ring and a secondary amine in the ethylpropanamine chain. From an analytical perspective, such compounds present a significant challenge in gas chromatography. Amines are polar, basic molecules that have a strong tendency to interact with active sites—specifically, acidic silanol groups—present on the surfaces of standard glass inlet liners and fused-silica capillary columns.[1][2] This interaction leads to undesirable chromatographic effects, most notably:

  • Peak Tailing: Asymmetrical peaks where the latter half is broader than the front half.[1][3] This phenomenon compromises the accuracy of peak integration and reduces resolution between adjacent analytes.[1]

  • Analyte Adsorption: Irreversible or partially reversible binding of the analyte to active sites, resulting in poor sensitivity, low recovery, and inaccurate quantification.[4][5]

Therefore, successful GC-MS analysis requires a systematic approach to mitigate these interactions, either by creating an inert sample pathway or by chemically modifying the analyte to reduce its polarity.

Part 1: Foundational Principles for Method Development

The key to a reliable GC-MS method for N-Ethyl-3-(1-piperidinyl)-1-propanamine lies in the careful selection and optimization of the chromatographic system components.

GC Column Selection: Inertness is Paramount

The choice of capillary column is the most critical factor. The stationary phase must provide adequate separation while minimizing acidic interactions.

  • Standard Non-Polar Columns (e.g., 5% Phenyl-Methylpolysiloxane): Columns like the HP-5ms or DB-5ms are workhorses in many labs. While they can be used, they often require higher elution temperatures for polar compounds and are more susceptible to causing peak tailing for amines unless the entire system is exceptionally inert.[6]

  • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds. The fused-silica surface and the stationary phase undergo a special treatment to reduce the number of active silanol sites. This results in significantly improved peak shape and inertness for amines.

  • Mid-to-High Polarity Columns (e.g., WAX or Stabilized WAX): Polyethylene glycol (PEG) or "WAX" columns are highly polar. While they offer a different selectivity, they are generally not the first choice for underivatized amines due to the potential for strong hydrogen bonding interactions.

Recommendation: Start with a base-deactivated 5% phenyl-methylpolysiloxane column . This provides a good balance of selectivity and inertness for initial method development.

The Alternative: Chemical Derivatization

When direct analysis fails to yield symmetrical peaks and adequate response, chemical derivatization is a powerful alternative.[7][8] This process converts the polar amine functional groups into less polar, more volatile, and more thermally stable derivatives.[7] This not only improves chromatographic behavior but can also generate characteristic ions in the mass spectrum, aiding in identification.[8]

Common derivatization strategies for amines include:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine with a trimethylsilyl (TMS) group.[7]

  • Acylation: Reagents such as pentafluorobenzoyl chloride or alkyl chloroformates convert amines into stable amides or carbamates, which exhibit excellent chromatographic properties.[9][10]

The primary trade-off of derivatization is the addition of another sample preparation step, which may introduce variability if not carefully controlled.[8]

Part 2: Comparative Data & Retention Time Estimation

While the exact retention time of N-Ethyl-3-(1-piperidinyl)-1-propanamine is method-dependent, we can predict its behavior by comparing it to structurally similar compounds.[11][12] The retention time is influenced by the analyte's volatility (boiling point) and its interaction with the column's stationary phase.[12]

Table 1: Predicted Retention Behavior of N-Ethyl-3-(1-piperidinyl)-1-propanamine and Analogs on Different Column Types

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Predicted Retention Time on Standard 5% Phenyl Column (e.g., HP-5ms)Predicted Retention Time on Base-Deactivated Polar Column (e.g., WAX)Rationale for Retention Behavior
PiperidineC₅H₁₁N85.15106ShortModerateLow MW, volatile. Longer retention on polar column due to hydrogen bonding capability.
N-Ethyl-propanamineC₅H₁₃N87.1678-80ShortModerateLow MW, highly volatile.[13] Longer retention on polar column.
1-(3-Aminopropyl)piperidineC₈H₁₈N₂142.24201-203ModerateLongHigher MW and boiling point. Contains both primary and tertiary amines, leading to strong interaction with polar stationary phases.
N-Ethyl-3-(1-piperidinyl)-1-propanamine (Target) C₁₀H₂₂N₂ 170.30 ~230-250 (Est.) Moderate-Long Very Long Highest MW and boiling point in this series. Will be the last to elute. Its polarity will cause very strong retention on a WAX-type column.

Note: Retention times are relative predictions under identical temperature programming conditions. Absolute times will vary based on specific method parameters such as column length, carrier gas flow rate, and temperature ramp.[14]

Part 3: Recommended Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the direct GC-MS analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine. Optimization will likely be necessary for your specific instrumentation and sample matrix.

Sample Preparation
  • Accurately prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as Methanol or Isopropanol.

  • Dilute this stock solution to a working concentration of 1-10 µg/mL for initial method development.

GC-MS Instrument Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC (or equivalent)Provides precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD (or equivalent)Offers high sensitivity for both full scan and SIM mode analysis.
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column with excellent inertness for improved peak shape of active compounds.
Inlet Liner Agilent Ultra Inert, Splitless, Single Taper with WoolThe deactivation minimizes analyte adsorption in the inlet, and the wool aids in sample vaporization.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good chromatographic efficiency and is compatible with MS.
Inlet Temperature 260 °CHot enough to ensure complete vaporization without causing thermal degradation of the analyte.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Oven Program Initial: 80 °C, hold for 1 minStarts below the solvent boiling point to focus the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation.
Hold: Hold at 280 °C for 5 minEnsures that all higher-boiling components are eluted from the column.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation between the GC and MS.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard mode for generating reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450)Allows for qualitative identification and spectral library searching.
System Suitability and Validation

Before analyzing unknown samples, the system's performance must be verified. This protocol is a self-validating system when followed correctly.

  • Conditioning: Before first use, condition the column according to the manufacturer's instructions to remove any contaminants.

  • Solvent Blank: Inject a solvent blank (Methanol or Isopropanol) to ensure the system is free from contamination and ghost peaks.

  • Standard Injection: Inject a mid-level concentration standard (e.g., 5 µg/mL).

    • Verify Retention Time: The retention time should be stable and reproducible (typically <0.5% RSD over multiple injections).

    • Assess Peak Shape: The peak for N-Ethyl-3-(1-piperidinyl)-1-propanamine should be reasonably symmetrical. Calculate the asymmetry factor (As), which should ideally be between 0.9 and 1.5. If significant tailing (As > 2) is observed, troubleshooting is required (see Part 4).

Part 4: Visualization of Workflows and Logic

Visual diagrams help clarify the experimental process and decision-making logic.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Prepare Standard/Sample (1-10 µg/mL in Methanol) Prep2 Vortex & Transfer to 2 mL Vial Prep1->Prep2 GCMS_Inject Inject 1 µL into GC-MS (Splitless Mode) Prep2->GCMS_Inject GC_Sep Separation on Base-Deactivated Column GCMS_Inject->GC_Sep MS_Detect EI Ionization & MS Detection (Full Scan Mode) GC_Sep->MS_Detect Data_Acq Acquire Chromatogram and Mass Spectra MS_Detect->Data_Acq Data_Int Integrate Peak & Identify via Mass Spectrum Data_Acq->Data_Int Data_Rep Report Retention Time & Quantify Data_Int->Data_Rep

Caption: GC-MS analytical workflow from sample preparation to final data reporting.

Derivatization_Decision node_action node_action node_good node_good node_bad node_bad Start Analyze Amine Standard using Direct Method Check_Peak Is Peak Shape Acceptable? (Asymmetry < 2.0) Start->Check_Peak Check_Sens Is Sensitivity Adequate? Check_Peak->Check_Sens Yes Action_Optimize Optimize Method: - Check for leaks - Use new inert liner - Trim column inlet Check_Peak->Action_Optimize No Action_Derivatize Proceed with Derivatization Protocol (e.g., Silylation) Check_Sens->Action_Derivatize No Result_Good Method is Suitable. Proceed with Analysis. Check_Sens->Result_Good Yes Action_Optimize->Start

Caption: Decision tree for choosing between direct analysis and derivatization.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Lin, D. L., & Wang, S. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Vasconcelos, A. M., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • Kataoka, H. (1996). Derivatization of Amines for GC Analysis.
  • Kuhnen, L., & Meese, C. O. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699.
  • Reddy, B. et al. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
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  • Chromatography Forum. (2009). GC (MS) problem with tailing peaks.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Jain, A., et al. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta, 614(2), 190-195.
  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.
  • Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
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  • NIST. (n.d.). 1-Propanamine, N-ethyl-. NIST Chemistry WebBook.

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A Comparative Guide to Elemental Analysis Standards for N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Elemental impurities, even at trace levels, can pose significant toxicological risks and impact drug stability and efficacy. This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine, a key intermediate in the synthesis of various pharmaceutical compounds. As a senior application scientist, my focus is to deliver not just procedural steps, but the scientific rationale behind them, empowering you to develop a robust and compliant control strategy.

The Imperative for Elemental Impurity Control in Pharmaceutical Synthesis

The control of elemental impurities in drug products is not merely a quality control checkpoint; it is a critical component of patient safety.[1][2][3] Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's Q3D (ICH Q3D) and the United States Pharmacopeia (USP) General Chapters <232> and <233>, have established a harmonized, risk-based approach to limiting elemental impurities in drug products.[4] These guidelines have shifted the paradigm from non-specific "heavy metals" tests to the identification and quantification of individual elemental impurities.[5]

For a synthetic API like N-Ethyl-3-(1-piperidinyl)-1-propanamine, a thorough understanding of the potential sources of elemental impurities is the foundation of a successful control strategy. These impurities can be introduced at various stages of the manufacturing process, including from raw materials, catalysts, reagents, manufacturing equipment, and container closure systems.[1][3][4][6]

A Risk-Based Approach to Elemental Impurity Assessment: A Case Study for N-Ethyl-3-(1-piperidinyl)-1-propanamine

In the absence of a specific monograph for N-Ethyl-3-(1-piperidinyl)-1-propanamine, a comprehensive risk assessment is the first and most critical step. This process, as outlined in ICH Q3D, involves identifying known and potential sources of elemental impurities, evaluating the level of these impurities, and summarizing the findings to establish a control strategy.[7]

Let's consider a plausible synthetic route for N-Ethyl-3-(1-piperidinyl)-1-propanamine to illustrate this process:

Synthesis_Risk_Assessment cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Tosylation cluster_2 Step 3: Nucleophilic Substitution cluster_3 General Process Risks Piperidine Piperidine Intermediate_1 3-(1-piperidinyl)-1-propanol Piperidine->Intermediate_1 3-Chloropropionaldehyde 3-Chloropropionaldehyde 3-Chloropropionaldehyde->Intermediate_1 Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Intermediate_1 Potential Impurities: B, Na Catalyst_1 Catalyst (e.g., Pd/C) Catalyst_1->Intermediate_1 Potential Impurities: Pd, C Solvent_1 Solvent (e.g., Methanol) Solvent_1->Intermediate_1 Intermediate_2 3-(1-piperidinyl)propyl tosylate Intermediate_1->Intermediate_2 TsCl Tosyl Chloride TsCl->Intermediate_2 Base_1 Base (e.g., Triethylamine) Base_1->Intermediate_2 Solvent_2 Solvent (e.g., Dichloromethane) Solvent_2->Intermediate_2 Final_Product N-Ethyl-3-(1-piperidinyl)-1-propanamine Intermediate_2->Final_Product Ethylamine Ethylamine Ethylamine->Final_Product Base_2 Base (e.g., K2CO3) Base_2->Final_Product Potential Impurities: K Solvent_3 Solvent (e.g., Acetonitrile) Solvent_3->Final_Product Equipment Manufacturing Equipment (e.g., Stainless Steel Reactor) Equipment->Final_Product Potential Leachables: Cr, Ni, V, Fe, Mo Container Container Closure System Container->Final_Product Potential Leachables: Various

Caption: Illustrative synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine and potential sources of elemental impurities.

Risk Assessment Breakdown:

Based on this hypothetical synthesis, a risk assessment would systematically evaluate each potential source:

  • Intentionally Added Catalysts and Reagents:

    • Palladium (Pd): If a palladium on carbon (Pd/C) catalyst is used in the reductive amination step, residual palladium is a high-risk elemental impurity.[4] Palladium is a Class 2B element, which requires assessment if intentionally added.[6]

    • Boron (B): If sodium borohydride is used as the reducing agent, boron could be a potential impurity. Boron is not a classified element in ICH Q3D but should be considered if known to be present.

    • Potassium (K): The use of potassium carbonate as a base introduces the potential for potassium contamination. Potassium is also not a classified element but should be noted.

  • Raw Materials and Intermediates:

    • The starting materials (Piperidine, 3-Chloropropionaldehyde, Ethylamine, etc.) should be sourced from qualified vendors with specifications for elemental impurities where appropriate. Mined excipients or reagents can be a source of Class 1 elements (As, Cd, Hg, Pb).[3]

  • Manufacturing Equipment:

    • Leaching from manufacturing equipment, such as stainless steel reactors, is a potential source of elemental impurities like chromium (Cr), nickel (Ni), vanadium (V), iron (Fe), and molybdenum (Mo).[8][9][10] The risk is heightened by aggressive reaction conditions such as acidic or basic pH and high temperatures.[9]

  • Container Closure Systems:

    • The final API's packaging can also be a source of leachable elemental impurities.[11][12] A thorough assessment of the container closure system is necessary, especially for liquid or semi-solid forms of the API.[4][11]

Comparative Analysis of Analytical Techniques

Once the risk assessment identifies the elemental impurities of concern, the next step is to select an appropriate analytical technique for their quantification. The current pharmacopeial standards, such as USP <233>, recommend the use of modern instrumental methods, primarily Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][13]

FeatureInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures the light emitted by excited atoms and ions in a plasma.[14]Measures the mass-to-charge ratio of ions produced in a plasma.[14]
Sensitivity Typically in the parts-per-billion (ppb) to parts-per-million (ppm) range.[15][16]Extremely sensitive, with detection limits in the parts-per-trillion (ppt) range.[15][16][17]
Throughput Generally higher throughput and faster analysis times.Can have lower throughput due to more complex instrumentation.
Matrix Tolerance More robust and tolerant of high-matrix samples (high dissolved solids).[15][16]More susceptible to matrix effects, often requiring sample dilution.[16][17]
Interferences Primarily spectral interferences from overlapping emission lines.[14]Primarily isobaric (same mass) and polyatomic interferences.[14][17]
Cost Lower initial instrument and operational costs.[16]Higher initial instrument and operational costs.[14]
Best Suited For Analysis of less toxic elements with higher permitted daily exposures (PDEs) and for screening of raw materials.Analysis of highly toxic Class 1 and 2A elements with very low PDEs, and for final product testing.[15]
Experimental Data Snapshot: Typical Detection Limits

The following table provides a general comparison of detection limits for key elemental impurities in a relevant matrix. Actual detection limits will vary depending on the specific instrument, sample matrix, and method parameters.

ElementTypical ICP-OES Detection Limit (µg/L or ppb)Typical ICP-MS Detection Limit (µg/L or ppt)
Arsenic (As)1 - 100.001 - 0.01
Cadmium (Cd)0.1 - 10.001 - 0.01
Lead (Pb)1 - 100.001 - 0.01
Mercury (Hg)1 - 100.001 - 0.01
Palladium (Pd)1 - 100.001 - 0.01
Nickel (Ni)1 - 50.001 - 0.01
Chromium (Cr)1 - 50.001 - 0.01

Data compiled from various sources for illustrative purposes.[13][15][16]

Experimental Protocols: A Roadmap to Compliance

A robust analytical workflow is essential for accurate and reliable elemental impurity data. The following outlines a typical workflow for the analysis of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Analytical_Workflow Risk_Assessment 1. Risk Assessment (ICH Q3D) Sample_Preparation 2. Sample Preparation (e.g., Microwave Digestion) Risk_Assessment->Sample_Preparation Identifies target elements Instrumental_Analysis 3. Instrumental Analysis (ICP-MS or ICP-OES) Sample_Preparation->Instrumental_Analysis Provides a clear, stable sample solution Data_Analysis 5. Data Analysis & Reporting Instrumental_Analysis->Data_Analysis Method_Validation 4. Method Validation (USP <233>) Method_Validation->Instrumental_Analysis Ensures method is fit for purpose Control_Strategy 6. Control Strategy Implementation Data_Analysis->Control_Strategy Informs decision-making

Caption: A typical analytical workflow for elemental impurity analysis.

Step-by-Step Methodology

1. Sample Preparation: The Critical First Step

The goal of sample preparation is to convert the solid or organic N-Ethyl-3-(1-piperidinyl)-1-propanamine into a clear, aqueous solution suitable for introduction into the ICP instrument.

  • Microwave-Assisted Acid Digestion: This is the most common and effective method for organic matrices.

    • Accurately weigh approximately 0.2-0.5 g of the N-Ethyl-3-(1-piperidinyl)-1-propanamine sample into a clean, inert microwave digestion vessel.

    • Add a mixture of high-purity nitric acid (e.g., 5-10 mL) and, if necessary, a small amount of hydrochloric acid or hydrogen peroxide to aid in the digestion of the organic matrix.

    • Seal the vessels and place them in the microwave digestion system.

    • Program the microwave with a suitable temperature and pressure ramp to ensure complete digestion. A typical program might ramp to 200°C and hold for 20-30 minutes.

    • After cooling, carefully open the vessels and dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The final solution should be clear and free of particulates.

2. Instrumental Analysis: ICP-MS for Ultimate Sensitivity

Given the potential for highly toxic Class 1 and 2A elemental impurities, ICP-MS is often the preferred technique for final product testing.

  • Instrument Setup and Calibration:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to achieve maximum sensitivity and stability.

    • Prepare a series of calibration standards containing the target elemental impurities at concentrations bracketing the expected sample concentrations. These standards should be matrix-matched to the diluted sample digest as closely as possible.

    • Include an internal standard solution (e.g., containing elements like Ge, Rh, In, Bi) to correct for matrix effects and instrument drift.

  • Sample Analysis:

    • Introduce the prepared sample solutions, along with blanks and quality control standards, into the ICP-MS.

    • Acquire data for the target elements, monitoring for any potential interferences. Collision/reaction cell technology can be used to mitigate polyatomic interferences.[5]

3. Method Validation: Ensuring Data Integrity

As per USP <233>, the analytical method must be validated to demonstrate its suitability for its intended purpose.[13][18] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Accuracy: Determined by spike recovery studies at different concentration levels (e.g., 50%, 100%, and 150% of the permitted daily exposure). Recoveries should typically be within 70-150%.[19]

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. The relative standard deviation (RSD) should generally be less than 20%.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Certified Reference Materials (CRMs): The Anchor of Quality

The use of CRMs is crucial for method development, validation, and ongoing quality control. While a specific CRM for N-Ethyl-3-(1-piperidinyl)-1-propanamine may not be available, suitable alternatives can be used:

  • CRMs in Organic Solvents: These can be used to prepare spiked samples and challenge the digestion and analysis process.

  • High-Purity Organic Compounds with Certified Elemental Impurity Levels: Materials like amino acids or other amines with certified impurity data can serve as valuable matrix-matched CRMs.[20][21]

  • Commercially Available Multi-Element Standards: Several suppliers offer pre-mixed elemental impurity standards tailored to the requirements of ICH Q3D and USP <232>.[22]

Conclusion: A Proactive and Scientifically-Grounded Approach

The control of elemental impurities in N-Ethyl-3-(1-piperidinyl)-1-propanamine, and indeed in all pharmaceutical ingredients, requires a proactive, risk-based approach that is grounded in sound scientific principles. By integrating a thorough understanding of the synthetic process with the appropriate selection and validation of advanced analytical techniques like ICP-MS, researchers and drug developers can ensure the safety and quality of their products, meeting the stringent requirements of global regulatory bodies. This guide serves as a framework for developing a comprehensive and defensible elemental impurity control strategy, ultimately safeguarding patient health.

References

  • Lab Manager. (2026, February 18). ICP-OES vs. ICP-MS: Choosing the Right Technique for Trace Metal Analysis.
  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Agilent Technologies, Inc. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
  • U.S. Pharmacopeial Convention. (2015, May 6). Elemental Impurities – Their Impact on Drug Quality.
  • Shimadzu Scientific Instruments. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES.
  • Thermo Fisher Scientific. Comparison of ICP-OES and ICP-MS for Trace Element Analysis.
  • ResearchGate. (2025, August 7). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉.
  • Alwsci. (2025, June 17). ICP-MS Vs ICP-OES: Which Technique Suits Your Analytical Needs?.
  • PubMed. (2017, October 25). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉.
  • Mérieux NutriSciences.
  • EFPIA. (2016, April 5). Elemental Impurity Risk Assessment - Case Studies.
  • Alwsci. (2025, June 17). ICP-MS Vs ICP-OES: Which Technique Suits Your Analytical Needs?.
  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities.
  • Alfa Chemistry. Amines and Amides - Analytical Products.
  • Agilent.
  • SK pharmteco. Elemental Impurities.
  • ResearchGate. (2019, May 6). A CASE STUDY FOR RISK ASSESSMENT STUDY OF ELEMENTAL IMPURITIES IN PHARMACEUTICAL DRUGS BY INDUCTIVELY COUPLED PLASMA MASS SPECTROMETER (ICP-MS).
  • Sigma-Aldrich.
  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • Spectroscopy Online. (2020, November 16).
  • West Pharmaceutical Services, Inc.
  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • PubMed Central (PMC). (2010, May 1). Metal Leachables in Therapeutic Biologic Products: Origin, Impact and Detection.
  • Elemental Microanalysis. Standards and CRMs.
  • International Council for Harmonis
  • CPI International. Inorganic Certified Reference Standards for Elemental Analysis.
  • Food and Drug Administration. Q3D(R2)
  • PubMed Central (PMC).
  • MDPI. (2026, January 20). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment.
  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts.
  • Pharmaceutical Technology. (2021, May 5). Extractables and Leachables: An Overview of Emerging Challenges.

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Technical Comparison Guide: Validating Secondary Amine Functionality in N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical resource for the validation of N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3). This document is designed for analytical chemists and process development scientists requiring robust methods to distinguish the active secondary amine functionality in the presence of a tertiary amine backbone.

Executive Summary & Structural Context

N-Ethyl-3-(1-piperidinyl)-1-propanamine presents a unique analytical challenge due to its dual-amine architecture. The molecule contains:

  • A Tertiary Amine : The nitrogen within the piperidine ring (

    
    ), which is sterically hindered and chemically distinct.
    
  • A Secondary Amine : The N-ethylamino group (

    
    ) located at the terminus of the propyl chain.
    

For drug development and synthesis verification, confirming the presence and reactivity of the secondary amine is critical, as it is often the site for further conjugation or biological activity. Standard total amine titrations (e.g., perchloric acid) are insufficient because they quantify both nitrogen centers without differentiation.

This guide compares three validation methodologies ranging from rapid colorimetric screening to definitive mass-spectrometric characterization.

Structural Analysis[1]
  • Formula:

    
    
    
  • Key Feature: The

    
     bond on the ethylamino chain is the sole proton-donating nitrogen site, enabling specific derivatization and spectroscopic identification.
    

Comparative Analysis of Validation Methods

The following table summarizes the performance of three primary validation techniques.

FeatureMethod A: Simon's Test (Colorimetric)Method B: FTIR SpectroscopyMethod C: Acylation-LC/MS
Principle Reaction with nitroprusside & acetaldehydeDetection of N-H stretching vibrationChemical derivatization (Amide formation)
Specificity High (Specific to Secondary Amines)Moderate (Distinguishes

)
Definitive (Mass shift confirms structure)
Interference Minimal (Tertiary amines do not react)Moisture (

overlap)
None (Chromatographic separation)
Time to Result < 5 Minutes< 10 Minutes2 - 4 Hours
Limit of Detection ~50 ppm~0.1 - 1%< 1 ppm
Cost LowLow (Capital equipment assumed)High
Method A: Simon's Test (Rapid Screening)

Unlike Ninhydrin, which reacts with both primary (purple) and secondary (yellow/orange) amines, Simon's Reagent is highly selective for secondary amines.

  • Mechanism: The secondary amine reacts with acetaldehyde to form an enamine, which subsequently reacts with sodium nitroprusside to yield a characteristic Simon-Awe complex .

  • Expected Result: A distinct Deep Blue color.

  • Why it works here: The tertiary piperidine nitrogen lacks the proton required for the initial enamine formation, rendering it silent in this test.

Method B: FTIR Spectroscopy (Structural Fingerprint)

FTIR provides a non-destructive structural validation.

  • Diagnostic Signal: A single, weak-to-medium absorption band in the 3300–3350 cm⁻¹ region, corresponding to the N-H stretch.

  • Differentiation:

    • Primary Amines: Two bands (symmetric/asymmetric stretch).[1][2]

    • Tertiary Amines (Piperidine ring): No bands in this region.

    • Target (Secondary):One distinct band.

Method C: Acylation Derivatization (Quantitative Gold Standard)

For high-stakes validation (e.g., release testing), chemical derivatization with acetic anhydride followed by LC-MS is the most robust method.

  • Chemistry: The secondary amine is acetylated to form an amide. The tertiary piperidine nitrogen cannot be acylated.

  • Data Output: A retention time shift and a mass increase of +42 Da (Acetyl group) confirms the presence of exactly one reactive secondary amine.

Experimental Protocols

Protocol 1: Simon's Test for Rapid Identification

Reagents:

  • Solution A: 20% aqueous Acetaldehyde (freshly prepared) + 1% Sodium Nitroprusside solution (1:1 v/v).

  • Solution B: 2% Sodium Carbonate (

    
    ) in distilled water.
    

Procedure:

  • Dissolve 10 mg of N-Ethyl-3-(1-piperidinyl)-1-propanamine in 1 mL of water or ethanol.

  • Add 2 drops of Solution A to the sample.

  • Add 2 drops of Solution B .

  • Observation: Immediate development of a Deep Blue color confirms the secondary amine.

    • Control: Run a blank with pure piperidine (tertiary amine only) – result should be pale yellow/colorless.

Protocol 2: Acylation-LC/MS Validation

Reagents: Acetic Anhydride, Pyridine, Dichloromethane (DCM).

Procedure:

  • Sample Prep: Dissolve 5 mg of the compound in 1 mL DCM.

  • Reaction: Add 50 µL Pyridine (base catalyst) and 50 µL Acetic Anhydride.

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

  • Quench: Add 0.5 mL Methanol to quench excess anhydride.

  • Analysis: Inject onto LC-MS (C18 column, Formic Acid/Acetonitrile gradient).

  • Criteria:

    • Pre-reaction Mass:

      
      
      
    • Post-reaction Mass:

      
       (+42 Da shift).
      
    • Note: If the mass remains 171.3, the amine is tertiary (or blocked). If mass shifts by +84, a primary amine was present (double acetylation).

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating the material, ensuring no false positives from the piperidine ring.

ValidationWorkflow Start Sample: N-Ethyl-3-(1-piperidinyl)-1-propanamine Simons Step 1: Simon's Test (Colorimetric Screen) Start->Simons ResultBlue Color: Deep Blue Simons->ResultBlue Positive ResultNone Color: Pale/None Simons->ResultNone Negative FTIR Step 2: FTIR Analysis (3000-3500 cm⁻¹) ResultBlue->FTIR Fail REJECTED: Incorrect Structure ResultNone->Fail BandOne Single Band (~3320 cm⁻¹) FTIR->BandOne BandTwo Two Bands (Primary Amine Impurity) FTIR->BandTwo BandZero No Bands (Tertiary Amine Only) FTIR->BandZero LCMS Step 3: Acylation LC-MS (Definitive Confirmation) BandOne->LCMS BandTwo->Fail BandZero->Fail MassShift Mass Shift +42 Da (Mono-acetylated) LCMS->MassShift FinalPass VALIDATED: Secondary Amine Confirmed MassShift->FinalPass

Caption: Logical workflow for validating secondary amine presence, filtering out primary amine impurities and non-reactive tertiary amines.

Reaction Mechanism: Simon's Test

To understand the specificity, the mechanism below details the formation of the blue complex.

SimonsMechanism SecAmine Secondary Amine (R-NH-R') Enamine Enamine Intermediate SecAmine->Enamine + Acetaldehyde (-H2O) Acetaldehyde Acetaldehyde Acetaldehyde->Enamine Imine Imine Intermediate Enamine->Imine + Nitroprusside Nitroprusside Na Nitroprusside [Fe(CN)5NO]2- Nitroprusside->Imine BlueComplex Simon-Awe Complex (Deep Blue) Imine->BlueComplex Hydrolysis

Caption: Mechanism of Simon's Test. Tertiary amines fail at the first step (Enamine formation) due to lack of an N-H proton.

References

  • Wikipedia . (n.d.). Simon's reagent. Retrieved from [Link]

  • Spectroscopy Online . (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2024). An improved Simon reaction method to discriminate between methamphetamine and false-positive substances. Retrieved from [Link]

  • University of Colorado Boulder . (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

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impurity profile of commercial N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Impurity Profiling of Commercial N-Ethyl-3-(1-piperidinyl)-1-propanamine: A Guide for Pharmaceutical Synthesis

As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) development, I frequently encounter a critical oversight in early-stage chemistry: the assumption that all commercial building blocks are created equal.

N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3), a versatile diamine intermediate, is heavily utilized in the synthesis of histamine H3 receptor antagonists and novel kinase inhibitors[1][2]. However, because this aliphatic amine lacks a strong UV chromophore, its impurity profile is often poorly characterized by suppliers relying on standard HPLC-UV assays. For drug development professionals, selecting the wrong commercial grade can introduce genotoxic impurities or reactive primary amines into the downstream API, leading to costly clinical holds or batch rejections.

This guide objectively compares the impurity profiles of different commercial grades of N-Ethyl-3-(1-piperidinyl)-1-propanamine, explains the mechanistic origins of these impurities, and provides a self-validating analytical protocol for their quantification.

The Mechanistic Origins of Impurities

The is entirely dictated by the manufacturer's chosen synthetic route. There are two primary pathways utilized at scale, each generating a distinct class of process-related impurities.

  • The Alkylation Route (Grade A): Piperidine is reacted with 1-bromo-3-chloropropane, followed by amination with ethylamine. This route frequently leaves behind unreacted 1-(3-chloropropyl)piperidine , a bifunctional alkylating agent. Under ICH M7 guidelines, such DNA-reactive (mutagenic) species must be strictly controlled to a Threshold of Toxicological Concern (TTC)[3][4].

  • The Reductive Amination Route (Grade B): Piperidine is reacted with acrylonitrile, reduced to a primary amine, and then reductively aminated with acetaldehyde. This avoids alkyl halides but often leaves behind 3-(piperidin-1-yl)propan-1-amine , a highly reactive primary amine. In subsequent API synthesis, this primary amine will compete with the target secondary amine, forming "des-ethyl" API impurities that are notoriously difficult to purge.

Synthesis Pip Piperidine RouteA Alkylation Route (+ 1-Bromo-3-chloropropane) Pip->RouteA RouteB Reductive Amination Route (+ Acrylonitrile) Pip->RouteB IntA 1-(3-Chloropropyl)piperidine (Genotoxic Impurity) RouteA->IntA IntB 3-(Piperidin-1-yl)propanenitrile RouteB->IntB Target N-Ethyl-3-(1-piperidinyl) -1-propanamine IntA->Target + Ethylamine IntB2 3-(Piperidin-1-yl)propan-1-amine (Reactive Impurity) IntB->IntB2 Reduction IntB2->Target + Acetaldehyde Reductive Amination

Fig 1: Synthetic routes to N-Ethyl-3-(1-piperidinyl)-1-propanamine and key impurity origins.

Comparative Impurity Profiles of Commercial Alternatives

To make an informed procurement decision, researchers must align the commercial grade with their specific development phase. Below is a comparative analysis of representative commercial grades based on orthogonal HPLC-CAD/MS testing.

Table 1: Quantitative Impurity Comparison of Commercial Grades

Impurity / ParameterGrade A (Low-Cost Alkylation)Grade B (Standard Reductive Amination)Grade C (High-Purity Pharma Grade)Downstream Risk Assessment
Purity (Titration) > 97.0%> 98.0%> 99.5%General yield impact
Piperidine 0.8%0.2%< 0.05%Forms des-alkyl side products
1-(3-Chloropropyl)piperidine 1200 ppm Not Detected< 5 ppmCritical: Genotoxic (ICH M7 Alert)
3-(Piperidin-1-yl)propan-1-amine Not Detected1.5% < 0.1%High: Highly reactive primary amine
N-Oxide Derivatives < 0.1%0.3%< 0.05%Low risk; easily purged
Best Suited For: Early discovery / non-GMPMedChem scale-upcGMP API Manufacturing

Expert Insight: Do not rely on Certificate of Analysis (CoA) purity values derived solely from GC-FID or acid-base titration. Titration will quantify the primary amine impurity in Grade B as part of the "total amine" assay, falsely inflating the perceived purity of the target secondary amine.

Analytical Methodology: The HPLC-CAD/MS Protocol

The Causality of the Method: Aliphatic amines like N-Ethyl-3-(1-piperidinyl)-1-propanamine lack a conjugated π-system. Attempting to analyze them via traditional UV detection (210-254 nm) results in severe baseline drift and poor sensitivity. To achieve a self-validating, mass-based response independent of optical properties, we must employ Charged Aerosol Detection (CAD) coupled with Ion-Pair HPLC[5][6]. Trifluoroacetic acid (TFA) is utilized in the mobile phase to protonate the amines, facilitating retention on a reversed-phase C18 column via ion-pairing.

Analytical Sample Sample Prep: 1.0 mg/mL in Acetonitrile/Water HPLC Ion-Pair HPLC Separation (C18 Column, TFA modifier) Sample->HPLC Split Column Effluent Splitter HPLC->Split CAD Charged Aerosol Detection (CAD) (Universal Aliphatic Amine Quant) Split->CAD MS ESI-MS/MS (Positive Mode) (Impurity Identification) Split->MS Data Impurity Profile & ICH M7 Risk Assessment CAD->Data MS->Data

Fig 2: Orthogonal HPLC-CAD/MS workflow for the quantification of underivatized aliphatic amines.

Step-by-Step Protocol: Quantification of Underivatized Amines

1. Reagent & Standard Preparation:

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Self-Validation Check: Ensure TFA is fresh; degraded TFA introduces ghost peaks in CAD.

  • Prepare sample at 1.0 mg/mL in 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent. The hybrid silica resists dissolution at the slightly acidic pH.

  • Flow Rate: 1.0 mL/min (split 10:1 before MS, full flow to CAD).

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-22 min: 95% B (Wash)

    • 22-25 min: 2% B (Equilibration)

3. Detector Settings (CAD & MS):

  • CAD Evaporation Temperature: Set to 35°C. Causality: N-Ethyl-3-(1-piperidinyl)-1-propanamine is a semi-volatile free base. High evaporation temperatures (>50°C) will vaporize the analyte alongside the mobile phase, destroying the signal.

  • MS/MS: Positive Electrospray Ionization (+ESI). Monitor for m/z 171.1 (Target), m/z 143.1 (Primary amine impurity), and m/z 162.0 / 164.0 (Chloropropyl impurity isotopic cluster).

4. System Suitability & Execution:

  • Inject a resolution mixture of the target compound and 3-(piperidin-1-yl)propan-1-amine.

  • Acceptance Criteria: Resolution (Rs) must be > 2.0. The CAD signal-to-noise (S/N) for the 0.05% limit of quantification (LOQ) standard must be ≥ 10.

Conclusion & Procurement Recommendations

When sourcing N-Ethyl-3-(1-piperidinyl)-1-propanamine, the "cheapest" option often carries hidden downstream costs.

  • If your project is in early discovery , Grade B is generally acceptable, provided you use a slight excess of electrophile in the subsequent coupling step to consume the primary amine impurity.

  • If you are entering IND-enabling toxicology studies or cGMP manufacturing , you must source Grade C (or rigorously purify Grade A/B via fractional distillation or scavenger resins). The presence of 1-(3-chloropropyl)piperidine in Grade A will trigger mandatory ICH M7 genotoxic impurity tracking[4], requiring you to develop and validate a <5 ppm limit test for your final API—an analytical burden that far exceeds the cost savings of the cheaper building block.

References

  • WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. Google Patents.
  • WO2006044823A2 - Heteroaryl-substituted alkyne compounds and method of use. Google Patents.
  • The analysis of polymeric excipients using Ultra-High-Performance Supercritical Fluid Chromatography and Mass Spectrometry. University of Southampton Research Repository. Available at:[Link]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate. Available at:[Link]

  • Identifying the Risk of Formation of Nitrosamines and Other Potentially Mutagenic Impurities during API Manufacture Using In Silico Tools. ACS Publications. Available at:[Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs. Available at:[Link]

Sources

Safety Operating Guide

N-Ethyl-3-(1-piperidinyl)-1-propanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Proper Handling and Disposal of N-Ethyl-3-(1-piperidinyl)-1-propanamine

As a Senior Application Scientist, I recognize that managing chemical waste in drug development and synthetic laboratories is not merely a regulatory hurdle; it is a critical component of operational safety and environmental stewardship. N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS: 77052-06-3) is an aliphatic diamine derivative frequently utilized as a building block in pharmaceutical synthesis[1].

Due to its basicity, potential corrosivity, and environmental persistence, the disposal of this compound requires strict adherence to modern Environmental Health and Safety (EHS) protocols. While historical laboratory practices sometimes permitted the neutralization and drain disposal of certain amines, modern institutional standards and Environmental Protection Agency (EPA) guidelines mandate professional collection and thermal destruction[2][3].

Part 1: Physicochemical Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. The causality behind all segregation and disposal rules stems directly from these properties.

Property / CharacteristicOperational Implication for Disposal
Chemical Class Aliphatic amine / Diamine derivative.
pH / Basicity Highly basic. Will react exothermically with acids. Must not be stored in easily corrodible metal containers.
Incompatibilities Strong oxidizing agents, strong acids, acyl halides, sulfonyl halides, and anhydrides[4][5].
Toxicity Profile Potential respiratory, skin, and eye irritant. Requires handling within a certified fume hood using appropriate PPE (nitrile gloves, splash goggles)[2].
State of Matter Liquid (typical ambient state). Requires secondary containment to mitigate spill risks during accumulation.

Part 2: Step-by-Step Operational Disposal Workflow

The following methodology outlines the self-validating system for managing N-Ethyl-3-(1-piperidinyl)-1-propanamine waste in a professional laboratory setting. This workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA) and institutional EHS mandates.

Phase 1: Point-of-Generation Segregation

The goal of this phase is to prevent dangerous cross-reactions in the waste stream.

  • Container Selection: Select a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass carboys are required. Causality: Amines can degrade certain plastics over time and will corrode non-treated metals[6].

  • Strict Segregation: Isolate the amine waste from any halogenated solvents, acids, or oxidizers. Causality: Amines react readily and violently with acyl halides, sulfonyl halides, and anhydrides[4][5]. Mixing these can lead to rapid heat generation, container pressurization, and the release of toxic vapors.

  • Volume Management: Do not fill the waste container beyond 80% capacity. Causality: Leaving headspace allows for safe thermal expansion of the liquid and prevents over-pressurization during storage and transport.

Phase 2: Satellite Accumulation and Labeling

The goal of this phase is regulatory compliance and hazard communication.

  • Labeling: Affix a standardized Hazardous Waste label to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste," list the full chemical name (N-Ethyl-3-(1-piperidinyl)-1-propanamine), and identify the primary hazards (e.g., "Basic," "Corrosive," "Toxic").

  • Storage Environment: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must feature secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume[6].

  • Time Limits: Adhere strictly to institutional time limits for SAA storage (typically 90 to 180 days, depending on generator status) before transferring to the central EHS facility[3].

Phase 3: Decontamination of Empty Containers and Spills

The goal of this phase is to safely manage trace residues.

  • Empty Containers: Empty chemical storage containers that previously held toxic or corrosive amines must be triple-rinsed with a compatible solvent (e.g., water or a mild alcohol) before the container can be disposed of as standard glassware/plastic waste. The rinsate itself must be collected as hazardous waste[4][6].

  • Spill Response: In the event of a small-scale, in-lab spill, contain the liquid using inert absorbent materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Once absorbed, collect the solid material into a hazardous waste bucket. Trace residues on the benchtop can be neutralized with a dilute, weak acid (e.g., 5% citric acid) to mitigate vapor hazards, followed by a thorough water wash[4][5].

Phase 4: Final Destruction via Thermal Oxidation

The goal of this phase is the complete, environmentally safe eradication of the chemical.

  • EHS Transfer: Transfer the sealed, labeled waste to your institution's EHS department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of via evaporation in a fume hood or discharged into the sanitary sewer[3].

  • Incineration: The contractor will subject the waste to high-temperature incineration (typically via liquid injection or rotary kiln incinerators operating above 1000°C)[7][8]. Causality: High-temperature thermal oxidation breaks the stable carbon-nitrogen bonds of the piperidine ring and propanamine chain, converting the organic material entirely into carbon dioxide, water vapor, and nitrogen oxides (NOx).

  • Emission Scrubbing: The incinerator's exhaust system utilizes wet scrubbers and catalytic reduction to neutralize the resulting NOx gases before release, ensuring zero toxic environmental discharge[7][9].

Part 3: Waste Lifecycle Visualization

The following diagram illustrates the critical path of N-Ethyl-3-(1-piperidinyl)-1-propanamine from laboratory generation to final thermal destruction.

G N1 Waste Generation N-Ethyl-3-(1-piperidinyl)-1-propanamine N2 Chemical Segregation Strict Isolation from Acids & Oxidizers N1->N2 N3 Satellite Accumulation (SAA) HDPE Containers & Secondary Containment N2->N3 N4 EHS / Contractor Transfer Manifesting & Regulatory Compliance N3->N4 N5 Thermal Destruction Liquid Injection Incineration (>1000°C) N4->N5 N6 Emission Control NOx Scrubbing & Environmental Release N5->N6

Lifecycle of amine waste from laboratory generation to compliant thermal destruction.

References

  • Sinfoo Biotech. "n-ethyl-3-(1-piperidinyl)-1-propanamine,(CAS# 77052-06-3)". Sinfoo BIOCHEM.
  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines".
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste".
  • University of British Columbia. "In-Laboratory Treatment of Chemical Waste - Safety & Risk Services".
  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management".
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". The National Academies Press.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Ethyl-3-(1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides a detailed, experience-driven framework for the safe handling of N-Ethyl-3-(1-piperidinyl)-1-propanamine. The protocols outlined here are designed not as a rigid checklist, but as a dynamic system of safety logic, enabling you to adapt to varying experimental scales while maintaining an uncompromising commitment to personal and environmental protection.

Hazard Assessment: Understanding the Intrinsic Risks

N-Ethyl-3-(1-piperidinyl)-1-propanamine, like many aliphatic amines, should be handled with the assumption that it poses significant hazards until proven otherwise. Data from structurally similar compounds reveal a consistent pattern of risks that form the basis of our protective strategy. The primary dangers stem from its potential corrosivity, flammability, and toxicity upon contact, inhalation, or ingestion.[1][2][3] A thorough risk assessment is the foundational step before any handling occurs.[4][5]

Table 1: Hazard and Risk Summary for Amine-Based Compounds

Exposure Route Potential Hazard Causality and Associated Risks
Skin Contact Severe Skin Burns / Corrosion Amines can be highly alkaline and readily react with moisture on the skin, causing deep and painful chemical burns.[1][2] Some may also be toxic upon dermal absorption or cause allergic reactions.[3]
Eye Contact Severe Eye Damage / Blindness The cornea is exceptionally sensitive to corrosive materials. A splash can cause irreversible damage, including permanent vision loss.[1][2][6]
Inhalation Respiratory Tract Irritation Vapors and mists can irritate or damage the mucous membranes of the respiratory system.[7][8] Work must be conducted in a well-ventilated area to prevent systemic exposure.
Ingestion Harmful or Fatal Accidental ingestion can cause severe burns to the mouth, throat, and stomach.[1][3][9]

| Fire Hazard | Flammable Liquid and Vapor | Many similar amines are flammable liquids with vapors that can form explosive mixtures with air and travel to an ignition source.[2][6][7][8] |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the scale and nature of the procedure. The following recommendations establish a baseline for safe laboratory practice, which should be escalated based on the quantity of material being handled and the potential for splashing or aerosolization.

2.1. Eye and Face Protection The eyes are uniquely vulnerable to the corrosive nature of amines.

  • Minimum Requirement: Chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][10] Unlike standard safety glasses, goggles form a seal around the eyes, offering robust protection from splashes from any direction.

  • Enhanced Protection: For procedures involving larger volumes (>100 mL), heating, or pressurization, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a critical secondary barrier protecting the entire face from splashes.[10][11]

2.2. Hand Protection Proper glove selection is arguably the most critical decision for routine handling.

  • Material Selection: Nitrile or neoprene gloves are generally recommended for handling amines.[10][11][12]

  • The Criticality of Breakthrough Time: It is imperative to understand that no glove material provides indefinite protection. Always consult the glove manufacturer’s chemical compatibility chart for specific breakthrough time data for the chemical being used or a close structural analog. For any sustained work, consider double-gloving to provide an additional layer of safety and allow for the clean removal of the outer glove if contamination occurs.

2.3. Skin and Body Protection Protecting the skin is essential to prevent chemical burns and dermal absorption.

  • Standard Operations: A long-sleeved, fully-fastened laboratory coat is the minimum requirement for all laboratory work.[10][12]

  • High-Risk Operations: For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is advised.[12] For large-scale operations, impervious or flame-retardant antistatic protective clothing may be necessary.[7]

2.4. Respiratory Protection Engineering controls are the first and most effective line of defense against respiratory exposure.

  • Primary Control: All handling of N-Ethyl-3-(1-piperidinyl)-1-propanamine should be performed inside a certified chemical fume hood to minimize the inhalation of vapors.[10][12]

  • Secondary Control: In the rare event of engineering control failure or during emergency response to a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges appropriate for organic vapors/amines is required.[6][10] Proper fit-testing and training are mandatory before any respirator use.

Table 2: Tiered PPE Recommendations by Operational Scale

Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale / Benchtop Chemical Splash Goggles Single or Double Nitrile/Neoprene Gloves Standard Laboratory Coat Chemical Fume Hood
Medium Scale / Splash Risk Chemical Splash Goggles & Face Shield Double Nitrile/Neoprene Gloves Laboratory Coat & Chemical-Resistant Apron Chemical Fume Hood

| Large Scale / Pilot | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl) | Chemical-Resistant Suit or Coveralls | Chemical Fume Hood / Supplied-Air Respirator |

Procedural Step-by-Step Guidance

3.1. PPE Donning and Doffing Sequence The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on your laboratory coat and any additional body protection.

  • Put on your respirator, if required, and perform a seal check.

  • Put on your chemical splash goggles and face shield.

  • Wash hands thoroughly.

  • Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off):

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Remove the face shield and goggles.

  • Remove the laboratory coat, turning it inside out as you remove it.

  • Remove your respirator, if worn.

  • Wash your hands and face thoroughly with soap and water.[3]

3.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Remove all ignition sources.[7] Use appropriate absorbent material for containment, and ensure cleanup is performed by trained personnel wearing the appropriate level of PPE.

3.3. Disposal Plan Proper waste segregation is essential for safety and regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[12]

  • Contaminated Materials: All materials that have come into contact with the compound (gloves, pipette tips, absorbent pads) must be disposed of in a designated hazardous waste container.[1][12]

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in separate, appropriately labeled hazardous waste containers.[12]

Workflow Visualization: Safe Handling Protocol

The following diagram illustrates the decision-making process for the safe handling of N-Ethyl-3-(1-piperidinyl)-1-propanamine, from procedural planning to final waste disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase A Review SDS & Conduct Risk Assessment B Select Appropriate PPE (See Table 2) A->B C Verify Engineering Controls (Fume Hood Certification) B->C D Don PPE Correctly C->D E Perform Chemical Handling Inside Fume Hood D->E F Spill or Exposure Occurs? E->F G Decontaminate Work Area H Doff PPE Correctly (Prevent Contamination) G->H I Segregate & Dispose of Hazardous Waste H->I J Wash Hands Thoroughly I->J F->G No K Execute Emergency Protocol (First Aid & Spill Cleanup) F->K Yes K->G

Caption: A flowchart illustrating the procedural steps for the safe handling of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search
  • Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine - Benchchem. Benchchem
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. VelSafe
  • Personal protective equipment for handling Amino-PEG6-amine - Benchchem. Benchchem
  • SAFETY DATA SHEET - N-Ethylpropylamine. Fisher Scientific
  • SAFETY DATA SHEET - 1-Ethyl-3-hydroxypiperidine. Fisher Scientific
  • 3-(Piperidin-1-yl)propan-1-amine - AK Scientific, Inc. AK Scientific, Inc.
  • N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie
  • N-Ethyl-3-phenyl-1-propanamine hydrochloride | C11H18ClN | CID 17134251 - PubChem. PubChem
  • 3-(2-Ethyl-1-piperidinyl)-1-propanamine AldrichCPR | Sigma-Aldrich. Sigma-Aldrich
  • SAFETY DATA SHEET - N-Ethyldiisopropylamine. Fisher Scientific
  • N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc. Chemsrc
  • SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine. Tokyo Chemical Industry

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.